molecular formula C8H6BrIO2 B2504913 Methyl 2-bromo-6-iodobenzoate CAS No. 1261840-81-6

Methyl 2-bromo-6-iodobenzoate

Cat. No.: B2504913
CAS No.: 1261840-81-6
M. Wt: 340.942
InChI Key: FYAVLNMQBCJMLV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-iodobenzoate is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.942. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVLNMQBCJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Methyl 2-bromo-6-iodobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols.

Introduction: The Significance of a Dihalogenated Benzoid Scaffold

This compound is a dihalogenated aromatic compound featuring two different halogen atoms, bromine and iodine, at ortho-positions relative to a methyl ester. This unique substitution pattern offers significant synthetic utility due to the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is generally more reactive towards various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for selective functionalization while leaving the C-Br bond intact for subsequent transformations. This orthogonal reactivity is highly desirable in the construction of complex molecules, enabling a stepwise and controlled elaboration of the aromatic core.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence, commencing with a Sandmeyer reaction to introduce the iodo group, followed by a Fischer esterification to form the methyl ester. This strategy leverages readily available starting materials and employs well-established, robust chemical transformations.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 2-Amino-6-bromobenzoic acid B 2-Bromo-6-iodobenzoic acid A->B 1. NaNO2, H2SO4 2. KI C This compound B->C CH3OH, H2SO4 (cat.)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Bromo-6-iodobenzoic Acid via Sandmeyer Reaction

The initial step involves the conversion of the commercially available 2-amino-6-bromobenzoic acid to 2-bromo-6-iodobenzoic acid. This transformation is accomplished through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines into a wide array of functional groups.[1]

Mechanistic Insight: The Diazotization-Iodination Cascade

The Sandmeyer reaction proceeds through two key stages: diazotization and nucleophilic substitution.

  • Diazotization: In the presence of a strong acid, nitrous acid (generated in situ from sodium nitrite) reacts with the primary aromatic amine to form a diazonium salt.[2] This process involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, attacking the nitrogen of the amino group. A series of proton transfers and water elimination steps lead to the formation of the relatively stable aryldiazonium ion.[3]

  • Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide or sodium iodide.[4] Unlike the Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination can proceed without a catalyst due to the higher nucleophilicity of the iodide ion.[1] The reaction is believed to proceed via a radical mechanism, initiated by a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas.[5] The aryl radical then abstracts an iodine atom from an iodide source to yield the final product.

The workflow for the Sandmeyer reaction is depicted below:

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification A Dissolve 2-amino-6-bromobenzoic acid in aqueous H2SO4 B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to KI solution D->F E Prepare KI solution E->F G Warm to room temperature and stir H Quench with Na2S2O3 G->H I Extract with an organic solvent H->I J Wash organic layer I->J K Dry and concentrate J->K L Recrystallize K->L

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-iodobenzoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-bromobenzoic acid216.0310.0 g0.0463
Concentrated Sulfuric Acid (98%)98.0813.0 mL0.240
Sodium Nitrite (NaNO₂)69.003.5 g0.0507
Potassium Iodide (KI)166.0015.4 g0.0928
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-
Deionized Water18.02--
Ethyl Acetate88.11--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-6-bromobenzoic acid (10.0 g, 0.0463 mol).

  • Carefully add 50 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (13.0 mL) while cooling the flask in an ice-water bath.

  • Cool the resulting suspension to 0-5 °C with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (3.5 g, 0.0507 mol) in 15 mL of deionized water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the suspension of the aminobenzoic acid over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • In a 500 mL beaker, dissolve potassium iodide (15.4 g, 0.0928 mol) in 50 mL of deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in ethyl acetate and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 2-bromo-6-iodobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of this compound via Fischer Esterification

The second step involves the esterification of the synthesized 2-bromo-6-iodobenzoic acid with methanol in the presence of a catalytic amount of strong acid. This classic reaction is known as the Fischer esterification.[6]

Mechanistic Insight: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[6] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, and the tetrahedral intermediate collapses to reform the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

Due to the presence of bulky ortho-substituents (bromo and iodo groups), the esterification of 2-bromo-6-iodobenzoic acid might be sterically hindered.[7] To drive the equilibrium towards the product side, it is advisable to use a large excess of methanol, which also serves as the solvent.

The workflow for the Fischer esterification is as follows:

Fischer_Esterification_Workflow A Combine 2-bromo-6-iodobenzoic acid and excess methanol B Add catalytic amount of H2SO4 A->B C Reflux the mixture B->C D Monitor reaction progress (TLC) C->D E Cool to room temperature D->E F Remove excess methanol E->F G Dissolve residue in an organic solvent F->G H Wash with NaHCO3 solution G->H I Wash with brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Fischer esterification.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-iodobenzoic acid326.915.0 g0.0153
Methanol (CH₃OH)32.0450 mL1.23
Concentrated Sulfuric Acid (98%)98.081.0 mL0.0184
Dichloromethane (CH₂Cl₂)84.93--
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-bromo-6-iodobenzoic acid (5.0 g, 0.0153 mol).

  • Add methanol (50 mL) to the flask.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash it with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of effervescence.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValue
CAS Number 1261840-81-6[8]
Molecular Formula C₈H₆BrIO₂[8]
Molecular Weight 340.94 g/mol [8]
Appearance Off-white to pale yellow solid
Purity ≥97%[8]

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed for structural elucidation.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-Amino-6-bromobenzoic acid: May cause skin and eye irritation.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Potassium Iodide: May cause skin and eye irritation.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer.

Consult the Safety Data Sheets (SDS) for each reagent before use.

References

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Mastering Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2).
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 5, 2026, from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved January 5, 2026, from [Link]

  • Fischer Esterification. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. (n.d.). Google Patents.
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. Retrieved January 5, 2026, from [Link]

Sources

Introduction: A Uniquely Positioned Tool for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-bromo-6-iodobenzoate

This compound is a di-halogenated aromatic ester that has emerged as an exceptionally valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its strategic arrangement of a bromine and an iodine atom ortho to a methyl ester group on a benzene ring provides a platform for highly selective and sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, step-wise construction of highly substituted and complex molecular architectures.[1][2] This guide offers an in-depth exploration of its chemical properties, reactivity, and proven applications, providing scientists with the foundational knowledge to effectively leverage this versatile reagent.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature.[3] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1261840-81-6[3][4][5]
Molecular Formula C₈H₆BrIO₂[4]
Molecular Weight 340.94 g/mol [4]
Physical Form Solid[3]
Purity Typically ≥95-97%[3][4][5]
Storage Room temperature, protect from light, keep sealed in a dry place.[3][4][6]
SMILES O=C(OC)C1=C(I)C=CC=C1Br[4]
InChI Key FYAVLNMQBCJMLV-UHFFFAOYSA-N[3]
Spectroscopic Characterization

While specific spectra are batch-dependent, the structure of this compound gives rise to a predictable spectroscopic signature crucial for its identification:

  • ¹H NMR: The spectrum will exhibit characteristic signals in the aromatic region corresponding to the three protons on the phenyl ring, along with a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons.

  • ¹³C NMR: Will show eight distinct carbon signals, including the carbonyl carbon of the ester group (~165-170 ppm) and the carbons attached to the halogens.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for confirming the compound's composition.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group will be prominent, typically in the range of 1720-1740 cm⁻¹.

Synthesis Pathways

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and starting material considerations. A common laboratory-scale synthesis involves the esterification of the corresponding 2-bromo-6-iodobenzoic acid. This acid precursor can be prepared from commercially available starting materials such as methyl anthranilate through a Sandmeyer-type reaction, which involves diazotization followed by substitution.[7]

cluster_synthesis Plausible Synthetic Route A Methyl 2-aminobenzoate (Methyl Anthranilate) B Diazonium Salt Intermediate A->B 1. NaNO₂, H₂SO₄ (Diazotization) C Methyl 2-iodobenzoate B->C 2. KI (Sandmeyer Reaction) D This compound C->D Bromination (e.g., NBS, acid catalyst)

Caption: A plausible synthetic pathway to this compound.

The Core of Reactivity: Orthogonal Cross-Coupling

The primary synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[2][8] This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[8] This reactivity difference enables chemists to perform sequential, or "orthogonal," couplings, first functionalizing the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation.[1][9]

cluster_reaction1 Step 1: Selective C-I Coupling cluster_reaction2 Step 2: C-Br Coupling start This compound Br I prod1 Product 1 Br start:f1->prod1:f1 Pd(0) catalyst, mild conditions (e.g., Suzuki, Sonogashira, Heck) + Coupling Partner 1 (R¹) prod2 Final Product prod1:f0->prod2:f0 Pd(0) catalyst, forcing conditions or different catalyst system + Coupling Partner 2 (R²)

Caption: The principle of sequential cross-coupling using this compound.

Sonogashira Coupling: Building C(sp²)-C(sp) Bonds

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[10][11] With this compound, this reaction proceeds with high selectivity at the C-I position, often under remarkably mild, copper-free conditions and even at room temperature.[12] This transformation is fundamental for creating acetylene-linked diaryl compounds, which have applications as HIF-1 inhibitors and in the synthesis of conjugated materials.[5][13]

Exemplary Protocol: Selective Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%, if not using a copper-free protocol).

  • Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or DMSO) followed by the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[10]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-5 hours.[8]

  • Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue using column chromatography on silica gel to isolate the mono-alkynylated product.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aryl halides and organoboron compounds (boronic acids or esters).[14][15] The reaction's high functional group tolerance makes it indispensable in drug discovery.[14][16][17] Again, the C-I bond of this compound reacts preferentially, allowing for the synthesis of 2-bromo-6-arylbenzoates, which are key intermediates for complex biaryls and heterocyclic systems.[18]

cluster_workflow General Suzuki Coupling Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos, XPhos) A->B C Add Solvent & Degas: (e.g., Dioxane/H₂O) B->C D Heat to Reaction Temp (e.g., 80-100 °C) C->D E Reaction Work-up & Purification D->E F Characterization (NMR, MS) E->F

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-2.0 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, PPh₃, 4-10 mol%).[14]

  • Solvent and Degassing: Add an anhydrous solvent system (e.g., a mixture of dioxane and water) and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.[14]

  • Reaction Execution: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography.

Heck Reaction: C-C Coupling with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[19][20] This reaction is highly effective for the C-I bond of this compound, enabling the synthesis of cinnamate derivatives while preserving the bromine for further functionalization. The reaction generally requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle.[21][22]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning or Danger.[3][23]

  • Pictograms: GHS06 (Toxic), GHS07 (Exclamation mark).[3][23]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[24][25] Wear protective gloves, clothing, and eye/face protection.[24] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[25]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for synthetic chemists. Its well-defined and predictable differential reactivity in palladium-catalyzed cross-coupling reactions provides a logical and efficient pathway for the programmed synthesis of complex, multi-substituted aromatic compounds. This capability is critical for accelerating research in drug discovery, where the rapid generation of diverse molecular scaffolds is paramount, and in materials science for the construction of novel functional molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to fully exploit its synthetic potential.

References

A Comprehensive Technical Guide to Methyl 2-bromo-6-iodobenzoate (C8H6BrIO2) for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-6-iodobenzoate is a strategically important synthetic building block, distinguished by its di-ortho-substituted halogen pattern. This unique arrangement of a bromine and an iodine atom on a benzoic acid methyl ester core offers exceptional versatility in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, making it a valuable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, with a focus on its utility in the development of novel therapeutic agents, such as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the ability to precisely and efficiently construct complex organic molecules is paramount. Aryl halides are fundamental precursors in this endeavor, serving as key electrophilic partners in a myriad of cross-coupling reactions. Among these, dihalogenated aromatic compounds present a unique opportunity for stepwise, regioselective diversification. This compound (CAS No. 1261840-81-6) has emerged as a particularly powerful reagent due to the distinct reactivity profiles of its ortho-disposed bromo and iodo substituents.[1][2]

The greater lability of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed oxidative addition is a well-established principle in organic chemistry.[3] This inherent difference allows for selective reactions at the iodine-bearing position under milder conditions, while leaving the bromine atom available for subsequent transformations under more forcing conditions. This chemoselectivity is the cornerstone of this molecule's utility, enabling the programmed introduction of different functionalities onto the aromatic ring. This guide will delve into the practical aspects of utilizing this versatile building block, from its synthesis to its application in cutting-edge drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.

Physical Properties
PropertyValueSource
CAS Number 1261840-81-6[2]
Molecular Formula C8H6BrIO2[2][3]
Molecular Weight 340.94 g/mol [2][3]
Physical Form Solid
Purity ≥95%[1]
Storage 4°C, protect from light[2]
Spectroscopic Characterization

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of δ 7.0-8.0 ppm, likely as a triplet and two doublets, reflecting the 1,2,3-substitution pattern. A singlet corresponding to the methyl ester protons would appear around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 165 ppm). The six aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm), with the carbons directly attached to the halogens showing characteristic shifts. The methyl ester carbon will be observed around δ 52 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2950 cm⁻¹, respectively. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocols are based on established synthetic transformations and a published procedure for this compound.[4]

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Iodination cluster_1 Step 2: Esterification A 2-Bromobenzoic Acid B 2-Bromo-6-iodobenzoic Acid A->B NIS, Pd(OAc)2, DMF, 100°C C This compound B->C CH3I, K2CO3, Acetone, 40°C

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-iodobenzoic acid (4) [4]

  • Rationale: This step introduces the iodine atom ortho to the bromine atom via a palladium-catalyzed C-H activation/iodination reaction. N-Iodosuccinimide (NIS) serves as the iodine source.

  • Procedure:

    • To a 100 mL sealed tube, add 2-bromobenzoic acid (3) (6.03 g, 30.16 mmol), N-iodosuccinimide (8.10 g, 36 mmol), palladium acetate (673.5 mg, 3 mmol), and 50 mL of DMF.

    • Stir the reaction mixture at 100 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Wash the organic solution with 0.5 M HCl and then with water.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 2-bromo-6-iodobenzoic acid (4).

Step 2: Synthesis of this compound (5) [4]

  • Rationale: This is a standard esterification of the carboxylic acid using methyl iodide and a weak base, potassium carbonate.

  • Procedure:

    • In a 100 mL round bottom flask, combine 2-bromo-6-iodobenzoic acid (4) (7.80 g, 23.93 mmol), potassium carbonate (6.66 g, 48.22 mmol), 50 mL of acetone, and an excess of methyl iodide.

    • Stir the reaction mixture at 40 °C for 5 hours.

    • Remove the acetone by rotary evaporation.

    • Dissolve the residue in ethyl acetate and wash with saturated brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain this compound (5).

Strategic Applications in Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a sequential or stepwise approach to the synthesis of highly substituted aromatic compounds.

The Principle of Chemoselective Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[3] This is primarily due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. This principle allows for the selective functionalization at the 2-position (iodine) while leaving the 6-position (bromine) intact for a subsequent reaction.

Chemoselectivity Methyl_2-bromo-6-iodobenzoate This compound Intermediate 2-Bromo-6-substituted benzoate Methyl_2-bromo-6-iodobenzoate->Intermediate Reaction 1 (e.g., Sonogashira, Suzuki) [Pd(0)], mild conditions Final_Product 2,6-Disubstituted benzoate Intermediate->Final_Product Reaction 2 (e.g., Suzuki, Buchwald-Hartwig) [Pd(0)], harsher conditions

Caption: Chemoselective cross-coupling strategy.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for the synthesis of arylalkynes. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at this position.

General Protocol for Selective Sonogashira Coupling:

  • Rationale: By using a suitable palladium catalyst and a copper(I) co-catalyst under mild conditions, the reaction can be directed to the more reactive iodo-substituent.

  • Procedure:

    • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

    • Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 2-alkynyl-6-bromobenzoate derivative.

Suzuki Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the case of this compound, a Suzuki coupling can be performed selectively at the iodine position.

Protocol for Selective Suzuki Coupling: [4]

  • Rationale: The reaction is carried out under conditions that favor the oxidative addition to the C-I bond.

  • Procedure:

    • To a 250 mL three-necked flask, add this compound (5) (8.13 g, 23.93 mmol), p-methoxyphenylboronic acid (4.36 g, 28.72 mmol), 50 mL of THF, and 50 mL of water.

    • Stir the mixture at room temperature and add bis-triphenylphosphine palladium dichloride (842.3 mg, 1.2 mmol) under a nitrogen atmosphere.

    • Heat the reaction to 60 °C and add sodium carbonate (5.07 g, 47.86 mmol) in portions.

    • Continue stirring at 60 °C for 5 hours.

    • After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the residue by column chromatography to yield the 2-aryl-6-bromobenzoate derivative.

Application in Drug Discovery: Synthesis of HIF-1 Inhibitors

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. HIF-1 promotes tumor growth and metastasis by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibitors of HIF-1 are a promising class of anti-cancer agents.[5]

This compound has been utilized as a key building block in the synthesis of novel diaryl acetylene-based HIF-1 inhibitors.[4][5] The synthetic strategy involves a sequential Sonogashira and Suzuki coupling to construct the diaryl acetylene scaffold.

Synthetic Strategy for Diaryl Acetylene HIF-1 Inhibitors

HIF_Inhibitor_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Suzuki Coupling A This compound B 2-Bromo-6-alkynylbenzoate Intermediate A->B Terminal Alkyne, [Pd], CuI, Base C Diaryl Acetylene HIF-1 Inhibitor B->C Arylboronic Acid, [Pd], Base

Caption: General synthetic route to diaryl acetylene HIF-1 inhibitors.

This stepwise approach allows for the introduction of diverse substituents on both aromatic rings, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency. The work by Zhang et al. (2019) demonstrates the successful application of this strategy in synthesizing a library of novel diaryl acetylenes with significant HIF-1 inhibitory activity.[4][5]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times when handling this compound.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique di-ortho-halogen substitution pattern provides a powerful platform for the strategic and selective construction of complex, highly substituted aromatic compounds. The well-defined chemoselectivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a programmed and efficient approach to molecular diversification. As demonstrated by its application in the synthesis of novel HIF-1 inhibitors, this reagent is a key enabler for innovation in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their own research endeavors.

References

  • Zhang, Y., et al. (2019). Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. RSC Advances, 9(24), 13878-13886. [Link]

  • PubMed. (2019). Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromo-6-iodobenzoate: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound (CAS No. 1261840-81-6), a versatile and highly valuable building block in modern organic synthesis.[1][2][3][4] Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a nuanced understanding of the compound's strategic importance, grounded in the principles of chemical reactivity and synthetic design. We will dissect the causality behind its utility, focusing on the differential reactivity of its halogen substituents which allows for precise, sequential molecular construction.

Core Compound Overview: A Tool for Sequential Synthesis

This compound is a di-halogenated aromatic ester. Its significance in synthetic chemistry stems not just from the presence of two halogen atoms, but from their distinct reactivity profiles. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions.[5] This intrinsic difference allows chemists to perform selective functionalization at the C-I position under milder conditions, leaving the C-Br bond intact for subsequent, often more forcing, transformations. This "two-step" sequential coupling capability makes it an invaluable tool for building complex molecular architectures with high regioselectivity, a critical requirement in the synthesis of pharmaceuticals and advanced materials.[6]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueReference
CAS Number 1261840-81-6[1][2][3]
Molecular Formula C₈H₆BrIO₂[3][4]
Molecular Weight 340.94 g/mol [2][4]
Physical Form Solid[2]
Typical Purity ≥95%[1][2]
Storage Temperature Room Temperature[2]
Signal Word Warning[2][3]
Hazard Statements H302, H315, H319, H335[2]
Precautionary Codes P261, P280, P305, P338, P351[2]

Synthesis and Spectroscopic Validation

While several synthetic routes can be envisioned, a common laboratory-scale approach involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.

Illustrative Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis of this compound starting from 2-bromo-6-aminobenzoic acid. This multi-step process is designed to introduce the required functional groups in a controlled manner.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination (Sandmeyer Reaction) cluster_3 Step 4: Purification A 2-Bromo-6-aminobenzoic Acid C Methyl 2-bromo-6-aminobenzoate A->C Reflux B Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) B->C E Diazonium Salt Intermediate C->E 0-5 °C D Sodium Nitrite (NaNO2) Aqueous Acid (e.g., HCl) D->E G This compound E->G F Potassium Iodide (KI) F->G H Workup & Column Chromatography G->H I Pure Product H->I

Caption: Logical workflow for the synthesis of the target compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure is achieved through a combination of spectroscopic methods. The expected data serves as a reference for validating the outcome of the synthesis.

TechniqueExpected Observations
¹H NMR - Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., a triplet and two doublets).- Methyl Ester (δ ~3.9 ppm): A singlet integrating to three protons.
¹³C NMR - Carbonyl Carbon (δ ~165-170 ppm).- Aromatic Carbons (δ ~120-145 ppm): Six distinct signals, including two carbons directly attached to the halogens (C-Br and C-I) at characteristic chemical shifts. - Methyl Carbon (δ ~52 ppm).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated mass (340.94), showing a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) - Strong C=O stretch (ester) around 1720-1740 cm⁻¹.- C-O stretch around 1200-1300 cm⁻¹.- Aromatic C-H and C=C stretches in their respective regions.

Note: Expected NMR shifts are estimations based on analogous structures like methyl 2-bromobenzoate and can vary based on solvent and instrument frequency.[7]

The Core Directive: Exploiting Differential Reactivity in Cross-Coupling

The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the trend: I > Br > Cl.[5] This allows for the selective reaction at the C-I bond under conditions that leave the C-Br bond untouched.

A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[8] When using this compound, the reaction can be tuned to occur exclusively at the more reactive C-I position.

Conceptual Workflow:

  • Selective Coupling: React this compound with an arylboronic acid (Ar¹-B(OH)₂).

  • Intermediate Product: Isolate the methyl 2-bromo-6-arylbenzoate intermediate.

  • Second Coupling: Subject the intermediate to a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂), often under more forcing conditions (higher temperature, different ligand), to form the di-aryl product.

G A This compound C Intermediate: Methyl 2-bromo-6-(Ar¹)-benzoate A->C Suzuki Coupling 1 (at C-I site) B Ar¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Mild Conditions B->C E Final Product: Methyl 2-(Ar²)-6-(Ar¹)-benzoate C->E Suzuki Coupling 2 (at C-Br site) D Ar²-B(OH)₂ Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Stronger Conditions D->E

Caption: Sequential Suzuki coupling enabled by differential reactivity.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] Similar to the Suzuki reaction, the greater reactivity of the C-I bond allows for selective alkynylation. This reaction is instrumental in creating conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[1][10]

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

  • Objective: To selectively couple a terminal alkyne to the C-I position of this compound.

  • Materials:

    • This compound (1.0 mmol)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

    • Copper(I) Iodide (CuI) (3-10 mol%)

    • Amine Base (e.g., Triethylamine or Diisopropylamine) (Anhydrous, ~5 mL)

    • Solvent (e.g., THF or DMF) (Anhydrous, ~10 mL)

  • Procedure:

    • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound, the palladium catalyst, and copper(I) iodide.

    • Solvent/Reagent Addition: Add the anhydrous solvent and the amine base via syringe.

    • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.[5]

    • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

C. Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[11][12] Again, the reaction can be directed to the C-I position under appropriate conditions.[5] The reaction typically yields the trans isomer due to steric considerations in the catalytic cycle.[12][13]

Applications in Drug Discovery and Agrochemicals

This compound is not merely an academic curiosity; it is a key organic building block for synthesizing high-value molecules. Its utility has been demonstrated in the preparation of components for both the pharmaceutical and agrochemical industries.[1]

A notable application is in the synthesis of acetylene-linked diaryl compounds that have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[1] The synthetic strategy for these molecules often relies on a Sonogashira coupling to introduce the acetylene linker, a reaction for which this compound is an ideal starting point.

Conclusion

This compound represents a sophisticated tool for the modern synthetic chemist. Its value is rooted in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature enables the design of elegant and efficient synthetic routes towards complex molecules through sequential, site-selective cross-coupling reactions. For professionals in drug discovery and materials science, mastering the use of such precisely functionalized building blocks is essential for accelerating innovation and achieving challenging synthetic targets.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • AOBChem USA. This compound. [Link]

  • PubChem, National Institutes of Health. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. [Link]

  • Organic Chemistry Portal. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • PubMed, National Institutes of Health. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • PubChem, National Institutes of Health. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • ACS Publications. Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate | Organic Letters. [Link]

  • National Institutes of Health. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]

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Harnessing Differential Reactivity: A Guide to the Strategic Functionalization of ortho-Substituted Bromo-Iodobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted bromo-iodobenzoates are powerful and versatile building blocks in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Their utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for precise, sequential, and regioselective functionalization.[2][3] This guide provides an in-depth exploration of the core principles governing the reactivity of these scaffolds. We will dissect the influence of ortho-substituents, detail key reaction classes such as halogen-metal exchange and palladium-catalyzed cross-couplings, and provide field-proven protocols to empower researchers in leveraging these intermediates for the construction of complex molecular architectures.

The Foundation of Selectivity: Understanding C-X Bond Reactivity

The ability to selectively functionalize one halogen in the presence of another is the cornerstone of using bromo-iodoarenes. This selectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it more susceptible to both metal-halogen exchange and oxidative addition to a transition metal catalyst.[3][4]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

Bond Average BDE (kJ/mol) Reactivity Trend in Cross-Coupling
C-I ~228 Highest
C-Br ~285 Intermediate
C-Cl ~340 Lowest

(Data adapted from various sources, reflecting general trends in aryl halides)

This energy difference is the primary driver for the widely accepted reactivity trend in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[5] Consequently, milder reaction conditions, such as lower temperatures and shorter reaction times, will preferentially activate the C-I bond, leaving the C-Br bond intact for subsequent transformations.[5]

The Critical Role of the Ortho-Substituent

While the inherent C-I vs. C-Br reactivity provides a baseline for selectivity, the substituent at the ortho position to the halogens introduces a critical layer of control. Its influence can be broadly categorized into steric and electronic effects, which can either enhance or diminish the inherent reactivity patterns.

Steric Effects

Steric hindrance from a bulky ortho-substituent can impede the approach of a large catalytic complex or organometallic reagent to the adjacent halogen.[6][7] This can be strategically exploited to further enhance selectivity. For instance, a bulky group adjacent to the iodine atom might slightly retard its reaction rate, requiring carefully optimized conditions to prevent competing reactions at the more accessible bromine atom. Conversely, extreme steric crowding around the bromine can make the C-I bond even more preferentially reactive.

Electronic Effects

The electronic nature of the ortho-substituent modulates the electron density of the aromatic ring and the carbon-halogen bonds.[7][8]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or even the ester group of the benzoate itself make the aryl ring more electron-deficient. This generally accelerates the rate of oxidative addition to palladium(0) catalysts, a key step in cross-coupling reactions.[9]

  • Electron-Donating Groups (EDGs): Groups like -OMe or -NMe₂ increase the electron density of the ring, which can slow the rate of oxidative addition.

  • Directing Group Effects: Certain ortho-substituents containing heteroatoms (e.g., amides, ethers) can act as directing groups by coordinating to the metal center in halogen-metal exchange reactions, potentially influencing which proton or halogen is engaged.[10]

The interplay between these steric and electronic factors is crucial and must be considered when designing a synthetic route.

Key Synthetic Transformations

Two primary classes of reactions are used to functionalize ortho-substituted bromo-iodobenzoates: Halogen-Metal Exchange and Palladium-Catalyzed Cross-Coupling.

Halogen-Metal Exchange

This reaction involves the swapping of a halogen atom for a metal, typically lithium or magnesium, to generate a potent organometallic nucleophile.[11] The exchange is rapid and highly regioselective, occurring almost exclusively at the more labile C-I bond, especially at low temperatures (-78 °C).[11]

The mechanism proceeds through an "ate-complex" intermediate, and the reaction equilibrium is driven by the formation of the more stable arylmetallic species.[11]

G sub Ortho-Substituted Bromo-Iodobenzoate reagent Add i-PrMgCl·LiCl (Turbo-Grignard) in THF, -15°C to RT sub->reagent intermediate Formation of Arylmagnesium Intermediate (at former Iodine position) reagent->intermediate quench Quench with Electrophile (E+) (e.g., Aldehyde, CO2, TMSCl) intermediate->quench product Selectively Functionalized Product quench->product

Caption: Workflow for selective metalation at the C-I bond.

The use of "Turbo-Grignards" such as i-PrMgCl·LiCl has broadened the scope of this reaction, offering enhanced reactivity and superior functional group tolerance (e.g., esters, nitriles) compared to traditional organolithium reagents.[11][12]

  • Setup: To a flame-dried, argon-purged flask, add the ortho-substituted bromo-iodobenzoate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Grignard Addition: Cool the solution to -15 °C. Add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 equiv) dropwise over 15 minutes.

  • Exchange: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor by TLC or GC-MS for consumption of the starting material.

  • Quenching: Cool the mixture to 0 °C and add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful method for functionalizing these substrates. The differential reactivity of the C-I and C-Br bonds allows for a two-step, sequential coupling strategy. The first coupling is performed under mild conditions to target the C-I bond, and the second is run under more forcing conditions (higher temperature, different ligand) to react the C-Br bond.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is exceptionally robust and tolerant of various functional groups.[13][14] It is the go-to method for forming C(sp²)-C(sp²) bonds.[3]

G pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil R¹-X oa_text Oxidative Addition pdiil_b R¹-Pd(II)L₂-OR' pdiil->pdiil_b Base trans_text Transmetalation pdiil_r2 R¹-Pd(II)L₂-R² pdiil_b->pdiil_r2 R²-B(OR)₂ pdiil_r2->pd0 R¹-R² re_text Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Setup: To a reaction vial, add the ortho-substituted bromo-iodobenzoate (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).[5]

  • Reaction: Seal the vial and heat the mixture to a mild temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS to ensure selective conversion and minimize reaction at the C-Br site.[5]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

For the installation of alkyne moieties, the Sonogashira coupling is the premier choice.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16] The reactivity trend remains the same, allowing for highly selective alkynylation at the C-I position under mild, often room temperature, conditions.[17][18]

Table 2: Representative Conditions for Selective Couplings

Reaction Target Halogen Typical Catalyst System Typical Base Temperature
Suzuki-Miyaura Iodine Pd(PPh₃)₄ or Pd(OAc)₂/SPhos K₂CO₃, Cs₂CO₃ 60-80 °C
Sonogashira Iodine Pd(PPh₃)₄ / CuI Et₃N, DIPEA Room Temp - 40 °C
Suzuki-Miyaura Bromine Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos K₃PO₄, CsF 80-110 °C

| Sonogashira | Bromine | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | 50-80 °C |

A Validated Synthetic Strategy: Sequential Functionalization

The true power of these substrates is realized in sequential, one-pot or stepwise, functionalization strategies. A researcher can first introduce a diversity element at the C-I position via a Suzuki or Sonogashira coupling under mild conditions. After isolation of the mono-functionalized product, the more robust C-Br bond can be targeted in a second coupling reaction under more forcing conditions to build highly complex and diverse molecular scaffolds.[2]

This stepwise approach provides unparalleled control in the assembly of drug-like molecules and is a cornerstone of modern medicinal chemistry.[19][20]

Conclusion

Ortho-substituted bromo-iodobenzoates are not mere chemical intermediates; they are precision tools for molecular construction. A thorough understanding of the fundamental principles—the inherent reactivity difference between the C-I and C-Br bonds and the modulating steric and electronic effects of the ortho-substituent—is paramount for their effective use. By carefully selecting reaction partners and judiciously controlling conditions, researchers can unlock the full potential of these reagents, enabling the regioselective and sequential synthesis of complex molecules that drive innovation in drug discovery and materials science.

References

  • Grokipedia. Metal–halogen exchange.
  • The Sheppard Group. (2008-12-11). Metal-catalysed halogen exchange reactions of aryl halides.
  • RSC Publishing. Metal-catalysed halogen exchange reactions of aryl halides.
  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
  • PMC - NIH. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
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  • Wikipedia. Sonogashira coupling.
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  • American Chemical Society. (2025-12-15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • ResearchGate. Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions | Request PDF.
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
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  • ResearchGate. (2025-08-06). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF.
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  • Wikipedia. Suzuki reaction.
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  • NIH. (2023-12-07). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes.
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Methyl 2-bromo-6-iodobenzoate: A Guide to Strategic Synthesis with Orthogonally Reactive Halogens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-bromo-6-iodobenzoate is a uniquely functionalized aromatic building block that offers exceptional control in the synthesis of complex organic molecules. Its defining feature—the differential reactivity of its carbon-iodine and carbon-bromine bonds—enables chemists to perform sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of this reagent's properties, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and materials scientists. We will explore the causality behind experimental choices in key transformations like the Suzuki-Miyaura, Sonogashira, and Heck reactions, and demonstrate its utility in constructing high-value scaffolds such as carbazoles and precursors to advanced pharmaceutical agents.

Core Characteristics of a Versatile Building Block

This compound (CAS No. 1261840-81-6) is a di-halogenated benzoic acid ester.[1][2][3] Its power as a synthetic intermediate lies not just in the presence of two halogen atoms, but in their distinct positions and chemical nature, which allows for programmed, stepwise functionalization of the aromatic ring. The steric hindrance provided by the ortho-substituents, including the methyl ester, also influences the geometry and reactivity of the molecule.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1261840-81-6[1][2][3][4]
Molecular Formula C₈H₆BrIO₂[3][4]
Molecular Weight 340.94 g/mol [4]
Physical Form Solid[2]
Purity Typically ≥95%[2][3]
Storage Room Temperature, protect from light[2][4]
InChIKey FYAVLNMQBCJMLV-UHFFFAOYSA-N[2]
Signal Word Warning[2][3]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation)[1][2][3]

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of the C–I and C–Br bonds, particularly in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[5][6]

The general order of reactivity for aryl halides is: I > Br > Cl > F .[5]

The C–I bond is longer and weaker than the C–Br bond, making it significantly more susceptible to oxidative addition. This energy difference allows chemists to selectively functionalize the iodine-bearing carbon under milder conditions (e.g., lower temperatures, less active catalysts) while leaving the bromine-bearing carbon intact for a subsequent, more forcing transformation. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing molecular complexity from a single starting material.

Caption: Sequential functionalization based on differential halogen reactivity.

Key Transformations and Synthetic Applications

The orthogonal reactivity of this compound makes it a powerful tool in palladium-catalyzed reactions. By carefully selecting the reaction conditions, chemists can achieve remarkable control over the synthetic outcome.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C bond formation.[6] The differential reactivity of the C-I and C-Br bonds is most pronounced here.

Suzuki-Miyaura Coupling: This reaction forms biaryl structures by coupling the aryl halide with an organoboron reagent.[7][8] The C-I bond can be selectively coupled with boronic acids at or near room temperature, while the C-Br bond often requires higher temperatures and more specialized ligands.[5] This allows for the stepwise introduction of two different aryl or vinyl groups.

Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds between the aryl halide and a terminal alkyne, this reaction is crucial for synthesizing conjugated systems.[9][10] The reaction at the C-I bond is highly efficient and can often be performed at room temperature.[5] This transformation has been employed in the synthesis of acetylene-linked diaryl compounds investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors for their anti-tumor activity.[1]

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.[11][12] Similar to other cross-coupling reactions, the C-I bond shows much higher reactivity than the C-Br bond, allowing for selective vinylation.[5]

The following table summarizes the comparative reactivity, providing a strategic guide for reaction planning.

Reaction TypeHalogen SiteRelative RateTypical ConditionsExpected Yield
Suzuki-Miyaura IodineVery HighPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C>90%[5][13]
BromineHighPd₂(dba)₃, RuPhos, K₂CO₃, t-AmOH, 110 °C70-90%[5][14]
Sonogashira IodineVery HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-40 °C>90%[5][9]
BromineHighPd(PPh₃)₄, CuI, Et₃N, DMF, 80-100 °C70-90%[5][9]
Heck IodineVery HighPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C>95%[5]
BromineHighPd(OAc)₂, PPh₃, NaOAc, DMA, 120-140 °C80-95%[5]
Synthesis of Heterocyclic Scaffolds: The Carbazole Core

Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products, pharmaceuticals, and functional materials.[15][16] this compound can serve as a precursor for constructing functionalized carbazoles through sequential coupling and cyclization strategies. For instance, a Sonogashira coupling at the iodine position followed by an intramolecular reaction or a subsequent coupling at the bromine position can lead to the formation of complex carbazole derivatives.[17][18]

Field-Proven Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a sequential cross-coupling strategy, illustrating the practical application of the principles discussed.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This procedure details the selective arylation at the more reactive iodine position, leaving the bromine atom available for subsequent functionalization.

Reaction: this compound + Phenylboronic Acid → Methyl 2-bromo-6-phenylbenzoate

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 341 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the ligand, SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Execution: Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Protocol 2: Subsequent Sonogashira Coupling at the C-Br Position

Using the product from Protocol 1, this procedure functionalizes the less reactive bromine position.

Reaction: Methyl 2-bromo-6-phenylbenzoate + Phenylacetylene → Methyl 2-(phenylethynyl)-6-phenylbenzoate

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-6-phenylbenzoate (1.0 mmol, 293 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.2 mmol, 0.13 mL).

  • Execution: Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl (25 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the di-substituted product.

Conclusion

This compound is more than a simple di-halogenated aromatic; it is a strategic building block that embodies the principles of modern synthetic efficiency. The pronounced difference in reactivity between its carbon-iodine and carbon-bromine bonds provides a reliable platform for programmed, sequential cross-coupling reactions. This enables the streamlined construction of complex molecular architectures, reducing step counts and improving overall yields. For professionals in drug discovery and materials science, mastering the use of this reagent opens a direct and controllable path to novel pharmaceuticals, functionalized heterocycles, and advanced organic materials.[1][19][20]

References

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An In-depth Technical Guide to the Biological Activity of Halogenated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated benzoic acid esters represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The introduction of halogen atoms onto the benzoic acid scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, leading to a diverse array of therapeutic applications. This guide provides a comprehensive technical overview of the biological activities of halogenated benzoic acid esters, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. We will explore their established roles as antimicrobial, anticancer, and anti-inflammatory agents, as well as their function as enzyme inhibitors, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical area of study.

Introduction: The Significance of Halogenation in Drug Design

Halogenation is a powerful and frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—into a molecular structure can lead to significant improvements in biological activity and drug-like properties. This is attributable to several key effects of halogenation:

  • Modulation of Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

  • Electronic Effects: The high electronegativity of halogens creates a negative inductive (-I) effect, withdrawing electron density from the aromatic ring. This can alter the acidity of nearby functional groups and influence binding interactions with biological targets.[1][2]

  • Steric Influence: The size of the halogen atom can introduce steric hindrance, which may promote a specific conformation of the molecule that is more favorable for binding to a receptor or enzyme active site.[1][2]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Benzoic acid and its ester derivatives are common scaffolds in biologically active compounds.[3][4] The strategic placement of halogens on the benzoic acid ring has proven to be a successful approach for the development of novel therapeutic agents with a wide range of activities.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated compounds have shown potent antibacterial activity against a range of pathogenic bacteria, including resistant strains.[5]

Mechanism of Action

The primary mechanism of antimicrobial action for many benzoic acid derivatives involves the disruption of cellular processes due to their acidic nature and their ability to interfere with enzymes and cell membranes.[3] Halogenation can enhance these effects. For instance, the increased lipophilicity of halogenated derivatives facilitates their passage through the bacterial cell wall and membrane, allowing them to accumulate within the cell and exert their disruptive effects.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies on 2-chlorobenzoic acid derivatives have revealed that their antimicrobial activities are governed by topological parameters.[6] Specifically, the second order and valence second order molecular connectivity indices were found to be key determinants of antibacterial and antifungal activity.[6]

Studies have shown that the nature and position of the halogen substituent significantly impact antimicrobial potency. For example, some halogenated benzoic acid derivatives exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the substance that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilutions: The test compound is serially diluted in the growth medium within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism with no compound) and a negative control (medium with no microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]

Anticancer Activity: Targeting Malignant Cells

Halogenated benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[7][8]

Mechanisms of Anticancer Action

The anticancer mechanisms of halogenated benzoic acid esters are often multifaceted and can include:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death (apoptosis) in cancer cells. This can be mediated through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[7]

  • Enzyme Inhibition: Halogenated benzoic acid derivatives can inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).[9][10] Inhibition of HDACs can lead to the expression of tumor suppressor genes.[9][10]

Structure-Activity Relationship (SAR)

The anticancer potential of halogenated derivatives is highly dependent on the type and position of the halogen. For instance, in a study on halogenated benzofuran derivatives, the brominated compound demonstrated stronger anticancer potential than the chlorinated one across several cancer cell lines.[7] The position of the halogen has also been identified as a key factor in determining cytotoxic activity.[7]

Table 1: Anticancer Activity of Halogenated Benzoic Acid Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Halogenated Benzofuran Derivative (Chlorinated)A549 (Lung)IC₅₀6.3 ± 2.5 µM[7]
Halogenated Benzofuran Derivative (Brominated)HepG2 (Liver)IC₅₀3.8 ± 0.5 µM[7]
Halogenated Benzothiadiazine DerivativesTriple-Negative Breast CancerIC₅₀2.93 ± 0.07 µM[8]
Experimental Workflow: Investigating Anticancer Mechanisms

A logical workflow to investigate the anticancer properties of a novel halogenated benzoic acid ester would involve a series of in vitro assays.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/SRB Assay) A->B Test Compound C Apoptosis Assay (Annexin V/PI Staining) B->C Active Compounds D ROS Detection Assay (DCFH-DA) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Enzyme Inhibition Assay (e.g., HDAC) B->F G Western Blotting (Protein Expression) F->G Validate Target H In Vivo Studies (Xenograft Models) G->H Confirm Efficacy

Caption: Experimental workflow for evaluating the anticancer potential of halogenated benzoic acid esters.

Anti-inflammatory and Enzyme Inhibitory Activities

Halogenated benzoic acid derivatives have also demonstrated significant potential as anti-inflammatory agents and enzyme inhibitors.

VLA-4 Antagonism for Anti-inflammatory Effects

A series of halogenated benzoic acid derivatives have been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[11] The introduction of chlorine or bromine at the 3-position of the central benzene ring in a diphenylurea scaffold led to improved pharmacokinetic properties and potent VLA-4 antagonism.[11] One such compound demonstrated an IC₅₀ value of 0.51 nM and efficacy in a rat pleurisy model when administered orally.[11]

Inhibition of Other Key Enzymes

Halogenated benzoic acid esters have been investigated as inhibitors for a range of other enzymes, including:

  • Oestrone Sulphatase: This enzyme is a target in the treatment of hormone-dependent breast cancer. Studies on 4-sulphonylbenzoic acid esters have shown a strong correlation between their inhibitory activity and lipophilicity (logP).[12]

  • α-Amylase: This enzyme is involved in starch digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of benzoic acid derivatives against α-amylase is dependent on the position of hydroxyl groups on the benzene ring.[13]

  • Tyrosinase: Benzoic acid itself is a competitive inhibitor of the cresolase reaction of all three isozymes of Agaricus bisporus tyrosinase.[14]

Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion

The anti-inflammatory effects of VLA-4 antagonists stem from their ability to block the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells. This interaction is a critical step in the recruitment of inflammatory cells to sites of inflammation.

VLA4_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte VCAM1 VCAM-1 Adhesion Adhesion & Transmigration VCAM1->Adhesion Leads to VLA4 VLA-4 VLA4->VCAM1 Binds to Inflammation Inflammatory Stimulus Inflammation->VCAM1 Upregulates Inhibitor Halogenated Benzoic Acid Ester (Antagonist) Inhibitor->VLA4 Blocks Binding

Sources

A Technical Guide to Harnessing Chemoselectivity: Methyl 2-bromo-6-iodobenzoate in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-6-iodobenzoate is a uniquely functionalized aromatic building block that serves as a powerful tool in modern organic synthesis. Its dihalogenated structure, featuring two distinct halogens with differentiated reactivity, presents a platform for selective and sequential cross-coupling reactions. This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the principles and practical applications of using this compound as an electrophilic partner. We will explore the mechanistic underpinnings of its chemoselectivity in key palladium-catalyzed transformations—including Suzuki-Miyaura, Sonogashira, Stille, Negishi, and Buchwald-Hartwig reactions—and provide field-proven, step-by-step protocols to guide synthetic strategy and execution.

Chapter 1: The Strategic Advantage of Differentiated Reactivity

At the heart of synthetic efficiency lies the ability to control reactivity. This compound (CAS 1261840-81-6) is an exemplar of a "linchpin" reagent, designed for strategic, stepwise molecular construction.[1] Its utility stems from the significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

PropertyValue
IUPAC Name This compound
CAS Number 1261840-81-6[2]
Molecular Formula C₈H₆BrIO₂
Molecular Weight 356.94 g/mol
Appearance Off-white to yellow solid
Key Structural Feature Orthogonally reactive C-I and C-Br bonds for sequential chemistry.

This inherent electronic difference is the foundation of its chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl .[3][4] This hierarchy allows for the preferential activation of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, distinct transformation. This guide will focus on leveraging this principle for controlled, site-selective functionalization.

Chapter 2: Mechanistic Principles of Chemoselective Cross-Coupling

To effectively utilize this compound, one must understand the factors governing the palladium catalytic cycle. The outcome of a reaction—specifically, mono- versus di-functionalization—is determined by a competition between two pathways following the first coupling event.[5][6]

  • Pathway A (Mono-coupling): The Pd(0) catalyst dissociates from the mono-arylated product, re-entering the catalytic cycle to react with another molecule of the starting dihalide.

  • Pathway B (Di-coupling): The Pd(0) catalyst remains associated with the mono-arylated product and performs a second, intramolecular oxidative addition at the remaining halide site.[7]

Several factors influence this selectivity:

  • Ligand Choice: Bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can favor the second oxidative addition, sometimes leading to exhaustive functionalization.[5][8]

  • Solvent and Additives: Coordinating solvents (e.g., THF, DMSO) or halide byproducts can facilitate the displacement of the Pd(0) catalyst from the mono-coupled product, thus favoring selectivity.[7][9]

  • Steric Hindrance: The ortho-substituents (bromo and methyl ester) on the substrate create significant steric encumbrance, which can influence the rate of both the first and second coupling steps.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L_n transmetalation->pd_intermediate organometallic R-M organometallic->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-R (Product) reductive_elimination->product

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Chapter 3: C-C Bond Forming Reactions: Protocols and Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of boronic acid reagents.[10] When applied to this compound, careful selection of conditions allows for highly selective coupling at the C-I position.

Protocol: Selective Mono-arylation of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃80>90%
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃85>85%
Thiophene-3-boronic acidPd(dppf)Cl₂K₃PO₄90>80%
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes (C(sp²)-C(sp) bonds) and is critical for creating rigid molecular scaffolds and conjugated materials.[11][12] The high reactivity of the C-I bond makes it the exclusive site of reaction under mild, copper-free conditions.

Sonogashira_Workflow start Start: Assemble Reactants setup 1. Add Substrate, Alkyne, Base (e.g., TEA, DIPEA) to Flask start->setup catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) and optional CuI co-catalyst setup->catalyst solvent 3. Add Degassed Solvent (THF or DMF) catalyst->solvent reaction 4. Stir at Room Temp to 50 °C Monitor by TLC solvent->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purify 6. Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Workflow for Selective Sonogashira Coupling.

Protocol: Selective Mono-alkynylation

  • Reaction Setup: In a Schlenk flask under Argon, dissolve this compound (1.0 mmol, 1.0 equiv) in degassed THF or DMF (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv), and optionally, copper(I) iodide (CuI) (0.05 mmol, 5 mol%). For many modern systems, a copper-free protocol is preferred to avoid alkyne homocoupling.[13]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Reaction Execution: Stir the mixture at room temperature or warm gently to 40-50 °C until the starting material is consumed (typically 1-4 hours).

  • Work-up and Purification: Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify via column chromatography.

Stille and Negishi Couplings

While the Suzuki coupling is often preferred, Stille (using organostannanes)[14][15] and Negishi (using organozincs)[16][17] couplings offer distinct advantages, particularly in terms of nucleophile scope and functional group tolerance. The principle of C-I selective activation remains the same.

  • Stille Coupling: Offers excellent tolerance for a wide range of functional groups, but the toxicity of tin reagents is a significant drawback.[14]

  • Negishi Coupling: Organozinc reagents are highly reactive and can be used to couple sp³, sp², and sp carbons, but they are sensitive to moisture and air.[16][18]

For both reactions, a protocol similar to the Suzuki coupling can be followed, substituting the boronic acid with the corresponding organostannane or organozinc reagent and using an appropriate palladium/ligand system (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).

Chapter 4: C-N Bond Forming Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[19][20] The steric hindrance around the C-I bond in this compound makes ligand selection paramount for achieving efficient coupling.

Protocol: Selective Mono-amination

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 mmol, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a sterically demanding biarylphosphine ligand (e.g., XPhos or RuPhos, 0.04-0.06 mmol, 4-6 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction Execution: Seal the vessel and heat to 90-110 °C with stirring. Monitor the reaction for completion (typically 4-18 hours).

  • Work-up and Purification: Cool the reaction, pass it through a plug of Celite®, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Chapter 5: The Power of Sequential Cross-Coupling

The true synthetic value of this compound is realized in sequential or iterative coupling strategies. After the first selective reaction at the C-I position, the resulting product, a sterically hindered aryl bromide, becomes the substrate for a second, different cross-coupling reaction.

This second step typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the less reactive C-Br bond. This orthogonal approach allows for the rapid and convergent assembly of complex, highly substituted aromatic cores.

Sequential_Coupling start_mol This compound step1 Step 1: C-I Coupling (e.g., Sonogashira) start_mol->step1 Pd Catalyst 1 Mild Conditions intermediate Mono-functionalized Aryl Bromide step1->intermediate step2 Step 2: C-Br Coupling (e.g., Suzuki) intermediate->step2 Pd Catalyst 2 Harsher Conditions final_product Di-functionalized Product step2->final_product

Figure 3: Logic of a Two-Step Sequential Cross-Coupling Strategy.

Chapter 6: Conclusion and Outlook

This compound is more than a simple dihalide; it is a strategic building block that embodies the principles of modern, efficiency-driven organic synthesis. By understanding and controlling the inherent reactivity difference between its C-I and C-Br bonds, chemists can orchestrate complex molecular syntheses with precision and high yields. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this versatile reagent in drug discovery, materials science, and beyond. The continued development of new ligands and catalytic systems will undoubtedly further expand the scope and utility of this powerful synthetic tool.

References

  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Title: this compound.
  • Title: Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis.
  • Title: Buchwald–Hartwig amination.
  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Title: Negishi coupling.
  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Title: Buchwald-Hartwig Amination.
  • Title: Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Title: Stille Coupling.
  • Title: Stille coupling of methyl-2-iodobenzoate with...
  • Title: Buchwald-Hartwig Cross Coupling Reaction.
  • Title: Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate.
  • Title: Negishi Coupling.
  • Title: Sonogashira Coupling.
  • Title: Stille Coupling.
  • Title: Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols.
  • Title: this compound | 1261840-81-6.
  • Title: Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
  • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Title: Suzuki Coupling.

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Polysubstituted Benzene Rings: A Technical Guide to Synthesis, Strategy, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The polysubstituted benzene ring is a cornerstone of modern molecular sciences, forming the structural bedrock of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The precise control over the placement of multiple substituents on this aromatic scaffold—regiocontrol—is a paramount challenge that dictates the ultimate function and efficacy of the target molecule. This guide provides an in-depth exploration of the discovery and application of these vital structures, designed for researchers, scientists, and drug development professionals. We will journey from the foundational principles of electrophilic aromatic substitution to the paradigm-shifting strategies of directed ortho-metalation and transition-metal-catalyzed C–H functionalization. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for navigating the complex yet rewarding field of aromatic chemistry.

Introduction: The Aromatic Nucleus and the Challenge of Regiocontrol

Since its discovery by Michael Faraday in 1825 and the subsequent elucidation of its cyclic structure by August Kekulé, benzene has captivated chemists.[2][3] Its unique stability, a result of a delocalized π-electron system, sets it apart from simple alkenes, leading to a chemistry dominated by substitution rather than addition reactions.[2][4] This inherent stability, however, presents a significant hurdle: the C–H bonds of the benzene ring are largely equivalent and unreactive, making the selective functionalization of a specific position a formidable task.

The arrangement of substituents on the ring profoundly influences a molecule's properties, including its biological activity, solubility, and electronic characteristics.[1][5] For instance, many pharmaceutical compounds contain substituted benzene rings, such as aspirin, paracetamol, and ibuprofen.[6] Therefore, the development of synthetic methodologies that can install functional groups at desired positions with surgical precision is not merely an academic exercise but a critical enabler of innovation across the chemical sciences. This guide will dissect the evolution of these methodologies, from classical approaches to the state-of-the-art techniques that define modern organic synthesis.

Foundational Strategies: From Bulk Electronics to Directed Reactivity

Electrophilic Aromatic Substitution (EAS): The Classical Approach

The most fundamental reaction of benzene is electrophilic aromatic substitution (EAS).[4][6] In this two-step mechanism, an electrophile attacks the electron-rich π-system to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity.[7]

Common EAS reactions include:

  • Halogenation: Introduction of a halogen (Br, Cl) using Br₂/FeBr₃ or Cl₂/FeCl₃.

  • Nitration: Introduction of a nitro group (–NO₂) using HNO₃/H₂SO₄.

  • Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using SO₃/H₂SO₄.

  • Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃.[4][8]

The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic nature of the substituent already present. These "directing groups" fall into two main categories:

  • Ortho-, Para-Directing Activators: These groups donate electron density to the ring (e.g., –OH, –OR, –NH₂, –Alkyl), stabilizing the carbocation intermediate and increasing the reaction rate compared to benzene. They direct incoming electrophiles to the positions ortho and para to themselves.[7][9]

  • Meta-Directing Deactivators: These groups withdraw electron density from the ring (e.g., –NO₂, –CN, –SO₃H, –COR), destabilizing the intermediate and slowing the reaction. They direct incoming electrophiles to the meta position. Halogens are an exception, being deactivators but ortho-, para-directing.[7][9]

While powerful, EAS suffers from significant limitations in the synthesis of complex polysubstituted molecules. It often yields mixtures of isomers (ortho/para) and fails to provide access to certain substitution patterns, necessitating lengthy and inefficient protection-deprotection sequences.

Directed ortho-Metalation (DoM): A Revolution in Regiocontrol

Reported independently by Henry Gilman and Georg Wittig around 1940, directed ortho-metalation (DoM) was a major breakthrough in the regioselective functionalization of aromatic rings.[10] DoM involves the deprotonation of the C–H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium.[10][11]

The mechanism hinges on coordination: the heteroatom within the DMG acts as a Lewis base, coordinating to the lithium cation of the organolithium base.[10] This pre-coordination brings the base into close proximity to the ortho-proton, dramatically increasing its acidity and ensuring deprotonation occurs exclusively at that site.[11][12] The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of electrophiles, installing a new substituent with perfect regioselectivity.[11]

Directing Metalation Group (DMG)Relative Directing PowerCommon Electrophiles
–CONR₂ (Amide)Very StrongAlkyl halides, Aldehydes, CO₂, I₂
–SO₂NR₂ (Sulfonamide)StrongKetones, Disulfides, Silyl chlorides
–OCH₃ (Methoxy)ModerateIsocyanates, Boronic esters
–F, –Cl (Halogens)ModerateEpoxides, Chloroformates
–NHCO₂R (Carbamate)StrongD₂O, Acyl chlorides

Table 1: A selection of common Directing Metalation Groups (DMGs), their relative directing ability in DoM reactions, and examples of electrophiles used to quench the resulting aryllithium species.

This protocol describes a general procedure for the ortho-lithiation of a robust DMG-containing substrate followed by quenching with an electrophile (iodine).

Materials:

  • N,N-Diethylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Iodine (I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N,N-diethylbenzamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the amide in anhydrous THF.

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting deep-colored solution at -78 °C for 1 hour. The formation of the ortho-lithiated species is typically complete within this timeframe.

  • Quenching: Dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the aryllithium solution at -78 °C. A rapid color change is expected.

  • Warm-up & Quench: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 2-iodo-N,N-diethylbenzamide.

Self-Validation: The success of the lithiation can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the ortho-position via ¹H NMR or Mass Spectrometry. The high regioselectivity is the primary validation of the DoM methodology.

The Transition Metal Revolution: C–H Functionalization

While DoM provides excellent control, it requires stoichiometric amounts of strong organometallic bases. The last few decades have seen the rise of transition-metal-catalyzed C–H functionalization, which offers a more atom-economical and versatile approach to forging new bonds.[13][14]

Chelation-Assisted C–H Activation

Similar in principle to DoM, chelation-assisted C–H activation uses a directing group to guide a transition metal catalyst (commonly Pd, Rh, Ru, or Ir) to a specific C–H bond, typically at the ortho-position.[15][16] The directing group coordinates to the metal center, forming a stable metallacyclic intermediate.[15] This step facilitates the cleavage of the targeted C–H bond, leading to a cyclometalated species that can then engage in a variety of bond-forming reactions.[15][17]

These methods are catalytic and often tolerate a broader range of functional groups than DoM.[15] They have enabled the direct formation of C–C, C–O, C–N, and C–halogen bonds, providing one-step alternatives to multi-step classical syntheses.[13][15]

C_H_Activation_Cycle Catalyst M(L)n Catalyst Coordination Coordination Complex Catalyst->Coordination + Substrate Substrate Arene-DG (Substrate) Substrate->Coordination CH_Activation Cyclometalated Intermediate Coordination->CH_Activation C-H Activation (- H-Y) Byproduct Byproduct (H-Y) Coordination->Byproduct Oxidative_Addition Oxidative Addition of Reagent (X-Y) CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Forms Product, Regenerates Catalyst Product Functionalized Arene (Product) Reductive_Elimination->Product Reagent Reagent (X-Y) Reagent->Oxidative_Addition Synthetic_Workflow Start Simple Arene with DMG DoM Directed ortho-Metalation (DoM) + Electrophile (e.g., B(OR)3) Start->DoM Intermediate1 ortho-Functionalized Arene (e.g., Boronic Ester) DoM->Intermediate1 CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) + Aryl Halide Intermediate1->CrossCoupling Intermediate2 Polysubstituted Biaryl CrossCoupling->Intermediate2 CH_Func Chelation-Assisted C-H Func. (Different Site) Intermediate2->CH_Func FinalProduct Complex Polysubstituted Product CH_Func->FinalProduct

Caption: A workflow combining DoM and cross-coupling for complex molecule synthesis.

Applications in Drug Discovery and Materials Science

The ability to synthesize precisely substituted benzene rings is a critical driver of innovation in both medicine and materials.

Drug Discovery: Scaffolds for Life

The benzene ring is a privileged scaffold in medicinal chemistry, appearing in over 500 FDA-approved drugs. [18]The specific substitution pattern is key to modulating a drug's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For example, adding electron-withdrawing groups can block sites of metabolic oxidation, increasing a drug's half-life.

However, the flat, lipophilic nature of the benzene ring can sometimes lead to poor solubility or off-target effects. This has spurred the "Escape from Flatland" initiative in drug discovery, which seeks to replace aromatic rings with three-dimensional, saturated bioisosteres. [19]Saturated scaffolds like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes can mimic the vectoral arrangement of substituents on ortho-, meta-, and para-substituted benzenes while improving properties like aqueous solubility. [20][21]The synthesis of these complex 3D structures often relies on advanced photochemical methods. [21]

Materials Science: Tuning Electronic and Physical Properties

In materials science, the electronic properties of organic molecules are tuned by the strategic placement of electron-donating and electron-withdrawing groups on aromatic cores. This control is fundamental to the design of:

  • Organic Light-Emitting Diodes (OLEDs): The color and efficiency of emission are controlled by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is directly influenced by the substitution pattern.

  • Organic Photovoltaics (OPVs): Creating donor-acceptor systems with polysubstituted aromatic units is essential for efficient charge separation and transport.

  • Liquid Crystals: The synthesis of highly substituted terphenyls and other aromatic systems is crucial for creating materials with specific phase behaviors and optical properties for display technologies. [22]

Future Outlook: Towards a More Sustainable and Precise Synthesis

The field of aromatic functionalization continues to evolve at a rapid pace. Key future directions include:

  • Sustainable Catalysis: A major focus is replacing precious metal catalysts (Pd, Rh, Ir) with more abundant and less toxic first-row transition metals like iron and copper. [17]* Photoredox and Electrocatalysis: These methods use light or electricity to drive reactions under mild conditions, offering new reaction pathways and functional group tolerance. [23][24]* Computational Chemistry: In-silico modeling is becoming indispensable for predicting regioselectivity, designing new catalysts, and understanding complex reaction mechanisms. [25]* Late-Stage Functionalization: The ability to modify complex, drug-like molecules in the final steps of a synthesis is highly desirable. C–H activation methods are particularly promising for this application.

Conclusion

The journey to control the substitution pattern on a benzene ring mirrors the evolution of organic chemistry itself—from the broad-stroke logic of electrophilic substitution to the high-precision tools of directed metalation and catalytic C–H activation. For researchers in drug discovery and materials science, a deep understanding of these methods is not just beneficial but essential. It provides the intellectual framework to design novel molecules with tailored functions and the practical knowledge to bring those designs to fruition in the laboratory. As synthetic chemistry becomes more powerful and predictable, the possibilities for creating new, impactful polysubstituted aromatic compounds are boundless.

References

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  • ResearchGate. (n.d.). Three-Component Synthesis of Polysubstituted Benzene Derivatives via Diels—Alder Reaction of Cyclopentadienone Acetal with Alkyne. [Link]

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  • Stepan, A. F., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 8, 46-61. [Link]

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Physical properties and appearance of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-bromo-6-iodobenzoate

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Section 1: Chemical Identity and Structure

This compound (CAS No. 1261840-81-6) is a halogenated aromatic ester.[1][2] Its structure, featuring bromine and iodine atoms at the ortho positions relative to the methyl ester group, makes it a versatile synthon for introducing complex functionalities in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[3] The steric and electronic effects of the three adjacent substituents on the benzene ring create a unique chemical environment that influences its reactivity.

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
Compound Name This compound [1][3]
Synonym Benzoic acid, 2-bromo-6-iodo-, methyl ester [2]
CAS Number 1261840-81-6 [1][2][3][4]
Molecular Formula C₈H₆BrIO₂ [2][4]
Molecular Weight 340.94 g/mol [1][2]
InChI Key FYAVLNMQBCJMLV-UHFFFAOYSA-N [1]

| SMILES | O=C(OC)C1=C(I)C=CC=C1Br |[2][4] |

Section 2: Physical and Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, reaction setup, and purification methods.

Table 2: Physical Properties

Property Value Comments & Significance Source(s)
Physical Form Solid Facilitates weighing and handling compared to volatile liquids. [1]
Appearance Data not available; typically an off-white to yellow solid. Color can be an indicator of purity; impurities may impart a yellowish hue.
Melting Point Data not available A sharp melting point range is a primary indicator of high purity. This must be determined experimentally.
Boiling Point Data not available Due to its high molecular weight, vacuum distillation would be required to prevent decomposition. [4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol). Inferred from structurally similar compounds.[5][6][7] This profile is typical for moderately polar organic molecules and guides the choice of reaction and purification solvents.

| Purity | Commercially available at ≥95% or ≥97% | High purity is essential for avoiding side reactions and ensuring reproducible results in synthesis. |[1][2][8] |

Table 3: Computed Physicochemical Properties

Property Value Significance in Drug Discovery Source(s)
LogP 2.8403 This value suggests moderate lipophilicity, a crucial factor for cell membrane permeability and overall pharmacokinetic profile. [2]
TPSA 26.3 Ų The Topological Polar Surface Area is low, which often correlates with good oral bioavailability. [2]
H-Bond Acceptors 2 The ester carbonyl and ether oxygens can accept hydrogen bonds, influencing solubility and receptor binding. [2]
H-Bond Donors 0 The absence of donor groups limits its ability to form certain intermolecular interactions. [2]

| Rotatable Bonds | 1 | The single rotatable bond (ester group) provides limited conformational flexibility. |[2] |

Section 3: Spectroscopic Characterization and Quality Control

Verifying the identity and purity of starting materials is a cornerstone of scientific integrity. For this compound, a combination of spectroscopic methods serves as a self-validating system. While specific spectra are proprietary to suppliers, a researcher should expect the following characteristic features.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets and triplets) and coupling constants will be indicative of their relative positions. A sharp singlet at approximately δ 3.9 ppm will correspond to the three protons of the methyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight unique carbon signals: six for the aromatic ring (two of which will be significantly downfield due to attachment to the halogens) and one for the methyl group, and one for the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for confirming the presence of a single bromine atom.

Figure 2: Standard workflow for identity and purity verification.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 4: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1][4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][3][8]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][8] |

Storage Conditions: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container.[1][4] It is also recommended to keep it in a dry, dark place to protect it from moisture and light-induced degradation.[2][4]

Section 5: Experimental Protocol for Melting Point Determination

This protocol describes a standard method for determining the melting point of a solid organic compound like this compound, a critical experiment for assessing purity.

Objective: To determine the melting range of the sample and assess its purity. A pure substance will have a sharp melting range (typically < 2 °C).

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Methodology:

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a "plateau" temperature approximately 10-15 °C below the expected melting point. If the melting point is unknown, a rapid preliminary heating run can be performed to find an approximate value.

    • Set the heating ramp rate. For accurate determination, a slow rate of 1-2 °C per minute is recommended.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Start the heating program.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded range between these two temperatures is the melting range.

  • Interpretation:

    • Pure Compound: A sharp melting range (e.g., 1-2 °C).

    • Impure Compound: A broad and depressed melting range compared to the pure substance.

Conclusion

This compound is a valuable reagent whose utility is underpinned by its distinct physical and chemical properties. Its solid form, moderate lipophilicity, and specific spectroscopic signature make it a well-characterized and reliable building block for advanced organic synthesis. Adherence to the safety and handling guidelines outlined in this document is essential for its successful and safe application in research and development.

References

  • This compound (C8H6BrIO2). PubChemLite. [Link]

  • Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. PubChem - NIH. [Link]

  • Methyl 2-iodobenzoate. Nine Chongqing Chemdad Co., Ltd. [Link]

  • This compound. AOBChem USA. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth protocol for the chemoselective Suzuki-Miyaura coupling of Methyl 2-bromo-6-iodobenzoate, a versatile dihalogenated building block. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a targeted, stepwise functionalization strategy.[3] We will explore the mechanistic underpinnings of this selectivity, detail an optimized protocol for the mono-arylation at the more reactive C-I position, and discuss critical parameters, purification strategies, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex, multi-substituted aromatic compounds.[4]

The Principle of Chemoselectivity in Dihaloarenes

The strategic advantage of using substrates like this compound lies in the differential reactivity of its two halogen atoms in the palladium-catalyzed catalytic cycle. The generally accepted mechanism for the Suzuki coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

The selectivity is determined in the first and often rate-determining step: oxidative addition .[1] During this step, the Pd(0) catalyst inserts itself into the carbon-halogen bond.[7] The bond strength of carbon-halogen bonds follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved, making it significantly more reactive toward oxidative addition than the C-Br bond.[3] By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst system—it is possible to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations.[3][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental steps of the catalytic cycle. The initial oxidative addition is the key step for the chemoselectivity discussed.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_step Oxidative Addition (Ar-I Bond Cleavage) pd0->oa_step pd2_intermediate1 Ar-Pd(II)L₂(I) (Organopalladium Intermediate) oa_step->pd2_intermediate1 transmetalation_step Transmetalation pd2_intermediate1->transmetalation_step pd2_intermediate2 Ar-Pd(II)L₂(R') (Di-organic Intermediate) transmetalation_step->pd2_intermediate2 re_step Reductive Elimination pd2_intermediate2->re_step re_step->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) re_step->product boronic R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ boronic->transmetalation_step halide Ar-I halide->oa_step

Diagram 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

Achieving high yield and selectivity requires careful consideration of each reaction component. The sterically hindered nature of the 2,6-disubstituted benzene ring adds a layer of complexity that must be addressed.[9][10][11]

  • Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic and often effective catalyst, combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand often provide superior results, especially for challenging substrates.[12][13]

    • Expertise: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) or N-heterocyclic carbene (NHC) ligands are highly recommended.[10][14][15] These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which facilitates oxidative addition and subsequent reductive elimination.[16][17]

  • Base: The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[18][19] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[20][21]

    • Trustworthiness: The choice of base can dramatically affect the outcome. While aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often superior for hindered substrates. For ester-containing substrates, excessively strong bases like hydroxides should be used with caution to prevent saponification, though milder bases like potassium fluoride (KF) can be effective while preserving such functional groups.[12]

  • Solvent System: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base.[7]

    • Experience: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices, often used in a 4:1 or 5:1 ratio with water.[5][22] Aromatic solvents like toluene can also be effective. The solvent system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Protocol for Selective Mono-Arylation

This protocol details the selective coupling of an arylboronic acid to the C-I position of this compound.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Moles (mmol)
This compound354.931.0355 mg1.0
Arylboronic Acid-1.21.2 equiv1.2
Pd₂(dba)₃915.720.02523 mg0.025
SPhos410.480.0625 mg0.06
K₃PO₄ (Potassium Phosphate)212.272.5531 mg2.5
1,4-Dioxane (anhydrous)--8 mL-
Water (degassed)--2 mL-

Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Combine solids: - this compound - Arylboronic Acid - K₃PO₄ - Pd₂(dba)₃ / SPhos p2 Add solvents (Dioxane/H₂O) p1->p2 p3 Degas mixture with Argon/N₂ (3 cycles of vacuum/backfill) p2->p3 p4 Heat reaction to 80-100 °C p3->p4 p5 Monitor by TLC/LC-MS (Typically 4-12 h) p4->p5 p6 Cool to RT, dilute with EtOAc p5->p6 p7 Wash with H₂O and brine p6->p7 p8 Dry over Na₂SO₄, filter, concentrate p7->p8 p9 Purify via flash column chromatography p8->p9 p10 Characterize product (¹H NMR, ¹³C NMR, HRMS) p9->p10

Diagram 2. Step-by-step experimental workflow for the selective Suzuki coupling.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).[22]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst Pd₂(dba)₃ (2.5 mol%) and the SPhos ligand (6 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Seal the flask and thoroughly degas the mixture. This is a critical step. The freeze-pump-thaw method (3 cycles) is ideal. Alternatively, bubble argon or nitrogen through the stirred solution for 20-30 minutes.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when the starting iodide has been consumed (usually 4-12 hours). Avoid prolonged heating to minimize potential reaction at the C-Br site.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel.[23] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted starting materials and byproducts.[24]

Potential Side Reactions & Troubleshooting

A self-validating protocol anticipates potential issues. Understanding these can help in optimizing conditions and interpreting results.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity Inefficient catalyst activation; Insufficiently degassed system; Inactive boronic acid (boroxine formation).Ensure rigorous degassing. Use a fresh, high-quality boronic acid. Consider a different ligand/base combination.[25]
Di-substitution Product Reaction temperature too high; Reaction time too long; Highly active catalyst system.Reduce reaction temperature (e.g., start at 60-70 °C). Monitor the reaction closely and quench as soon as the mono-coupled product is maximized. Reduce catalyst loading.[3]
Protodeborylation Presence of excess water or protic sources; Unstable boronic acid.Use anhydrous solvents and ensure the boronic acid is dry. Use K₃PO₄, which is less hydrolytic than some other bases.[7]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Ensure the system is rigorously deoxygenated before and during the reaction.
Difficult Purification Product and starting bromide have similar polarity.Adjust the eluent system for column chromatography; try a less polar system like Toluene/Hexane or a more polar one like DCM/Methanol.[24] Recrystallization may be an option if the product is a solid.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a powerful technique for the controlled synthesis of complex biaryl structures. The key to success lies in exploiting the differential reactivity of the C-I and C-Br bonds through careful control of reaction parameters. By selecting an appropriate palladium catalyst system with a bulky, electron-rich ligand, a suitable base, and maintaining a rigorously oxygen-free environment, researchers can achieve high yields of the desired mono-arylated product. This intermediate retains the C-Br bond, serving as a valuable handle for subsequent orthogonal cross-coupling reactions, thereby enabling the rapid construction of molecular diversity from a single, versatile starting material.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Methyl 2-bromo-6-iodobenzoate has emerged as a highly valuable and versatile building block due to its distinct electronic and steric properties. The presence of two different halogen atoms at the ortho positions to the methyl ester group allows for programmed, chemoselective palladium-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-bromine (C-Br) bond. This differential reactivity is the cornerstone of its utility, enabling the selective introduction of a diverse array of substituents at the 2-position, while leaving the bromine atom at the 6-position available for subsequent transformations. This stepwise approach opens avenues for the synthesis of complex, polysubstituted aromatic compounds that would be challenging to access through other means.

This comprehensive guide provides detailed application notes and field-proven protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—as applied to this compound. The protocols herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on explaining the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Chemoselective Cross-Coupling: The Reactivity Hierarchy

The success of sequential cross-coupling strategies with this compound hinges on the predictable reactivity difference between the C-I and C-Br bonds. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. By carefully controlling the reaction conditions, one can achieve exclusive coupling at the iodine-bearing carbon.

Application Notes and Protocols for Methyl 2-bromo-6-iodobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-6-iodobenzoate is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block in the synthesis of complex pharmaceutical intermediates. Its dihalogenated structure, featuring bromine and iodine atoms at the ortho-positions relative to a methyl ester, allows for remarkable regioselectivity in sequential cross-coupling reactions. This differential reactivity is pivotal for the controlled, stepwise construction of intricate molecular architectures common in modern drug discovery. This guide provides an in-depth exploration of the strategic application of this compound, focusing on key palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We present detailed, field-proven protocols, mechanistic insights, and data-driven guidance to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

In the landscape of pharmaceutical synthesis, efficiency and precision are paramount. The ability to selectively functionalize a molecule in a stepwise manner is a cornerstone of modern synthetic strategy. This compound (CAS: 1261840-81-6) is an exemplary scaffold that embodies this principle.[1] The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[2][3] This reactivity difference allows for the selective coupling at the C2 (iodo) position while leaving the C6 (bromo) position intact for subsequent transformations. This "one-pot" or sequential functionalization capability is crucial for reducing step counts, minimizing purification challenges, and accelerating the synthesis of complex drug candidates.[2]

This document will detail the application of this principle in three major classes of cross-coupling reactions that are fundamental to pharmaceutical development.

Sequential Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry.[4][5][6] The differential reactivity of this compound makes it an ideal substrate for sequential Suzuki couplings.

Causality of Experimental Design

The success of a selective Suzuki coupling hinges on exploiting the faster oxidative addition rate of the C-I bond.[7] By carefully selecting the reaction conditions—specifically, a mild temperature and a suitable palladium catalyst/ligand system—chemists can ensure the reaction occurs exclusively at the iodine-bearing position.

  • Catalyst and Ligand Choice: A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand is typically effective.[4][5] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.

  • Base and Solvent: A base is required to activate the boronic acid partner in the transmetalation step.[8] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, facilitates the dissolution of both organic and inorganic reagents.[4]

Experimental Workflow and Protocol

The following diagram and protocol outline a general procedure for the first, selective Suzuki coupling at the C2 position.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Workup A Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, 5 mol%) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Inert Atmosphere (Purge with N₂ or Ar) C->D E Heat Reaction (e.g., 80-90 °C) Monitor by TLC/LC-MS D->E F Cool, Quench & Extract E->F G Purify via Chromatography F->G H Product: Methyl 2-bromo-6-arylbenzoate G->H

Caption: General workflow for selective Suzuki-Miyaura coupling.

Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Methyl 2-bromo-6-arylbenzoate intermediate.

The resulting product retains the bromine atom, which can then be subjected to a second, often more forcing, cross-coupling reaction to complete the synthesis of a tri-ortho-substituted benzene ring.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[9][10] This reaction is invaluable for synthesizing intermediates used in various therapeutic areas, including oncology. The MEK inhibitor Trametinib, for example, features a core structure that can be accessed via strategies involving such couplings.[11][12][13]

Mechanistic Considerations and Selectivity

Like the Suzuki coupling, the Sonogashira reaction proceeds through a palladium catalytic cycle.[3] A copper(I) co-catalyst is typically employed to facilitate the transmetalation step with the alkyne.[9] The C-I bond of this compound will react preferentially under standard Sonogashira conditions.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the classic choice.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[10]

  • Copper-Free Variants: To avoid issues related to copper toxicity in pharmaceutical synthesis, copper-free Sonogashira protocols have been developed. These often require stronger bases and specific, bulky phosphine ligands to facilitate the catalytic cycle.[14][15]

Experimental Protocol: Selective Alkynylation

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Workup A Combine: - this compound (1.0 eq) - Pd(PPh₃)₂Cl₂ (2-3 mol%) - CuI (1-2 mol%) B Add Degassed Solvent & Amine Base (e.g., THF/TEA) A->B C Add Terminal Alkyne (1.1 eq) via syringe at 0 °C to RT B->C D Stir at Room Temperature Monitor by TLC/LC-MS C->D E Filter through Celite D->E F Concentrate & Extract E->F G Purify via Chromatography F->G H Product: Methyl 2-bromo-6-alkynylbenzoate G->H

Caption: Workflow for selective Sonogashira coupling.

Protocol 2: Selective Monofunctionalization via Sonogashira Coupling

  • Reagent Preparation: To a dry, inerted flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Solvent and Base Addition: Add degassed anhydrous THF and triethylamine (2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be monitored for completion by TLC or LC-MS (typically 1-4 hours).

  • Workup: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired Methyl 2-bromo-6-alkynylbenzoate.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[16][17] Many drug molecules are aryl amines. The reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles.[18][19][20]

Key Parameters for Selective C-N Coupling

Achieving selectivity in the Buchwald-Hartwig amination of this compound again relies on the higher reactivity of the C-I bond.[19] The choice of ligand is particularly critical in this reaction, as it dictates the efficiency of the catalytic cycle and can influence selectivity.

  • Catalyst and Ligand: Pre-catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) are required.[18][20] These ligands promote the crucial reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are commonly used.[17][18] The choice of base can be substrate-dependent and may require optimization.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the selective Buchwald-Hartwig amination at the C2 position.

ParameterRecommended ConditionsRationale & Causality
Substrate This compoundC-I bond is more reactive, enabling selective coupling.[19]
Amine Primary or Secondary Amine (1.2 eq)Broad scope, but sterically hindered amines may require specific ligands.[20]
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, air-stable precursors to the active Pd(0) catalyst.
Ligand XPhos, SPhos, or other biaryl phosphines (2-5 mol%)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[18]
Base NaOtBu or K₃PO₄ (1.5-2.0 eq)Strong base required to deprotonate the amine and facilitate catalyst turnover.[17]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents prevent quenching of the strong base and catalyst.
Temperature 80 - 110 °CThermal energy needed to drive the catalytic cycle, especially with less reactive C-Br bonds.
General Protocol: Selective C-N Bond Formation

Protocol 3: Selective Monofunctionalization via Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a premier building block for the efficient, regioselective synthesis of complex pharmaceutical intermediates. Its orthogonal halogen reactivity provides chemists with a reliable handle for sequential, palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions, one can selectively functionalize the C-I bond via Suzuki, Sonogashira, or Buchwald-Hartwig reactions, preserving the C-Br bond for subsequent elaborations. The protocols and insights provided herein serve as a robust starting point for researchers aiming to construct highly substituted aromatic cores, accelerating the path from molecular design to innovative therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. Retrieved January 5, 2026, from [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693.
  • National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved January 5, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026, from [Link]

  • BEARdocs. (n.d.). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Retrieved January 5, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • Benchchem. (n.d.). Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate.
  • OUCI. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved January 5, 2026, from [Link]

  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved January 5, 2026, from [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved January 5, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 5, 2026, from [Link]

  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (2025). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Retrieved January 5, 2026, from [Link]

  • SciSpace. (2014). Ligand and solvent selection in challenging catalytic reactions. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2015). Trametinib: A novel signal transduction inhibitor for the treatment of metastatic cutaneous melanoma. Retrieved January 5, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-bromo-6-iodobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Differentiated Halogenation

In the competitive landscape of agrochemical discovery, the efficiency and precision of synthetic routes are paramount. The development of novel pesticides with high efficacy, low toxicity, and complex structures necessitates the use of versatile and strategically functionalized building blocks. Methyl 2-bromo-6-iodobenzoate (CAS 1261840-81-6) has emerged as a cornerstone intermediate for this purpose.[1] Its unique 1,2,3-trisubstituted aromatic scaffold, featuring two distinct and orthogonally reactive halogen atoms (iodine and bromine), provides chemists with exceptional control over molecular assembly.

The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions. The C-I bond is considerably more reactive, particularly in palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a specific molecular fragment at the C6 position while leaving the less reactive C-Br bond at the C2 position intact for a subsequent, different transformation. This stepwise approach is fundamental to the construction of the highly substituted cores of modern insecticides, particularly the meta-diamide class.[2][3][4]

Core Application: A Linchpin in the Synthesis of Meta-Diamide Insecticides

The meta-diamide class of insecticides, which includes groundbreaking active ingredients like Broflanilide, represents a significant advancement in pest control.[5] These compounds act as potent allosteric modulators of the insect GABA receptor, a mode of action distinct from many legacy insecticides, thereby helping to manage resistance.[5] The synthesis of these complex molecules often relies on a convergent strategy where key aromatic fragments are assembled systematically. This compound serves as a critical starting point for one of these essential fragments.

The following workflow illustrates the strategic, sequential functionalization of this compound to build a disubstituted aniline derivative, a common precursor for meta-diamide insecticides.

G A This compound B Step 1: Sonogashira Coupling (Selective C-I functionalization) A->B R-C≡CH, Pd/Cu catalyst C Intermediate A (Alkynyl-substituted bromobenzoate) B->C D Step 2: Suzuki Coupling (C-Br functionalization) C->D Ar-B(OH)₂, Pd catalyst E Intermediate B (Di-substituted benzoate ester) D->E F Step 3: Ester Hydrolysis E->F NaOH or LiOH G Intermediate C (Carboxylic Acid) F->G H Step 4: Curtius Rearrangement or Hofmann Rearrangement G->H DPPA, heat or Br₂, NaOH I Product (Di-substituted Aniline Precursor) H->I

Figure 1: General workflow for converting this compound into a key di-substituted aniline precursor for meta-diamide synthesis.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

This protocol details the selective palladium/copper-catalyzed cross-coupling of an alkyne to the C6-iodide position of this compound. The higher reactivity of the C-I bond allows this transformation to proceed with high selectivity, leaving the C-Br bond untouched for future modifications.

Experimental Objective: To synthesize Methyl 2-bromo-6-(alkynyl)benzoate.

Reagent Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Role / Justification
This compound340.943.41 g10.0Starting Material
Terminal Alkyne (e.g., Phenylacetylene)102.141.23 g (1.27 mL)12.0Coupling Partner (Slight excess ensures complete reaction)
Pd(PPh₃)₂Cl₂701.90140 mg0.2 (2 mol%)Palladium Catalyst (Pre-catalyst for the Pd(0) active species)
Copper(I) Iodide (CuI)190.4576 mg0.4 (4 mol%)Co-catalyst (Facilitates formation of copper acetylide intermediate)
Triethylamine (TEA)101.1915 mL-Base & Solvent (Scavenges HI byproduct; solvent for reaction)
Toluene-35 mL-Co-solvent (Aids in solubility of starting materials)
Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (3.41 g, 10.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), CuI (76 mg, 0.4 mmol), toluene (35 mL), and triethylamine (15 mL). Stir the mixture to form a suspension.

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.27 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts, washing the pad with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and wash with 1M HCl (2 x 25 mL) to remove excess triethylamine, followed by saturated aqueous NaCl (brine, 1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Methyl 2-bromo-6-(alkynyl)benzoate.

Protocol 2: Suzuki Coupling at the C-Br Bond

This protocol demonstrates the subsequent functionalization of the C2-bromide position of the product from Protocol 1. A different palladium catalyst system is often employed to effectively activate the stronger C-Br bond.

Experimental Objective: To synthesize Methyl 2-(aryl)-6-(alkynyl)benzoate from the product of the Sonogashira reaction.

Reagent Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Role / Justification
Methyl 2-bromo-6-(alkynyl)benzoate(Varies)(e.g., 8.0 mmol)8.0Starting Material
Arylboronic Acid(Varies)(e.g., 9.6 mmol)9.6Coupling Partner (1.2 equivalents)
Pd(dppf)Cl₂816.64293 mg0.36 (4.5 mol%)Palladium Catalyst (Robust catalyst, effective for C-Br activation)
Potassium Carbonate (K₂CO₃)138.213.32 g24.0Base (Essential for the transmetalation step in the catalytic cycle)
1,4-Dioxane-30 mL-Solvent
Water-10 mL-Co-solvent (Required to dissolve the inorganic base)
Step-by-Step Methodology
  • Vessel Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the Methyl 2-bromo-6-(alkynyl)benzoate (8.0 mmol), the desired arylboronic acid (9.6 mmol), and Pd(dppf)Cl₂ (293 mg, 0.36 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add 1,4-dioxane (30 mL) and the aqueous solution of K₂CO₃ (3.32 g in 10 mL of water) via syringe. The mixture should be thoroughly degassed by bubbling argon through it for 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 30 mL) and saturated aqueous NaCl (brine, 1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the final di-substituted benzoate ester, which can then be advanced toward the target agrochemical.

G cluster_0 Protocol 1: Selective Sonogashira Coupling cluster_1 Protocol 2: Suzuki Coupling A This compound C-I bond is targeted due to higher reactivity B Intermediate A Methyl 2-bromo-6-(alkynyl)benzoate C-Br bond remains for next step A->B Pd(PPh₃)₂Cl₂ / CuI R-C≡CH, TEA C Intermediate A Methyl 2-bromo-6-(alkynyl)benzoate Stronger C-Br bond is now targeted D Final Core Structure Methyl 2-(aryl)-6-(alkynyl)benzoate Ready for final modifications C->D Pd(dppf)Cl₂ Ar-B(OH)₂, K₂CO₃

Sources

Application Note: Structural Elucidation of Methyl 2-bromo-6-iodobenzoate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹H NMR in Structural Verification

In the synthesis of complex organic molecules such as Methyl 2-bromo-6-iodobenzoate, unambiguous structural confirmation is a critical checkpoint. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[1] The chemical shift (δ), spin-spin coupling (J), and signal integration are the three pillars of ¹H NMR analysis that, when combined, allow for a definitive structural assignment.

This compound, a dihalogenated aromatic ester, presents an interesting case for ¹H NMR analysis. The substitution pattern on the benzene ring is expected to give rise to a distinct set of signals in the aromatic region of the spectrum. The electronegativity and steric bulk of the bromine, iodine, and methyl ester substituents will influence the chemical shifts of the aromatic protons in a predictable manner.[2] This application note will detail the expected ¹H NMR spectrum of this compound and provide a rigorous protocol for its experimental verification.

Predicted ¹H NMR Spectrum of this compound

Based on the principles of substituent effects in aromatic systems, a prediction of the ¹H NMR spectrum of this compound can be made. The molecule has three aromatic protons and a methyl group, which will give rise to four distinct signals.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃3.9 - 4.0Singlet (s)N/A3H
Ar-H (H4)7.2 - 7.4Triplet (t)7.5 - 8.51H
Ar-H (H3)7.6 - 7.8Doublet of doublets (dd)ortho: 7.5 - 8.5, meta: ~1.01H
Ar-H (H5)7.8 - 8.0Doublet of doublets (dd)ortho: 7.5 - 8.5, meta: ~1.01H

Note: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

The methyl ester protons (-OCH₃) are expected to appear as a singlet in the upfield region of the spectrum. The aromatic protons will form a more complex pattern. The proton at the 4-position (H4), being flanked by two other protons, is predicted to be a triplet due to ortho-coupling with both H3 and H5. The protons at the 3 and 5-positions are diastereotopic and will each appear as a doublet of doublets, showing a large ortho-coupling to H4 and a smaller meta-coupling to each other. The electron-withdrawing nature of the halogens and the ester group will shift the aromatic protons downfield.[2][3]

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which typically does not interfere with the aromatic region of interest.[4]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is at least 4 cm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the correct frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the TMS signal (δ 0.00 ppm).

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the J-values for all multiplets.

Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune_shim Tune and Shim insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Signals reference->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_coupling Analyze Coupling Patterns assign_shifts->analyze_coupling confirm Structural Confirmation analyze_coupling->confirm

Caption: Workflow for the ¹H NMR characterization of this compound.

Interpretation and Structural Validation

A successful ¹H NMR analysis of this compound will yield a spectrum consistent with the predicted data in Table 1. The key validation points are:

  • Integration: The ratio of the integrals for the methyl and aromatic protons should be 3:1:1:1.

  • Multiplicity and Coupling Constants: The observation of a singlet, a triplet, and two distinct doublet of doublets will confirm the 1,2,3-trisubstituted pattern of the aromatic ring. The magnitude of the ortho-coupling constants (typically 7-9 Hz) is characteristic of vicinal protons on a benzene ring.[4]

  • Chemical Shifts: The downfield chemical shifts of the aromatic protons are consistent with the presence of three electron-withdrawing substituents on the ring.

Any significant deviation from this expected pattern would suggest the presence of impurities, an isomeric product, or an incorrect structural assignment.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality spectra. The predicted spectral features—a singlet for the methyl group and a characteristic triplet and two doublet of doublets for the aromatic protons—serve as a reliable template for the confirmation of the molecular structure. This methodical approach ensures the scientific integrity of the characterization process, which is paramount in research and development settings.

References

  • Vertex AI Search. (n.d.). ortho meta para. Squarespace.
  • Vertex AI Search. (n.d.). ¹H NMR Spectroscopy.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate(610-94-6) ¹H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound.
  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin.
  • The Royal Society of Chemistry. (n.d.). General experimental procedures.

Sources

Application Note: 13C NMR Analysis for Reaction Monitoring of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex organic molecules with high precision is paramount. Halogenated aromatic compounds, such as Methyl 2-bromo-6-iodobenzoate, are pivotal building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The regioselectivity of reactions involving such dihalogenated substrates is a critical parameter that dictates the final product's identity and purity. Consequently, robust analytical methodologies are required for real-time reaction monitoring and unambiguous product characterization. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 13C NMR for the analysis of reaction products originating from this compound.

The Significance of 13C NMR in Analyzing Halogenated Aromatics

The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[1][2][3] Substituents on an aromatic ring, such as halogens (Br, I) and the methyl ester group (-COOCH₃), exert distinct electronic effects that modulate the shielding of the ring carbons. These substituent-induced chemical shifts (SCS) are the foundation for assigning the signals in a 13C NMR spectrum and, by extension, for identifying the structure of an unknown compound.[4][5][6]

In the case of this compound, the two different halogen atoms and the ester group create a unique electronic landscape on the benzene ring, resulting in a distinct 13C NMR fingerprint. When this molecule undergoes a reaction, for instance, a selective cross-coupling at either the C-Br or C-I bond, the change in the substituent at that position will induce a predictable shift in the signals of the aromatic carbons, allowing for the clear identification of the resulting product.

Experimental Protocol: From Reaction Quench to NMR Tube

This section outlines a standardized protocol for the preparation of a reaction mixture sample for 13C NMR analysis. Adherence to these steps is crucial for obtaining high-quality, reproducible spectra.

I. Sample Preparation
  • Reaction Quenching and Work-up: At the desired time point, quench a small aliquot (typically 0.1-0.5 mL) of the reaction mixture. The quenching procedure will be specific to the reaction chemistry but generally involves cooling the mixture and adding a suitable quenching agent. Perform a standard aqueous work-up to remove inorganic salts and other water-soluble byproducts.

  • Solvent Removal: After extraction with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Sample Dissolution: Dissolve the crude residue (typically 50-100 mg for a standard 13C NMR experiment) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][8] The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals of interest.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[8][9] To ensure a homogeneous magnetic field, the sample height in the tube should be at least 4-5 cm.[9]

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[7]

II. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[10]

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal integrations.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are often sufficient to achieve a good signal-to-noise ratio.

Data Interpretation: Decoding the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum is a process of assigning each peak to a specific carbon atom in the molecule. This is achieved by considering the expected chemical shifts based on substituent effects.

Substituent Effects on Aromatic 13C Chemical Shifts
  • Halogens (Br, I): Both bromine and iodine are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their primary effect on the directly attached (ipso) carbon is a significant downfield shift (deshielding). The effect on the ortho, meta, and para carbons is more complex.[11]

  • Methyl Ester (-COOCH₃): The ester group is electron-withdrawing and will deshield the ipso-carbon. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically 165-175 ppm).[12][13] The methoxy carbon (-OCH₃) will appear in the upfield region (around 50-60 ppm).[12][13]

Predicted 13C NMR Chemical Shifts for this compound and Potential Products

The following table provides predicted 13C NMR chemical shifts for the starting material and a hypothetical product from a Sonogashira coupling reaction at the C-I bond. These values are estimates and can be influenced by solvent and concentration. For more accurate predictions, specialized software or databases can be consulted.[14][15][16][17][18]

Carbon PositionThis compound (Predicted δ, ppm)Methyl 2-bromo-6-((trimethylsilyl)ethynyl)benzoate (Predicted δ, ppm)Rationale for Shift Change
C1 (C-COOCH₃)~132~134The electron-withdrawing nature of the alkyne group causes a slight downfield shift.
C2 (C-Br)~128~129Minor change due to the new substituent at C6.
C3~130~131Slight deshielding due to the electronic effect of the alkyne.
C4~128~129Minimal change, as it is meta to the reaction site.
C5~138~140Significant downfield shift due to the deshielding effect of the alkyne.
C6 (C-I / C-alkyne)~95~100 (C≡C-Si), ~98 (C-C≡)The carbon directly attached to the alkyne will shift significantly. The two sp-hybridized carbons of the alkyne will appear in this region.
C=O~168~167Minimal change.
O-CH₃~53~53No significant change expected.

Visualizing the Workflow and Structural Analysis

To provide a clearer understanding of the process and the structural basis for the spectral interpretation, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Reaction Aliquot Reaction Aliquot Quenching & Work-up Quenching & Work-up Reaction Aliquot->Quenching & Work-up Solvent Removal Solvent Removal Quenching & Work-up->Solvent Removal Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Solvent Removal->Dissolution in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolution in Deuterated Solvent->Transfer to NMR Tube NMR Acquisition NMR Acquisition Transfer to NMR Tube->NMR Acquisition FID Processing (FT, Phasing, Baseline Correction) FID Processing (FT, Phasing, Baseline Correction) NMR Acquisition->FID Processing (FT, Phasing, Baseline Correction) 13C NMR Spectrum 13C NMR Spectrum FID Processing (FT, Phasing, Baseline Correction)->13C NMR Spectrum Peak Picking & Integration Peak Picking & Integration 13C NMR Spectrum->Peak Picking & Integration Chemical Shift Assignment Chemical Shift Assignment Peak Picking & Integration->Chemical Shift Assignment Structure Elucidation Structure Elucidation Chemical Shift Assignment->Structure Elucidation G cluster_0 This compound mol C1-COOCH3 C2-Br C3 C4 C5 C6-I C1 C1 (~132 ppm) mol->C1 Deshielded by Ester C2 C2 (~128 ppm) mol->C2 Deshielded by Br C3 C3 (~130 ppm) mol->C3 C4 C4 (~128 ppm) mol->C4 C5 C5 (~138 ppm) mol->C5 C6 C6 (~95 ppm) mol->C6 Strongly Shielded by I

Caption: Predicted 13C NMR shifts for the starting material.

Validation and Complementary Techniques

For robust and unambiguous structure determination, it is highly recommended to validate the 13C NMR data with other analytical techniques.

  • 1H NMR Spectroscopy: Proton NMR provides valuable information about the number, connectivity, and chemical environment of protons in the molecule, complementing the carbon skeleton information from 13C NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm the molecular formula of the product. [19]* 2D NMR Techniques: In cases of complex spectra or ambiguity in assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate proton and carbon signals, providing unequivocal structural elucidation. [20] The validation of analytical methods is a critical component of ensuring data integrity, especially in a regulated environment like drug development. [21][22][23][24][25]

Conclusion

13C NMR spectroscopy is an indispensable tool for monitoring the progress of reactions involving this compound and for the structural characterization of its products. The sensitivity of 13C chemical shifts to the electronic environment provides a clear and detailed picture of the molecular structure. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of chemical shift interpretation, researchers can confidently identify reaction products and gain valuable insights into reaction selectivity. When combined with complementary analytical techniques, 13C NMR provides a robust platform for advancing research and development in the pharmaceutical and chemical industries.

References

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Google Scholar.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Canadian Science Publishing. Retrieved January 5, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved January 5, 2026, from [Link]

  • NMRShiftDB - PubChem Data Source. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research. Retrieved January 5, 2026, from [Link]

  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. (n.d.). The Journal of Chemical Physics. Retrieved January 5, 2026, from [Link]

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  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Canadian Science Publishing. Retrieved January 5, 2026, from [Link]

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  • Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 5, 2026, from [Link]

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  • Sample Preparation. (n.d.). University College London. Retrieved January 5, 2026, from [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans. (2020). University of Mississippi. Retrieved January 5, 2026, from [Link]

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Application Note: High-Purity Isolation of Methyl 2-bromo-6-iodobenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 2-bromo-6-iodobenzoate is a highly functionalized aromatic building block pivotal in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its synthetic route often yields a crude product containing unreacted starting materials, particularly the more polar 2-bromo-6-iodobenzoic acid, and other process-related impurities. Achieving high purity (>99%) is critical for subsequent reaction steps to ensure predictable outcomes and minimize side-product formation. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) for solvent system optimization to final product isolation, ensuring reproducibility and high recovery of the target compound.

Principle of Separation: Exploiting Polarity Differentials

The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism relies on the differential adsorption of compounds from a non-polar mobile phase.

  • Target Compound (this compound): This ester is moderately non-polar, with a calculated LogP of 2.84.[2] It will have a moderate affinity for the silica gel, allowing it to be eluted from the column with a mobile phase of low to moderate polarity.

  • Key Impurity (2-bromo-6-iodobenzoic acid): The precursor carboxylic acid is significantly more polar due to its hydroxyl (-OH) and carbonyl (C=O) groups, which can form strong hydrogen bonds with the silica gel's silanol groups. This strong interaction causes it to be tightly retained on the column, requiring a much more polar solvent system for elution.[3]

By using a predominantly non-polar eluent, the target ester is selectively mobilized through the column while the polar impurities remain adsorbed at or near the origin, enabling a clean separation.

Compound Data: Physicochemical and Safety Profile

Proper handling and experimental design require a clear understanding of the compound's properties and associated hazards.

PropertyValueSource
CAS Number 1261840-81-6[2][4]
Molecular Formula C₈H₆BrIO₂[2]
Molecular Weight 340.94 g/mol [2]
Physical Form Solid
Storage Conditions 2-8°C, protect from light, in a dry, well-ventilated place.[2][5]
Signal Word Warning [4]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][5]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Materials and Equipment

  • Crude Product: this compound (purity <95%)

  • Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size)

  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc)

  • Apparatus:

    • Glass chromatography column or automated flash chromatography system

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm) for visualization

    • Fraction collection tubes or rack

    • Rotary evaporator

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is divided into a systematic, multi-phase workflow to ensure optimal separation.

Phase 1: Optimization of the Mobile Phase via Analytical TLC

The success of column chromatography is predetermined by the selection of an appropriate solvent system. The goal is to achieve a retention factor (Rƒ) of 0.25-0.35 for the target compound, which provides the best balance between separation and elution time.

  • Prepare Eluent Mixtures: Create small volumes of three different Hexane:Ethyl Acetate mixtures: 98:2, 95:5, and 90:10 (v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude product in a minimal volume of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor.[6]

  • Visualize and Calculate Rƒ: After the solvent front has reached ~1 cm from the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The desired product, being less polar, will have a higher Rƒ than the polar carboxylic acid impurity, which should remain near the baseline.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that provides an Rƒ in the 0.25-0.35 range for the product spot. For this compound, a 95:5 Hexane:EtOAc system is typically a good starting point.

Phase 2: Column Preparation (Slurry Packing)

Proper column packing is essential to prevent channeling and ensure high resolution. This protocol describes a standard slurry packing method.[7]

  • Secure the Column: Vertically clamp the chromatography column over a waste beaker. Ensure the stopcock is closed.

  • Add Base Layer: Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.[8]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude mixture). Add the optimized eluent (e.g., 95:5 Hexane:EtOAc) and stir to create a homogenous, pourable slurry.[7]

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, and gently tap the column sides to encourage even settling of the silica bed.

  • Equilibrate the Column: Once the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand layer.[8]

Phase 3: Sample Loading (Dry Loading)

Dry loading is superior for compounds that have limited solubility in the eluent, as it often results in sharper bands and better separation.

  • Adsorb Sample: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution.

  • Remove Solvent: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column.

  • Top with Sand: Add a final thin layer of sand to protect the sample layer during eluent addition.

Phase 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the optimized eluent to the column. Using gentle air pressure or a pump, begin forcing the mobile phase through the column at a steady flow rate.[7]

  • Collect Fractions: Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent begins to elute from the column.

  • Monitor the Separation: Systematically spot every 2-3 fractions onto a TLC plate. Develop and visualize the plates to track the elution of the product. The fractions containing the pure compound should show a single spot at the target Rƒ.

Phase 5: Product Isolation and Purity Verification
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified product as a solid.

  • Determine Yield and Purity: Weigh the final product to calculate the percentage yield. Confirm the purity using analytical techniques such as ¹H NMR, LC-MS, or HPLC.[9]

Visual Workflow of Purification Process

The following diagram illustrates the logical flow of the entire purification protocol.

Purification_Workflow cluster_column Chromatography Run Crude Crude Methyl 2-bromo-6-iodobenzoate TLC Phase 1: TLC Solvent System Optimization (Target Rf = 0.25-0.35) Crude->TLC Test Sample Load Phase 3: Dry Loading of Crude Sample onto Column Crude->Load Adsorb on Silica Prep Phase 2: Column Packing (Silica Gel Slurry) TLC->Prep Optimal Eluent (e.g., 95:5 Hex:EtOAc) Elute Phase 4: Elution with Optimized Solvent & Fraction Collection Load->Elute Analyze TLC Analysis of Collected Fractions Elute->Analyze Collect every 2-3 fractions Analyze->Elute Continue/Stop Elution Combine Phase 5: Combine Fractions Containing Pure Product Analyze->Combine Identify pure fractions Isolate Solvent Removal via Rotary Evaporation Combine->Isolate Pure Pure Product (>99% Purity) Isolate->Pure Verify Purity Verification (NMR, HPLC) Pure->Verify

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Incorrect solvent system (Rƒ too high).2. Column was overloaded with crude material.3. Column packed improperly (channeling).1. Re-optimize with TLC using a less polar eluent (e.g., increase hexane ratio).2. Reduce the amount of crude material relative to silica gel (aim for 1:100 ratio).3. Repack the column carefully, ensuring a homogenous slurry and level bed.
Product Does Not Elute 1. Eluent is too non-polar.2. Compound decomposed on silica.1. Gradually increase the polarity of the eluent (e.g., switch from 95:5 to 90:10 Hexane:EtOAc).2. Silica gel can be slightly acidic; consider deactivating it with triethylamine (0.1%) in the eluent if the compound is acid-sensitive.[3]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.This is irreversible for the current run. Always keep the silica bed wet with eluent. Ensure a constant supply of solvent to the column reservoir.
Streaking of Spots on TLC 1. Sample is too concentrated on the TLC plate.2. Highly acidic or basic impurities present.1. Dilute the sample solution before spotting.2. The separation should remove these impurities. If streaking persists in the final product, a secondary purification may be needed.

Conclusion

The described flash column chromatography protocol provides a robust and reproducible method for obtaining high-purity this compound from a crude synthetic mixture. By following a systematic workflow that begins with methodical TLC analysis, researchers can achieve excellent separation efficiency, leading to a final product suitable for demanding applications in pharmaceutical and materials science research.

References

  • PubChem - NIH. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]

  • AOBChem USA. This compound. [Link]

  • MDPI. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

  • PubChem - NIH. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

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Recrystallization Techniques for the Purification of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the purification of Methyl 2-bromo-6-iodobenzoate via recrystallization. As a halogenated aromatic ester, this compound is a valuable building block in synthetic organic chemistry. Achieving high purity is critical for its successful use in subsequent reactions. This document outlines the fundamental principles of recrystallization, a systematic approach to solvent selection, and detailed protocols for single-solvent and mixed-solvent recrystallization techniques. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 1261840-81-6) is a polysubstituted aromatic compound with applications in the synthesis of complex organic molecules.[1][2][3] Commercially available batches of this compound may have purities ranging from 95% to ≥97%, which may not be sufficient for sensitive downstream applications.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4][5][6] This guide provides a detailed methodology for developing a robust recrystallization protocol for this compound.

Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids in a liquid solvent increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

The general workflow for recrystallization is as follows:

  • Solvent Selection: Identifying a suitable solvent or solvent system.

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, promoting the formation of pure crystals.

  • Isolation: Collecting the purified crystals by filtration.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Thoroughly drying the crystals to remove residual solvent.

Solvent Selection for this compound

The choice of solvent is the most critical step in developing a recrystallization procedure.[4] Based on the structure of this compound, which contains a nonpolar aromatic ring and a polar ester functional group, a solvent of intermediate polarity is likely to be a good starting point. The principle of "like dissolves like" can guide the initial solvent screening.

Proposed Solvents for Screening

The following table outlines a range of solvents with varying polarities that should be tested to determine the optimal recrystallization solvent for this compound.

Solvent Class Boiling Point (°C) Rationale for Selection
HeptaneNonpolar98Good for washing nonpolar impurities; may have low dissolving power for the target compound.
TolueneNonpolar (Aromatic)111"Like dissolves like" due to the aromatic ring; often a good choice for aromatic compounds.[7]
Dichloromethane (DCM)Polar Aprotic40May be too good of a solvent at room temperature, but useful in solvent pairs.
IsopropanolPolar Protic82Often a good balance of polarity for compounds with both polar and nonpolar features.
EthanolPolar Protic78Similar to isopropanol, readily available.[7]
AcetonePolar Aprotic56A strong solvent, may be useful for dissolving the compound initially.
Ethyl AcetatePolar Aprotic77The ester functional group may make this a good solvent choice.
WaterPolar Protic100Unlikely to be a good solvent on its own due to the nonpolar nature of the compound, but can be used as an anti-solvent in a mixed-solvent system.[8]
Experimental Workflow for Solvent Screening

The following diagram illustrates a systematic approach to screening potential recrystallization solvents.

Solvent_Screening_Workflow cluster_start Start cluster_screening Solvent Screening cluster_decision Decision cluster_outcome Outcome start Impure this compound A Add ~20 mg of solid to a test tube start->A B Add 0.5 mL of solvent at room temperature A->B C Observe Solubility at RT B->C D Heat to boiling C->D E Observe Solubility at Boiling D->E F Cool to room temperature, then in an ice bath E->F G Observe Crystal Formation F->G H Insoluble at RT, Soluble at Boiling, Good Crystal Formation? G->H I Suitable Single Solvent H->I Yes J Consider for Mixed-Solvent System H->J Partially K Unsuitable Solvent H->K No

Caption: Workflow for selecting a suitable recrystallization solvent.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol should be followed once a suitable single solvent has been identified from the screening process.

Materials:

  • Impure this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, they should be removed at this stage. To do this, pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization). Place a fluted piece of filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if no single solvent is found to be ideal. A mixed-solvent system consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

Materials:

  • Same as Protocol 1, with the addition of a second "poor" solvent.

Procedure:

  • Dissolution: Dissolve the impure this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Then, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-7 from Protocol 1. The wash should be done with a small amount of an ice-cold mixture of the two solvents.

Recrystallization_Process cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A Dissolve impure solid in minimum hot solvent B Hot filtration (if needed) A->B C Slowly cool to room temperature B->C D Cool in ice bath C->D E Vacuum filter to collect crystals D->E F Wash with cold solvent E->F G Dry the pure crystals F->G H Analyze purity (e.g., melting point) G->H

Caption: General experimental workflow for recrystallization.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed-solvent system.
Oiling out occurs (compound separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated.Reheat the solution to dissolve the oil, then try cooling more slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified compound. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with too much cold solvent, or the solvent was not cold enough.Use a minimal amount of ice-cold solvent for washing.
Premature crystallization during hot filtration.Ensure the receiving flask and funnel are pre-heated.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of this compound. A systematic approach to solvent screening, followed by a carefully executed recrystallization protocol, can significantly improve the purity of the compound. This guide provides the necessary framework for researchers to develop a tailored and optimized purification procedure.

References

Application Notes & Protocols: A Step-by-Step Guide to Chemoselective C-C Bond Formation with Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Methyl 2-bromo-6-iodobenzoate

In the landscape of medicinal chemistry and materials science, the precise construction of complex aromatic scaffolds is paramount. This compound is a uniquely valuable building block, offering two distinct reactive sites for carbon-carbon bond formation on a single benzene ring.[1][2][3][4] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for programmed, site-selective functionalization.

The C-I bond is inherently weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), compared to the more robust C-Br bond.[5] This reactivity gradient (I > Br >> Cl) is the cornerstone of chemoselective cross-coupling, enabling chemists to introduce a desired substituent at the iodine-bearing position while leaving the bromine atom untouched for a subsequent, distinct transformation.[6][7][8] This guide provides detailed protocols and mechanistic insights for leveraging this property in two of the most powerful C-C bond-forming reactions: the Sonogashira and Suzuki-Miyaura couplings.

Application Note 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][9][10][11] When applied to this compound, the reaction proceeds with high selectivity at the more reactive C-I bond.

Principle & Mechanism

The reaction is co-catalyzed by palladium and copper(I) and proceeds via two interconnected catalytic cycles.[5][12]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound. This is the selectivity-determining step.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination : The final step regenerates the Pd(0) catalyst and yields the desired arylalkyne product, with the C-Br bond intact.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_I [label="this compound"]; OxAdd [label="Oxidative Addition\n(Selective at C-I bond)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pd_Complex_A [label="Ar-Pd(II)(I)L₂"]; Product [label="Methyl 2-bromo-6-(alkynyl)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Pd_Complex_B [label="Ar-Pd(II)(alkynyl)L₂"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cu_Acetylide [label="Cu(I)-Acetylide", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne (R-C≡C-H)"]; Base [label="Base (e.g., Et₃N)"]; CuI [label="Cu(I) Source"];

// Palladium Cycle Pd0 -> OxAdd [label=""]; Aryl_I -> OxAdd [style=dashed]; OxAdd -> Pd_Complex_A; Pd_Complex_A -> Transmetal; Transmetal -> Pd_Complex_B; Pd_Complex_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Copper Cycle (simplified) {rank=same; Alkyne; Base; CuI} -> Cu_Acetylide [style=dashed]; Cu_Acetylide -> Transmetal;

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (with Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Product Product Ar-Pd(II)(alkynyl)L2->Product Reductive Elimination Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Acetylide->Ar-Pd(II)(alkynyl)L2 Product->Pd(0)L2 Catalyst Regeneration

Experimental Protocol: Synthesis of Methyl 2-bromo-6-(phenylethynyl)benzoate

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound340.94341 mg1.01.0
Phenylacetylene102.14123 mg (131 µL)1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.454 mg0.020.02
Triethylamine (Et₃N)101.19280 µL2.02.0
Tetrahydrofuran (THF), anhydrous-5 mL--

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (341 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add triethylamine (280 µL, 2.0 mmol) followed by phenylacetylene (131 µL, 1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expert Insights & Trustworthiness:

  • Why an Amine Base? The amine base (Et₃N) serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HI generated during the catalytic cycle.[5][10]

  • Inert Atmosphere is Crucial: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the setup and reaction is essential for high yields.

  • Minimizing Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[12] Using a slight excess of the alkyne can be beneficial, but large excesses should be avoided. If homocoupling is a persistent issue, copper-free Sonogashira protocols can be explored, though they may require different ligands and conditions.[5][12][13]

Application Note 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid.[14][15][16][17][18] Its high functional group tolerance makes it a favorite in drug discovery programs.[19][20][21]

Principle & Mechanism

The catalytic cycle involves three key steps:[15][16][17]

  • Oxidative Addition: The Pd(0) catalyst selectively inserts into the weaker C-I bond of the substrate to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[14][22]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

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// Palladium Cycle Pd0 -> OxAdd; Aryl_I -> OxAdd [style=dashed]; OxAdd -> Pd_Complex_A; Pd_Complex_A -> Transmetal; Transmetal -> Pd_Complex_B; Pd_Complex_B -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Boron Activation {rank=same; Boronic_Acid; Base} -> Boronate [style=dashed, label="Activation"]; Boronate -> Transmetal;

G Pd(0)L4 Pd(0)L4 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L4->Ar-Pd(II)(I)L2 Oxidative Addition (with Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Product Product Ar-Pd(II)(Ar')L2->Product Reductive Elimination Boronate Boronate Boronate->Ar-Pd(II)(Ar')L2 Product->Pd(0)L4 Catalyst Regeneration

Experimental Protocol: Synthesis of Methyl 2-bromo-6-phenylbenzoate

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound340.94341 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5629 mg0.0250.025
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (341 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[23]

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water).[16]

  • Reaction Execution: Attach a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is generally complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Expert Insights & Trustworthiness:

  • Choice of Base and Solvent: An aqueous base system is common for Suzuki couplings. The water helps to dissolve the inorganic base, while the organic solvent (dioxane, THF, or toluene) solubilizes the organic components. The base is critical for activating the boronic acid.[14][16]

  • Ligand Selection: While Pd(PPh₃)₄ can be used directly, modern Suzuki couplings often employ a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (like SPhos or XPhos) which can accelerate the reaction, especially for less reactive halides like bromides and chlorides.[14][22]

  • Protodeborylation: A potential side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. Using a slight excess of the boronic acid and ensuring efficient reaction kinetics can minimize this issue.[22]

Application Note 3: Sequential Functionalization for Advanced Scaffolds

The true synthetic power of this compound is realized in sequential coupling strategies. The product from the first reaction, which now contains a bromo-substituted, functionalized ring, is a perfect substrate for a second, different C-C bond formation.

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G Start Start Intermediate Intermediate Start->Intermediate Reaction 1 (at C-I site) Final Final Intermediate->Final Reaction 2 (at C-Br site)

Protocol Example: Suzuki Coupling on Methyl 2-bromo-6-(phenylethynyl)benzoate

This protocol assumes the starting material is the product from Application Note 1.

  • Reaction Setup: Follow the Suzuki protocol from Application Note 2, using Methyl 2-bromo-6-(phenylethynyl)benzoate as the aryl halide substrate.

  • Modified Conditions: Since the C-Br bond is less reactive than the C-I bond, more forcing conditions may be necessary. This could include:

    • Higher Temperature: Increase the reaction temperature to 100-110 °C.

    • Stronger Base: Consider using Cs₂CO₃ or K₃PO₄ instead of K₂CO₃.

    • Advanced Catalyst System: Use a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, which is highly effective for coupling aryl bromides.[14]

  • Work-up and Purification: The work-up and purification steps remain the same as described previously.

Alternative C-C Bond Formation Strategies

While Sonogashira and Suzuki couplings are workhorse reactions, other methods can also be employed:

  • Heck Reaction: This reaction couples the aryl halide with an alkene.[24][25][26][27] It follows a similar mechanistic pathway involving oxidative addition, but proceeds through migratory insertion and β-hydride elimination steps.[25] This would be an effective way to install a vinyl group at either the iodo or bromo position.

  • Grignard Reagent Formation / Metal-Halogen Exchange: Treatment with magnesium metal would form a Grignard reagent, preferentially at the C-I bond.[28][29][30] Alternatively, lithium-halogen exchange using an alkyllithium reagent (e.g., n-BuLi) at low temperature also occurs selectively at the C-I position.[31][32][33][34] The resulting organometallic species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

References

Troubleshooting & Optimization

Optimizing Suzuki Coupling of Methyl 2-bromo-6-iodobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide, designed for researchers, scientists, and drug development professionals, provides comprehensive troubleshooting and frequently asked questions (FAQs) for the Suzuki coupling reaction of Methyl 2-bromo-6-iodobenzoate. As Senior Application Scientists, we offer our expertise to help you navigate the complexities of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective Suzuki coupling at the iodine position of this compound?

A: Selective coupling at the more reactive C-I bond is achievable by carefully controlling the reaction conditions. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1] To favor reaction at the iodine, utilize a less active palladium catalyst, such as Pd(PPh₃)₄, and milder conditions, including lower temperatures and a weaker base. This approach minimizes the competing reaction at the C-Br bond.

Q2: My reaction is not reaching completion, leaving significant starting material. What are the potential causes and solutions?

A: Several factors can lead to incomplete conversion in a Suzuki coupling reaction:

  • Catalyst Inactivation: The Pd(0) catalyst is susceptible to oxidation.[1] It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[1]

  • Base Issues: The base is essential for activating the boronic acid.[2] Ensure you are using a suitable base, such as K₂CO₃ or K₃PO₄, in sufficient quantity.[2] The solubility of the base in the chosen solvent system is also a critical factor.[3]

  • Poor Reagent Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hindered. Common solvent systems that address this include mixtures of toluene/water, dioxane/water, or THF/water.[4]

  • Insufficient Temperature: While lower temperatures can enhance selectivity, they may also slow the reaction. A modest increase in temperature might be necessary to drive the reaction to completion.

Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A: The primary cause of boronic acid homocoupling is often the presence of oxygen.[1][5] To mitigate this side reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents. Techniques like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles are highly effective.

  • High-Purity Reagents: Use fresh, high-purity boronic acid, as impurities can promote homocoupling.

  • Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial, a large excess can lead to increased homocoupling.

Q4: What causes the protodeboronation of my boronic acid, and how can I prevent it?

A: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that reduces yield.[4] This is particularly an issue with electron-deficient boronic acids.[1] To minimize this:

  • Choice of Base: The base can promote protodeboronation. Consider screening different bases to find one that facilitates the desired reaction without significant degradation of the boronic acid.[1]

  • Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]

Troubleshooting Guide

This section provides a more in-depth approach to resolving common experimental challenges.

Problem 1: Low Yield and/or Poor Selectivity

Low yields or the formation of a mixture of products (coupling at both bromine and iodine) are common hurdles. The following workflow can help diagnose and solve these issues.

Troubleshooting Workflow for Low Yield/Poor Selectivity

G start Low Yield or Poor Selectivity catalyst Catalyst System Is the catalyst active? Is the ligand appropriate? Is the Pd:Ligand ratio optimal? start->catalyst base Base Selection Is the base strong enough? Is it soluble? Is the amount sufficient? catalyst->base solvent Solvent System Are all reagents soluble? Is the solvent properly degassed? Is it a suitable solvent for the catalyst system? base->solvent temp Reaction Temperature Is the temperature too low for C-Br activation? Is it too high, leading to side reactions? solvent->temp reagents Reagent Quality Is the boronic acid pure? Is the aryl halide intact? temp->reagents end Optimized Conditions reagents->end

Caption: A systematic approach to troubleshooting Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst System Evaluation: For selective C-I coupling, a less reactive catalyst like Pd(PPh₃)₄ is often a good starting point. For the subsequent, more challenging C-Br coupling, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[6]

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and generally provide good yields.[2]

  • Solvent System Optimization: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[4] Often, the addition of water is necessary to dissolve the inorganic base and facilitate the reaction.[4]

Problem 2: Product Purification Challenges

Purifying the desired product from a complex reaction mixture can be challenging. Common impurities include unreacted starting materials, homocoupled products, and palladium catalyst residues.[7]

Purification Strategy:

  • Aqueous Workup: A standard aqueous workup will remove most of the inorganic salts and other water-soluble byproducts.[7]

  • Filtration: Passing the crude product through a plug of silica gel can help remove palladium residues.[8]

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[7] Experimenting with different solvent systems is key to achieving good separation.[9]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[9]

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the Iodine Position

G A Reaction Setup Combine this compound, boronic acid, and base in a flask. B Solvent Addition & Degassing Add degassed solvent and purge with an inert gas. A->B C Catalyst Addition Add the palladium catalyst and ligand. B->C D Reaction Heat the mixture and monitor progress by TLC or LC-MS. C->D E Workup & Purification Perform an aqueous workup and purify by column chromatography. D->E F Characterization Confirm the structure of the purified product. E->F

Caption: A general experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[10]

  • Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).[10] Purge the flask with an inert gas like nitrogen or argon for 15-20 minutes.[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress.[10]

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water. Purify the crude product by column chromatography.[10]

Table 1: Recommended Starting Conditions for Selective Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)A less reactive catalyst to favor selective coupling at the C-I bond.[12]
Ligand PPh₃ (if not using a pre-formed catalyst)A common and effective ligand for many Suzuki couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective inorganic bases that are widely used.[2]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Biphasic systems that dissolve both organic and inorganic reagents.[5]
Temperature 80-90 °CBalances reaction rate with selectivity.

Mechanistic Insights

A solid understanding of the reaction mechanism is crucial for effective troubleshooting.

Catalytic Cycle of the Suzuki Coupling Reaction

G A Pd(0)L₂ B Ar-Pd(II)L₂-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L₂-R B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination D Ar-R C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through three key steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. This step is faster for C-I bonds than for C-Br bonds.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[13]

  • Reductive Elimination: The two organic groups on the palladium couple to form the new C-C bond, and the Pd(0) catalyst is regenerated.[13]

By understanding these fundamental steps, you can more effectively diagnose and address issues in your Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
  • Wikipedia. (2023). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • PMC - NIH. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Reddit. (2018). Suzuki purification problem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.

Sources

Common side reactions in the synthesis of Methyl 2-bromo-6-iodobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of Methyl 2-bromo-6-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging building block. Here, we address common side reactions, troubleshoot unexpected results, and provide field-proven insights to streamline your synthetic workflows.

Troubleshooting Guide: Common Experimental Issues

This section is structured as a series of common problems encountered in the lab. We diagnose the likely cause, explain the underlying chemistry, and provide actionable solutions.

Q1: After my workup, I see a significant amount of 2-bromo-6-iodobenzoic acid in my crude product. What is causing this, and how can I prevent it?

A1: Diagnosis, Mechanism, and Prevention of Ester Hydrolysis

This is a classic case of ester hydrolysis, a common side reaction when working with methyl benzoates, especially during the workup phase.[1][2] The ester functional group is susceptible to cleavage back to the carboxylic acid and methanol under either acidic or basic aqueous conditions.[3][4]

Underlying Chemistry: The Mechanism of Hydrolysis

  • Base-Catalyzed Hydrolysis (Saponification): During workup, washing with a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to neutralize acid catalysts can lead to saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylate salt.[4] A final protonation step (often from adding acid to neutralize the base) yields the undesired carboxylic acid.

  • Acid-Catalyzed Hydrolysis: If the reaction mixture is quenched with water while still acidic, or washed with an acidic solution, the reverse of Fischer esterification can occur. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.

Troubleshooting Workflow: Preventing Ester Hydrolysis

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Path cluster_3 Validation start Crude NMR/LC-MS shows a peak corresponding to 2-bromo-6-iodobenzoic acid diag1 Was the workup performed under strong basic (pH > 9) or acidic (pH < 4) conditions? start->diag1 diag2 Was the reaction mixture exposed to aqueous base/acid for an extended period? diag1->diag2 Yes sol1 Use a milder base for neutralization (e.g., saturated NaHCO₃ vs. NaOH). Work quickly and at low temperatures. diag2->sol1 Yes sol2 Minimize contact time with aqueous layers during extraction. sol1->sol2 sol3 Dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. sol2->sol3 end Re-run reaction with optimized workup. Analyze crude product for purity. sol3->end

Caption: Troubleshooting workflow for ester hydrolysis.

Recommended Protocol: Optimized Workup to Minimize Hydrolysis

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature and then further in an ice-water bath.

  • Quenching: Slowly pour the cooled reaction mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution. Do not use stronger bases like NaOH unless absolutely necessary.[3]

  • Extraction: Immediately extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane. Perform the extraction swiftly to minimize the ester's contact time with the aqueous basic layer.

  • Washing: Wash the organic layer sequentially with brine (saturated NaCl solution) to break up any emulsions and remove excess water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q2: My halogenation reaction is not selective. I'm obtaining poly-halogenated byproducts or the wrong regioisomer. How can I improve selectivity?

A2: Controlling Halogenation Reactions

Achieving regioselectivity in the halogenation of substituted benzene rings is critical. The directing effects of the existing substituents (bromo, iodo, and methyl ester groups) and the reaction conditions play a huge role. Side reactions often arise from using overly harsh halogenating agents or inadequate temperature control.[5][6]

Underlying Chemistry: Electrophilic Aromatic Substitution

Halogenation of an aromatic ring is a type of electrophilic aromatic substitution.[7] The selectivity is governed by:

  • Directing Groups: Both bromine and iodine are ortho-, para-directing deactivators. The methyl ester group is a meta-directing deactivator. The final position of substitution depends on the interplay of these directing effects and steric hindrance.

  • Catalyst Activity: A Lewis acid catalyst (e.g., AlCl₃, FeBr₃) is typically required to polarize the halogen molecule (like Br₂ or Cl₂), making it a more potent electrophile.[8][9] The strength of the catalyst can influence reactivity and may lead to over-halogenation if not chosen carefully.

Strategies for Improved Selectivity:

  • Choice of Halogenating Agent: For bromination, using N-Bromosuccinimide (NBS) with a catalyst can be milder than using Br₂ directly. For iodination, which is less reactive, an oxidizing agent is often needed to generate the electrophilic iodine species.[8]

  • Catalyst Loading: Use the minimum effective amount of Lewis acid catalyst. Overloading the catalyst can lead to a runaway reaction and multiple halogenations.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even lower and allow the reaction to slowly warm to room temperature if necessary.

  • Directed Ortho Metalation (DoM): For highly specific placement of halogens, especially in sterically hindered positions, consider a Directed Ortho Metalation (DoM) strategy.[10] This involves using a strong base like n-butyllithium to deprotonate a specific ortho position, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂).[11][12] This method offers excellent regiocontrol but requires strictly anhydrous conditions.

G cluster_EAS Electrophilic Aromatic Substitution cluster_DOM Directed Ortho Metalation start Need to Halogenate Benzoate Derivative q1 Is high regioselectivity critical? start->q1 eas_start Standard EAS q1->eas_start No dom_start DoM Pathway q1->dom_start Yes eas_cond Use mild halogenating agent (e.g., NBS, I₂/oxidant) eas_start->eas_cond eas_temp Maintain low temperature (0°C or below) eas_cond->eas_temp eas_cat Use catalytic amount of Lewis Acid (FeBr₃, AlCl₃) eas_temp->eas_cat dom_base Use strong base (n-BuLi, s-BuLi) at low temp (-78°C) dom_start->dom_base dom_quench Quench with electrophilic halogen source (I₂, CBr₄) dom_base->dom_quench

Caption: Decision tree for selecting a halogenation strategy.

Q3: I am attempting a Grignard reaction on the ester group of my di-halogenated benzoate, but I'm getting a complex mixture of products and low yield. What is going wrong?

A3: Pitfalls of Grignard Reactions with Halogenated Benzoates

This is a common and challenging issue. Grignard reagents are not only strong nucleophiles but also very strong bases.[13] Furthermore, the presence of aryl halides on your substrate introduces the possibility of halogen-metal exchange.

Common Side Reactions:

  • Double Addition to the Ester: Grignard reagents typically add twice to esters to form tertiary alcohols.[13][14] The initial addition forms a ketone intermediate, which is often more reactive than the starting ester, leading to a rapid second addition. Controlling the reaction to stop at the ketone stage is notoriously difficult.

  • Halogen-Metal Exchange: The aryl iodide bond is particularly susceptible to exchange with the Grignard reagent (R-MgX), forming a new Grignard reagent on your aromatic ring (Ar-MgX) and an alkyl/aryl halide (R-X). This leads to a cascade of unwanted side products. The aryl bromide is less reactive but can still undergo this exchange.[11][15]

  • Protonation of the Grignard Reagent: Grignard reagents are readily destroyed by even weakly acidic protons, such as those from water, alcohols, or terminal alkynes. The reaction must be performed under strictly anhydrous conditions.

Troubleshooting Strategies:

ProblemLikely CauseRecommended Solution
Formation of Tertiary Alcohol Double addition of Grignard reagent to the ester.[13]Use a less reactive organometallic, such as an organocadmium or organocuprate reagent, if you want to form a ketone. Alternatively, convert the ester to a Weinreb amide first, which is known to react with Grignards to give ketones without over-addition.
Complex product mixture, loss of aryl halides Halogen-metal exchange between the Grignard reagent and the aryl iodide/bromide.[15]Run the reaction at very low temperatures (-78°C) to disfavor the exchange reaction. Use a less reactive Grignard reagent if possible. Consider using an alternative nucleophile if the exchange is persistent.
No reaction or low conversion Deactivation of the Grignard reagent by moisture or other acidic protons.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Ensure all starting materials are dry.

Frequently Asked Questions (FAQs)

  • What is the best way to purify this compound?

    • Column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is typically effective. The non-polar side products will elute first, followed by the desired product, and finally the more polar impurities like the corresponding benzoic acid.

  • Is this compound stable?

    • The compound itself is generally stable under normal storage conditions (cool, dry, dark).[16] However, like many aryl iodides, it can be sensitive to light over long periods and may slowly decompose. It is also incompatible with strong oxidizing agents.[16]

  • My esterification of 2-bromo-6-iodobenzoic acid is very slow. How can I speed it up?

    • Steric hindrance from the two ortho substituents can slow down the esterification. Ensure you are using a sufficient amount of acid catalyst (like concentrated H₂SO₄) and are refluxing for an adequate amount of time.[17] An alternative method is to use a milder, non-acidic protocol, such as reacting the benzoic acid with dimethyl carbonate in the presence of a base like DABCO, which can give high yields for sterically hindered substrates.[18]

References

  • Title:Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide Source: Google Sites URL
  • Title: Can methyl benzoate be hydrolyzed?
  • Title: The mechanism of the lithium-halogen interchange reaction: a review of the literature Source: SciSpace URL
  • Title: Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal Source: Indian Academy of Sciences URL
  • Title: Hydrolysis of Methyl Benzoate - Lab Demo Source: YouTube URL: [Link]

  • Source: Green Chemistry (RSC Publishing)
  • Title: What is the mechanism for the basic hydrolysis of methyl benzoate? Source: Homework.Study.com URL: [Link]

  • Title: Directed (ortho)
  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Preparation method of 2, 6-dihalogenated methyl benzoate Source: Eureka | Patsnap URL: [Link]

  • Title: organic synthesis: benzoic acid via a grignard reaction Source: University of Calgary URL
  • Title: Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]

  • Title: Preparation of Methyl Benzoate Source: University of Technology URL
  • Title: The Halogenation of Benzene Source: Chemistry LibreTexts URL: [Link]

  • Title: halogenation of benzene and methylbenzene Source: Chemguide URL: [Link]

  • Title: Reactions with Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Halogenation Reactions | Key Syntheses in Chemistry Source: Mettler Toledo URL: [Link]

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Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity when working with sterically hindered substrates. Here, we will move beyond standard protocols to explore the nuanced interplay of catalysts, ligands, and reaction conditions that govern success in these demanding transformations.

Introduction: The Challenge of Steric Hindrance

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, when substrates possess significant steric bulk, particularly at or near the reaction center (e.g., ortho-substituted biaryls), the catalytic cycle can be severely impeded.[1] These challenges primarily arise from the difficulty of the key steps: oxidative addition and reductive elimination.[2][3] This guide provides a structured approach to troubleshooting these reactions, grounded in mechanistic understanding and field-proven strategies.

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: No Reaction or Very Low Conversion

You've set up your reaction with sterically demanding substrates, and after the allotted time, TLC or LC-MS analysis shows only starting materials.

The primary suspect in a failed reaction with hindered substrates is an insufficiently reactive catalytic system. The steric bulk prevents the substrates from efficiently approaching the metal center.

1. Enhance Catalyst Reactivity: The Ligand is Key

The choice of ligand is the most critical variable in overcoming steric barriers.[2] Bulky, electron-rich ligands are essential as they promote the formation of highly reactive, low-coordinate palladium species and accelerate the key catalytic steps.[2][4]

  • Bulky Monodentate Phosphine Ligands: This class of ligands, pioneered by Buchwald and Hartwig, is often the first choice for hindered couplings.[1][4][5]

    • Buchwald-type Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are designed with large steric profiles and strong electron-donating capabilities.[2][6] This combination facilitates both oxidative addition and reductive elimination.[2]

    • Bulky Trialkylphosphines: Ligands such as P(tBu)₃ are also highly effective due to their strong electron-donating nature.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes.[1][2] This stability can translate to higher catalyst turnover numbers, especially at elevated temperatures. The concept of "flexible steric bulk" in some NHC ligands can be particularly beneficial for accommodating hindered substrates.[2][7][8]

Ligand ClassKey CharacteristicsRecommended For
Buchwald-type Biarylphosphines High steric bulk, strong electron donors.[1][2]General starting point for hindered Suzuki, Buchwald-Hartwig, and Negishi couplings.[5][6][9]
Bulky Trialkylphosphines Very strong electron donors.[2]Suzuki and Negishi couplings, particularly with unreactive aryl chlorides.[10]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexes.[1][2]High-temperature reactions, substrates prone to catalyst decomposition.[2]

2. Re-evaluate Your Precatalyst

The choice of palladium precatalyst can influence the concentration of the active Pd(0) species. For demanding couplings, consider using a precatalyst that rapidly generates the active catalyst. Palladacycle precatalysts, for instance, have shown high efficiency in Negishi couplings of hindered substrates.[11]

3. Increase Reaction Temperature

Sterically hindered reactions often have a higher activation energy. Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier. However, be mindful of potential substrate or product decomposition.

4. Consider a Different Cross-Coupling Reaction

If a particular cross-coupling reaction (e.g., Suzuki) is failing, an alternative reaction with a different organometallic reagent might be successful.

  • Negishi Coupling: Organozinc reagents are often more reactive than organoboron compounds, making Negishi coupling a powerful alternative for hindered substrates.[9][12][13]

  • Kumada Coupling: The high reactivity of Grignard reagents in Kumada coupling can be advantageous, though functional group tolerance is lower.[14][15][16][17][18]

  • Organocopper Reagents: Recent studies have shown that employing organocopper reagents in palladium-catalyzed couplings can be highly effective for forming C-C bonds at severely hindered centers.[19][20]

Issue 2: Reaction Stalls at Intermediate Conversion

The reaction proceeds initially but then stops, leaving a mixture of starting materials and product.

This often points to catalyst deactivation or an equilibrium issue.

1. Catalyst Deactivation

  • Cause: The sterically demanding environment can sometimes promote side reactions that lead to inactive palladium species.

  • Solution:

    • Use a More Robust Ligand: As discussed above, bulky phosphines and NHCs can stabilize the palladium center and prevent deactivation.[1][2]

    • Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes push the reaction to completion.

2. Unfavorable Equilibrium

  • Cause: In some cases, the reductive elimination step can be reversible, especially if the product is also sterically strained.

  • Solution:

    • Modify Reaction Conditions: Changing the solvent or adding an additive that can help to shift the equilibrium towards the product side. For instance, in Suzuki couplings, the choice of base can be critical.[21]

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki-Miyaura coupling to create a tetra-ortho-substituted biaryl and see no product. What should be my first troubleshooting step?

For such a sterically demanding transformation, the ligand is paramount. Your first step should be to employ a highly specialized, bulky, and electron-rich phosphine ligand. The Buchwald-type ligands (e.g., XPhos, SPhos) or advanced N-heterocyclic carbene (NHC) ligands are designed for these challenges.[6][21] They facilitate the difficult oxidative addition and reductive elimination steps required for these couplings.[2]

Q2: My Buchwald-Hartwig amination of a hindered secondary amine with an aryl chloride is sluggish. What adjustments can I make?

Hindered Buchwald-Hartwig aminations benefit from ligands that are both sterically demanding and highly electron-rich.[5][22] Consider switching to a more specialized Buchwald ligand. Additionally, the choice of base is crucial. A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often necessary.[3] Increasing the temperature may also be required.

Q3: Are there any alternatives to palladium for coupling hindered substrates?

Yes, nickel-based catalysts are a powerful alternative, especially for coupling unactivated aryl chlorides.[23] Nickel catalysts can be more reactive than their palladium counterparts in certain cases.[23] For instance, nickel-catalyzed Kumada couplings have been successfully used for forming C-C bonds with sterically encumbered tertiary alkyl nucleophiles.[17][18]

Q4: Can additives help improve the reactivity of my hindered cross-coupling reaction?

Additives can play a significant role. For example, in Negishi couplings, the addition of salts like LiBr can promote the formation of higher-order zincates, which are more active in transmetalation.[24] In some palladium-catalyzed C-H functionalization reactions, specific additives have been shown to enable the reaction of sterically diverse substrates.[25]

Q5: I am performing a Sonogashira coupling with a hindered aryl halide, and the reaction is not proceeding. What should I consider?

The Sonogashira coupling involves both palladium and copper catalysts.[26][27][28] For hindered substrates, ensure both catalytic cycles are functioning optimally. The choice of a bulky, electron-rich phosphine ligand for the palladium catalyst is crucial to facilitate oxidative addition.[29] Additionally, ensure your copper source is active and that the amine base is sufficiently strong to deprotonate the terminal alkyne.[30] In some cases, copper-free Sonogashira protocols with specialized ligands and bases can be effective.[29]

Visualizing the Challenge and Solution

The Steric Hindrance Problem in the Catalytic Cycle

The diagram below illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the steps most affected by steric hindrance.

G Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Often Rate-Limiting with Hindered Substrates) Pd(0)L_n->Oxidative_Addition + R-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination (Can be Difficult with Hindered Products) Transmetalation->Reductive_Elimination + R'-M Reductive_Elimination->Pd(0)L_n R-Pd(II)-R' Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle highlighting sterically hindered steps.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing low reactivity in hindered cross-coupling reactions.

G start Low Reactivity Observed ligand Optimize Ligand (Bulky, Electron-Rich) start->ligand temp Increase Temperature ligand->temp catalyst Change Precatalyst/ Increase Loading temp->catalyst reaction_type Change Reaction Type (e.g., Suzuki -> Negishi) success Reaction Successful reaction_type->success catalyst->reaction_type

Caption: A systematic troubleshooting workflow.

Experimental Protocol: Screening Ligands for a Hindered Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify an optimal ligand for a challenging Suzuki-Miyaura coupling between a sterically hindered aryl halide and a hindered boronic acid.

Materials:

  • Array of reaction vials (e.g., 2 mL) with stir bars

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • A selection of ligands (e.g., XPhos, SPhos, RuPhos, an NHC ligand)

  • Hindered aryl halide (Ar-X)

  • Hindered boronic acid (Ar'-B(OH)₂)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Internal standard for GC or LC-MS analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precatalyst in the chosen solvent.

    • Prepare individual stock solutions for each ligand to be screened.

    • Prepare a stock solution of the aryl halide and the internal standard.

  • Reaction Setup (Perform in a glovebox or under inert atmosphere):

    • To each reaction vial, add the hindered boronic acid (1.2-1.5 equivalents) and the base (2-3 equivalents).

    • Add the palladium precatalyst stock solution to each vial (e.g., 1-2 mol%).

    • Add the respective ligand stock solution to each vial, ensuring a consistent Pd:ligand ratio (typically 1:2 for monodentate ligands).

    • Add the aryl halide/internal standard stock solution to initiate the reaction (1 equivalent of aryl halide).

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

    • Take an aliquot from each vial, dilute, and filter.

    • Analyze the samples by GC or LC-MS to determine the conversion to the desired product relative to the internal standard.

  • Data Interpretation:

    • Compare the yields across the different ligands to identify the most effective one for your specific substrate combination.

This systematic screening approach minimizes variability and provides clear, actionable data to overcome the challenges of sterically hindered cross-coupling reactions.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 6(1), 95–98. [Link]

  • Cui, X., Li, Y., & Zhang, J. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(8), 2254–2258. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Singh, R., & Kumar, A. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 568–576. [Link]

  • Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2254-2258. [Link]

  • Shields, J. D., & Doyle, A. G. (2022). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Organometallics, 41(14), 1833–1840. [Link]

  • Dorel, R., & Grugel, C. P. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. CHIMIA International Journal for Chemistry, 73(3), 143-150. [Link]

  • Shields, J. D., & Doyle, A. G. (2022). Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Organometallics, 41(14), 1833–1840. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hatakeyama, T., & Nakamura, M. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8518–8521. [Link]

  • Hatakeyama, T., & Nakamura, M. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8518–8521. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 47(26), 4867–4870. [Link]

  • Torregrosa, R. R. P., & Sampedro, D. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2692–2699. [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 141–171. [Link]

  • Oi, M., Takita, R., Kanazawa, J., Muranaka, A., Wang, C., & Uchiyama, M. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(24), 6107–6112. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Dorel, R., & Grugel, C. P. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. CHIMIA International Journal for Chemistry, 73(3), 143-150. [Link]

  • Wang, X., & Martin, R. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1842–1855. [Link]

  • Reid, M., & Sigman, M. S. (2018). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications, 54(53), 7331–7334. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Sharma, P., & Kumar, A. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In The Chemistry of Anilines.
  • Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

  • Dorel, R., & Grugel, C. P. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. CHIMIA International Journal for Chemistry, 73(3), 143-150. [Link]

  • Ayinla, J. I., & Onwudiwe, D. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257–5285. [Link]

  • Oi, M., Takita, R., Kanazawa, J., Muranaka, A., Wang, C., & Uchiyama, M. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(24), 6107–6112. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Negishi coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Malig, T. C., & Hein, J. E. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(26), 5775–5781. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Zhang, W., Chen, H. T., Lu, Y., & Nagashima, T. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Bedford, R. B., & Haddow, M. F. (2006). Low Temperature Studies of Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Aryl Electrophiles. Angewandte Chemie International Edition, 45(21), 3448–3451. [Link]

  • Leah4sci. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3241-3243. [Link]

  • Baran, P. S. (n.d.). Cross-Coupling Chemistry. Scripps Research. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Technical Support Center: NMR Analysis of Methyl 2-bromo-6-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for identifying byproducts in reactions involving Methyl 2-bromo-6-iodobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and rely on Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and purity assessment. Here, we combine foundational principles with field-tested insights to help you navigate the complexities of your reaction analyses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of reactions with this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for my starting material, this compound?

A1: The purity of your starting material is the first critical checkpoint. Below are the approximate chemical shifts you should expect for this compound in CDCl₃. Minor variations can occur based on concentration and solvent purity.

¹H NMR (CDCl₃) Approximate Shift (ppm) Multiplicity Integration Assignment
Aromatic CH7.85 - 7.75d, J ≈ 8.0 Hz1HH adjacent to Iodo
Aromatic CH7.55 - 7.45d, J ≈ 8.0 Hz1HH adjacent to Bromo
Aromatic CH7.15 - 7.05t, J ≈ 8.0 Hz1HH between halogens
Methyl Ester~3.95s3H-OCH₃
¹³C NMR (CDCl₃) Approximate Shift (ppm) Assignment
Carbonyl~166C=O
Aromatic C-Br~130C-Br
Aromatic C-I~95C-I
Aromatic CHs128 - 140Aromatic CH
Methyl Ester~53-OCH₃

Q2: My crude ¹H NMR spectrum looks very complex and noisy. What are the first things I should check?

A2: A complex crude spectrum is a common issue. Before diving into byproduct analysis, consider these factors[1]:

  • Residual Solvents: High boiling point solvents from your reaction or workup (e.g., DMF, DMSO, Toluene) can obscure your product peaks.

  • Reagent Peaks: Excess reagents, especially bulky ligands or phase-transfer catalysts, can dominate the spectrum.

  • Sample Concentration & Shimming: Poor shimming or a sample that is too concentrated (or has precipitated) can lead to broad, poorly resolved peaks[1]. Always ensure your sample is fully dissolved.

  • Paramagnetic Species: Trace amounts of paramagnetic metals (like Pd(I) or certain Ni species) can cause significant peak broadening. Consider filtering your crude sample through a small plug of celite or silica.

Q3: I see a broad singlet around 10-12 ppm. What is it?

A3: A broad singlet in this downfield region is highly characteristic of a carboxylic acid proton (-COOH). This indicates that your methyl ester has likely undergone hydrolysis to form 2-bromo-6-iodobenzoic acid. This is a common byproduct, especially if your reaction conditions involve water and a base (like NaOH or K₂CO₃) or acid at elevated temperatures[2][3][4]. You can confirm this by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum; the carboxylic acid peak should disappear or significantly diminish[1][5].

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying specific byproducts based on common reaction types and unexpected NMR signals.

Scenario 1: Unexpected Signals in the Aromatic Region (7.0 - 8.5 ppm) after a Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

Cross-coupling reactions are the most common application for this substrate. However, they are prone to several side reactions that generate aromatic byproducts.

G start Unexpected Aromatic Peaks in ¹H NMR check_sm Compare to Starting Material Spectrum start->check_sm Is Starting Material Present? dehalogenation Hypothesis: Dehalogenation (Loss of Br and/or I) check_sm->dehalogenation Yes/No homocoupling Hypothesis: Homocoupling (Biaryl Formation) check_sm->homocoupling hydrolysis Hypothesis: Hydrolysis (Ester to Acid) check_sm->hydrolysis analyze_dehal Look for simpler splitting patterns (e.g., loss of one ortho-coupling) dehalogenation->analyze_dehal analyze_homo Look for complex, overlapping multiplets and increased aromatic proton count homocoupling->analyze_homo analyze_hydrolysis Check for broad peak >10 ppm and loss of -OCH3 singlet hydrolysis->analyze_hydrolysis confirm_ms Confirm with Mass Spectrometry (MS) analyze_dehal->confirm_ms analyze_homo->confirm_ms analyze_hydrolysis->confirm_ms

One of the most frequent side reactions in palladium-catalyzed couplings is dehalogenation (or proto-dehalogenation), where a halogen atom is replaced by a hydrogen atom[6].

  • Causality: This often occurs when the catalytic cycle is interrupted. Instead of reductive elimination to form the C-C bond, a proton source in the reaction (e.g., water, solvent) can quench an intermediate, leading to the removal of a halogen.

  • NMR Identification:

    • Methyl 2-bromobenzoate (Loss of Iodine): The ¹H NMR spectrum simplifies. You will see a more complex multiplet pattern, but the key is the change in chemical shifts and coupling constants. The proton ortho to the bromine will be a doublet of doublets around 7.77 ppm[7].

    • Methyl 2-iodobenzoate (Loss of Bromine): Similar simplification occurs. The proton ortho to the iodine will be a doublet of doublets shifted further downfield, typically around 7.9-8.0 ppm.

    • Methyl benzoate (Loss of Both Halogens): This gives a very characteristic spectrum with a multiplet for 2 protons around 8.0 ppm (ortho-protons), and a multiplet for the remaining 3 aromatic protons between 7.3-7.6 ppm[8][9].

In Suzuki-Miyaura reactions, the organoboron reagent can couple with itself to form a symmetrical biaryl byproduct[6][10][11].

  • Causality: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow compared to the side reactions of the organopalladium intermediate[10][11].

  • NMR Identification:

    • Increased Proton Count: The most obvious sign is an increase in the integration of the aromatic region relative to your methyl ester peak.

    • Complex Signals: If you used phenylboronic acid, you'd see the formation of biphenyl, which has a complex multiplet pattern in the 7.3-7.6 ppm range.

    • Symmetry: If a substituted, symmetrical boronic acid was used, the homocoupled product might show a simpler spectrum than expected due to molecular symmetry.

Reference Table: ¹H NMR Shifts for Potential Byproducts (in CDCl₃)
Compound -OCH₃ (s) Aromatic Protons (m) Key Features
This compound (SM) ~3.95 ppm7.85-7.05 ppm3 distinct aromatic signals (d, d, t)
Methyl 2-bromobenzoate ~3.91 ppm[7]7.80-7.30 ppm[7]More complex splitting than SM
Methyl 2-iodobenzoate ~3.90 ppm8.00-7.10 ppmProton ortho to Iodine is downfield (~8.0 ppm)
Methyl benzoate ~3.83-3.90 ppm[8]8.0 (2H, m), 7.5-7.3 (3H, m)[8]Characteristic 2H multiplet downfield
2-bromo-6-iodobenzoic acid AbsentSimilar to SMBroad -COOH peak >10 ppm
Biphenyl (from Phenylboronic acid) Absent~7.6 (4H, m), ~7.4 (4H, m), ~7.3 (2H, m)Large increase in aromatic integration

Part 3: Experimental Protocols & Advanced Analysis

Protocol: Preparing a High-Quality NMR Sample

Garbage in, garbage out. A well-prepared sample is the key to a clean, interpretable spectrum.

  • Weighing: Accurately weigh 5-10 mg of your crude material into a clean, dry vial.

  • Solvent Selection: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh bottle or has been stored over a drying agent like K₂CO₃ to minimize the water peak[1].

  • Dissolution: Vortex or gently swirl the vial until the sample is completely dissolved. If it doesn't dissolve, the chosen solvent is inappropriate. A non-homogenous sample will give very broad peaks[1].

  • Filtering: Using a pipette, filter the solution through a small plug of cotton or glass wool packed into the bottom of the pipette tip directly into a clean NMR tube. This removes any particulate matter which can severely degrade spectral quality.

  • Shimming: Once in the spectrometer, ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

When to Use 2D NMR Spectroscopy

If your ¹H NMR spectrum is too crowded or ambiguous, 2D NMR experiments are powerful tools for definitive structure elucidation.

  • COSY (Correlation Spectroscopy): Use this to identify which protons are coupled to each other (i.e., are on adjacent carbons). This is invaluable for tracing out the spin systems of your aromatic byproducts.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It's a fast way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2 or 3 bonds away. It is the ultimate tool for piecing fragments of a molecule together, confirming connectivity between the aromatic ring, the ester, and any coupled partners.

G start Ambiguous 1D NMR Spectrum run_cosy Run ¹H-¹H COSY start->run_cosy run_hsqc Run ¹H-¹³C HSQC start->run_hsqc run_hmbc Run ¹H-¹³C HMBC start->run_hmbc purpose_cosy Identify H-H Coupling Networks run_cosy->purpose_cosy purpose_hsqc Assign Directly Bonded C-H Pairs run_hsqc->purpose_hsqc purpose_hmbc Establish Long-Range (2-3 bond) C-H Connectivity run_hmbc->purpose_hmbc elucidate Elucidate Full Byproduct Structure purpose_cosy->elucidate purpose_hsqc->elucidate purpose_hmbc->elucidate

By following this structured approach—from basic FAQs to advanced troubleshooting and 2D NMR techniques—you can confidently identify the byproducts in your this compound reactions and optimize your synthetic routes for higher purity and yield.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • General Experimental section for synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Common cross coupling reactions. YouTube. [Link]

  • Characterization data for all products (including benzoic acid). The Royal Society of Chemistry. [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate. PubMed. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Chemical shifts in 1H and 13C NMR spectra of sodium benzoates. ResearchGate. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • NMR Spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. University of Wisconsin-Madison. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • 1H NMR Spectrum of Methyl benzoate. Human Metabolome Database. [Link]

Sources

Methyl 2-bromo-6-iodobenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromo-6-iodobenzoate

Introduction: The Criticality of Reagent Integrity

This compound is a highly functionalized aromatic compound, serving as a key building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of three distinct reactive sites—the methyl ester, the bromine atom, and the iodine atom—makes it exceptionally versatile. However, this reactivity also renders the molecule susceptible to degradation if not handled and stored with precision. This guide provides an in-depth technical resource for researchers, offering field-proven insights into maintaining the stability and purity of this essential reagent.

Compound Properties at a Glance

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 1261840-81-6[1][2]
Molecular Formula C₈H₆BrIO₂[1]
Molecular Weight 340.94 g/mol [1]
Synonyms Benzoic acid, 2-bromo-6-iodo-, methyl ester[1]
Appearance Solid or clear, faint yellow liquid[3][4]
Purity Typically ≥95-97%[1]
Incompatible Materials Strong bases, Strong oxidizing agents[5]

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of this compound.

Q1: What are the definitive, long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container to protect it from light.[1][4] While some suppliers may ship the material at room temperature, this is intended for short-term transit only.[1] The storage area must be dry and well-ventilated.[5][6]

Q2: Why is protection from light so critical for this compound?

The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br) or carbon-carbon (C-C) bonds. It is photosensitive and can undergo homolytic cleavage when exposed to UV or even high-energy visible light. This process can generate radical intermediates, leading to decomposition and the formation of colored impurities. Consistent recommendations to "protect from light" underscore this sensitivity.[1][4]

Q3: The compound is an ester. How sensitive is it to moisture?

Esters are susceptible to hydrolysis, and this compound is no exception. The presence of atmospheric moisture, especially if catalyzed by trace acidic or basic impurities, can lead to the hydrolysis of the methyl ester to form 2-bromo-6-iodobenzoic acid and methanol. This is a primary degradation pathway. Therefore, storing the compound in a dry environment with a tightly sealed container is crucial.[5][7] For highly sensitive applications, storage in a desiccator is recommended.

Q4: Should the compound be stored under an inert atmosphere (e.g., Argon, Nitrogen)?

Yes, for maximum long-term stability and to prevent moisture-driven hydrolysis and potential oxidation, storing aliquots under a dry, inert atmosphere is a highly recommended best practice. After dispensing from the main container, flushing the headspace with argon or nitrogen before resealing will significantly extend the shelf-life and ensure batch-to-batch consistency in your experiments.

Q5: I've noticed conflicting information on the physical state (solid vs. liquid). Why is that?

This discrepancy arises because the compound's melting point is close to room temperature, with some sources listing it as 45-49 °C.[3] Highly pure samples are likely to be solids at standard room temperature. However, minor impurities can depress the melting point, causing it to appear as a viscous liquid or oil, especially in warmer laboratory environments.[4] The recommended refrigerated storage (2-8°C) will ensure it remains in a solid state, which typically slows degradation kinetics.

Troubleshooting Guide for Experimental Issues

Encountering unexpected results can be frustrating. This guide helps diagnose if the integrity of your this compound is the root cause.

Observed ProblemPotential Cause Related to Reagent StabilityRecommended Action & Validation
Low or no yield in a reaction (e.g., Suzuki, Sonogashira coupling) Hydrolysis of the ester: The resulting carboxylic acid is often unreactive under standard coupling conditions.1. Purity Analysis: Analyze an aliquot of your starting material by ¹H NMR. Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm). 2. Use a Fresh Aliquot: Repeat the experiment using a fresh, unopened vial of the reagent.
Formation of unexpected side products (e.g., debrominated or deiodinated species) Dehalogenation: The C-I bond is particularly labile and can be cleaved under certain reductive conditions or upon prolonged exposure to light, leading to Methyl 2-bromobenzoate.1. Purity Analysis: Use LC-MS to screen for the presence of lower molecular weight byproducts corresponding to the loss of iodine (MW ~215/217) or bromine (MW ~262). 2. Re-evaluate Storage: Ensure the compound is stored in an amber vial or wrapped in foil to protect it from light.[1]
Inconsistent results between different experimental runs Stock Contamination/Degradation: Repeatedly opening and closing the main stock bottle introduces moisture and air, leading to gradual degradation. The first few uses may be fine, but later uses will show diminished reactivity.1. Implement Aliquoting: Upon receiving a new bottle, divide it into smaller, single-use quantities in separate vials under an inert atmosphere. 2. Standardize Handling: Ensure that each time the reagent is used, it is brought to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
Reagent appears discolored (yellow, brown, or purple tint) Oxidative or Light-Induced Decomposition: A faint yellow color may be normal, but a darkening color often indicates the formation of trace amounts of elemental iodine (I₂) or other chromophoric degradation products.1. Do Not Use: Discolored reagent should be considered compromised and discarded according to safety protocols. 2. Review Storage Protocol: Check that the container is properly sealed and protected from light. Ensure no incompatible chemicals (e.g., strong oxidizers) are stored nearby.[5]

Recommended Handling and Storage Protocol

Adherence to a strict protocol is the most effective way to preserve the integrity of this compound.

Step 1: Receiving and Initial Inspection

  • Upon receipt, verify that the container seal is intact.

  • Inspect the material for any significant discoloration. A pale yellow color is often acceptable, but dark brown or purple tints indicate degradation.[4]

  • Note the certificate of analysis (CoA) for the batch and record the delivery date.

Step 2: Aliquoting for Long-Term Storage (Best Practice)

  • Perform this procedure in a controlled environment, preferably a glove box or under a stream of inert gas (Argon or Nitrogen).

  • Allow the main container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispense the material into smaller, pre-dried amber glass vials suitable for single or limited use.

  • Flush the headspace of each new aliquot and the main stock bottle with inert gas before sealing tightly with a PTFE-lined cap.

Step 3: Long-Term Storage

  • Place the sealed aliquots in a refrigerator at 2-8°C .[4]

  • Ensure the storage location is dark. If the refrigerator has a glass door, place the vials inside a secondary opaque container (e.g., a cardboard box).

  • Log the date of storage and the batch number for each aliquot.

Step 4: Use in Experiments

  • When needed, remove a single aliquot from the refrigerator.

  • Allow the vial to warm completely to ambient laboratory temperature before opening.

  • Weigh out the required amount quickly and immediately reseal the vial, flushing with inert gas if it is to be used again.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering experimental issues that may be linked to reagent stability.

G start Unexpected Experimental Result (e.g., Low Yield, Side Products) check_purity Is Reagent Degradation Suspected? start->check_purity analyze Analyze Starting Material (NMR, LC-MS) check_purity->analyze Yes reassess Re-evaluate Other Experimental Parameters check_purity->reassess No degradation_found Degradation Confirmed? analyze->degradation_found storage_review Review Storage & Handling Protocol (Temp, Light, Moisture, Atmosphere) implement_bsp Implement Best Storage Practices (Aliquoting, Inert Gas) storage_review->implement_bsp degradation_found->storage_review No use_new Use Fresh, Validated Aliquot degradation_found->use_new Yes proceed Proceed with Experiment use_new->proceed implement_bsp->proceed

Caption: Troubleshooting workflow for reagent stability issues.

References

  • Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates - ResearchGate. [Link]

  • Halobenzoate degradation pathways - ResearchGate. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. [Link]

  • General catabolic pathways for the degradation of (halogenated) biphenyls - ResearchGate. [Link]

  • Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms - Applied and Environmental Microbiology. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Methyl 3-bromobenzoate). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Methyl 2-amino-5-bromobenzoate). [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of Methyl 2-bromo-6-iodobenzoate in common reaction solvents, particularly in the context of cross-coupling reactions. Our goal is to equip you with the knowledge and practical strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is this happening?

A1: this compound is a solid at room temperature with a relatively rigid and nonpolar aromatic structure.[1] Its poor solubility in many common organic solvents is a known issue that can hinder reaction kinetics and overall yield. The principle of "like dissolves like" is fundamental here; the polarity of your solvent may not be an ideal match for this substrate.[2]

Q2: What are the most common solvents used for reactions involving this type of substrate?

A2: For cross-coupling reactions like the Suzuki-Miyaura coupling, a range of solvents are commonly employed. These include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[3][4] Often, a co-solvent system, typically involving water, is used to dissolve the inorganic base required for the reaction.[3][5]

Q3: Can I just heat the reaction mixture to improve solubility?

A3: Yes, increasing the reaction temperature is a common and often effective strategy to enhance the solubility of starting materials. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C).[6][7] However, it is crucial to consider the thermal stability of your reactants, catalyst, and solvent to avoid degradation.

Q4: What is a co-solvent and how can it help with solubility?

A4: A co-solvent is a second solvent added to the primary solvent to modify its properties. In the context of Suzuki-Miyaura reactions, water is a common co-solvent used to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). The use of a biphasic system (e.g., toluene/water or dioxane/water) can be advantageous. While this compound will preferentially reside in the organic phase, the reaction can still proceed efficiently at the interface of the two phases, especially with vigorous stirring.[4]

Troubleshooting Guide: A Systematic Approach to Overcoming Poor Solubility

Issue: Low conversion in my Suzuki-Miyaura coupling reaction, likely due to poor solubility of this compound.

When faced with a stalled or low-yielding reaction, a systematic approach to solvent selection and optimization is critical. The following sections provide a step-by-step guide to troubleshooting this issue.

Key Solvent Classes for Consideration:

Solvent ClassExamplesRationale
Ethereal 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Good general-purpose solvents for Suzuki couplings, often used in combination with water. 2-MeTHF is considered a "greener" alternative to THF.[4]
Aromatic Toluene, XylenesHigher boiling points allow for higher reaction temperatures, which can significantly improve solubility.[3]
Polar Aprotic N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)These are strong solvents that can often dissolve difficult substrates. However, they can be challenging to remove during workup and may have higher toxicity.[4]

For many Suzuki-Miyaura reactions, a single solvent is not sufficient, especially when an inorganic base is required. A biphasic system is often the solution.

Experimental Protocol: Screening Solvent/Water Mixtures

  • Setup: In separate small vials, add a small, consistent amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a different organic solvent (e.g., 1 mL of dioxane, toluene, or THF).

  • Co-Solvent Addition: Add a small amount of water (e.g., 0.25 mL) to each vial.

  • Observation: Stir or shake the vials vigorously at room temperature and observe the degree of dissolution.

  • Heating: Gently heat the vials to your intended reaction temperature (e.g., 80 °C) and observe any changes in solubility.

This simple test can quickly identify a promising solvent system for your reaction.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for your reaction.

Caption: A systematic workflow for troubleshooting poor substrate solubility.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-iodobenzoate

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-iodobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

This protocol can be adapted for this compound, with the understanding that the additional bromo-substituent and steric hindrance may require slightly more forcing conditions (e.g., higher temperature or a more active catalyst system). For sterically demanding couplings, specialized ligands may be necessary to achieve good yields.[1][9][10]

Advanced Considerations

For particularly challenging cases where standard solvent systems fail, more advanced techniques can be considered:

  • High-Temperature Solvents: Solvents like xylenes or NMP allow for even higher reaction temperatures, which can overcome significant solubility barriers.

  • Alternative Coupling Methodologies: For extremely insoluble substrates, solid-state cross-coupling reactions using techniques like ball milling have been developed, eliminating the need for a solvent altogether.

By systematically evaluating solvent systems and reaction conditions, researchers can successfully overcome the solubility challenges posed by this compound and achieve their desired synthetic outcomes.

References

Methyl 2-bromo-6-iodobenzoate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromo-6-iodobenzoate (CAS No. 1261840-81-6). This document is intended for researchers, chemists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice in a practical, question-and-answer format. Our goal is to synthesize safety data with field-proven insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling, storage, and use of this compound.

Section 1: Hazard Identification & Safety Overview

Q1: What are the primary health hazards associated with this compound?

This compound is classified as a hazardous substance. The primary concerns are:

  • Toxicity if Swallowed (H301/H302): Ingestion can be harmful or toxic.[1]

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory system.[1][2]

Given these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment. The signal word associated with this chemical is typically "Warning" or "Danger".

Q2: What are the physical and chemical properties I should be aware of?

Understanding the compound's properties is crucial for safe handling and experimental design.

PropertyValueSource
CAS Number 1261840-81-6[3]
Molecular Formula C₈H₆BrIO₂[3]
Molecular Weight 340.94 g/mol [3]
Physical Form Solid (Powder/Crystalline)
Purity Typically ≥95%[1]
Storage Temperature Store at 2-8°C, protect from light
Section 2: Personal Protective Equipment (PPE)

Q3: What is the mandatory PPE for handling this compound?

A stringent PPE protocol is non-negotiable. The rationale is to create a complete barrier against skin, eye, and respiratory exposure. All handling of this solid compound must be performed inside a certified chemical fume hood.[4]

  • Eye/Face Protection: Chemical safety goggles providing a complete seal are required. When there is a risk of splashing (e.g., during solution preparation or reaction quenching), a face shield must be worn over the goggles.[5][6][7]

  • Hand Protection: Double-gloving is recommended. Use a light inner nitrile glove and a heavier, chemical-resistant outer glove (neoprene or butyl rubber).[7] Gloves must be changed immediately if contamination is suspected.[7]

  • Body Protection: A long-sleeved, fully buttoned laboratory coat is required to protect skin and personal clothing.[7][8] Ensure you are wearing closed-toe shoes.[4]

  • Respiratory Protection: All weighing and transfers must be conducted in a chemical fume hood to prevent inhalation of the powder.[4] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is mandatory.[5]

PPE_Workflow start Handling Methyl 2-bromo-6-iodobenzoate? fume_hood Is work inside a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE: - Chemical Goggles - Lab Coat - Double Gloves (Nitrile/Neoprene) fume_hood->ppe_standard Yes respirator NIOSH-Approved Respirator Required. Consult EHS. fume_hood->respirator No splash_risk Is there a splash risk? ppe_standard->splash_risk face_shield Add Face Shield proceed Proceed with Experiment face_shield->proceed stop Do Not Proceed respirator->stop splash_risk->face_shield Yes splash_risk->proceed No

Caption: PPE selection workflow for handling the compound.

Section 3: Safe Handling & Storage

Q4: What are the best practices for weighing and transferring this solid compound?

To minimize exposure and contamination, follow these steps:

  • Designate an Area: Perform all manipulations within a designated area of a chemical fume hood to contain any potential spills.[7]

  • Use Proper Tools: Use clean spatulas and weighing paper. Tare your receiving flask or vessel on the balance before adding the compound.

  • Control Static: Halogenated organic solids can be prone to static. Use an anti-static gun or ionizer if the powder is difficult to handle.

  • Add Slowly: When adding the solid to a solvent, do so slowly and with gentle stirring to avoid splashing.[7]

  • Seal Tightly: Keep the primary container tightly sealed when not in use.[2][8]

Q5: How should I store this compound for maximum stability?

Proper storage is critical for preserving the compound's purity.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Light: Protect from light, as halogenated aromatic compounds can be light-sensitive over time.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8][9]

Section 4: Emergency Procedures & First Aid

Q6: What is the correct response to a small laboratory spill?

For a small spill contained within a fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Don the full, appropriate PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Spill_Response spill Spill Occurs alert Alert Colleagues & Notify Supervisor spill->alert assess Assess Spill Size ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) assess->ppe Small & Contained evacuate Evacuate Area & Call Emergency Response assess->evacuate Large or Uncontained alert->assess contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate complete Spill Managed decontaminate->complete

Caption: Decision workflow for responding to a chemical spill.

Q7: What are the immediate first aid measures for exposure?

Immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] Seek medical attention if skin irritation develops or persists.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.[2][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water. Seek immediate medical attention.

Section 5: Experimental Troubleshooting

Q8: My palladium-catalyzed cross-coupling reaction with this substrate is not proceeding to completion. What are some common causes?

This compound is an excellent substrate for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations due to its two distinct halogen handles. The Carbon-Iodine bond is significantly more reactive than the Carbon-Bromine bond in palladium-catalyzed cross-coupling, allowing for selective, stepwise functionalization. If you encounter issues, consider these factors:

  • Catalyst Activity: Ensure your palladium catalyst is active. Was it stored properly under an inert atmosphere? Consider using a fresh batch or a more robust pre-catalyst.

  • Solvent and Reagent Purity: Anhydrous and de-gassed solvents are critical for many cross-coupling reactions. Trace water or oxygen can deactivate the catalyst. Ensure your base is fresh and of the appropriate strength.

  • Temperature: Some sterically hindered couplings require elevated temperatures. Are you certain you are at the optimal temperature for your specific catalytic system?

  • Ligand Choice: The ligand choice is paramount. For a sterically congested substrate like this, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required to promote the reductive elimination step.

  • Selective Reactivity: If you are targeting the C-Br bond, ensure the more reactive C-I bond has already been functionalized. Attempting to react the C-Br bond first without high selectivity in your catalytic system will likely result in a mixture of products.

Detailed Experimental Protocol: Safe Handling for a Suzuki Coupling Reaction

This protocol illustrates the integration of safety measures into a standard synthetic workflow.

Objective: To perform a selective Suzuki cross-coupling at the C-I position of this compound.

  • Preparation (in Fume Hood):

    • Ensure the fume hood is certified and the work area is clean and uncluttered.

    • Assemble all necessary glassware (oven-dried and cooled under vacuum) and reagents.

    • Confirm the location of the nearest eyewash station and safety shower.[5]

  • Donning PPE:

    • Put on all mandatory PPE: long-sleeved lab coat, chemical safety goggles, and double nitrile/neoprene gloves.

  • Reagent Preparation:

    • In the fume hood, weigh this compound (1.0 eq) into the reaction flask.

    • Add the desired boronic acid (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Reaction Setup:

    • Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via cannula or syringe.

    • Equip the flask with a condenser and place it under a positive pressure of nitrogen or argon.

    • Begin stirring and heat the reaction to the target temperature (e.g., 80-100 °C) using a heating mantle with a thermocouple.

  • Monitoring the Reaction:

    • Periodically take small aliquots using a syringe to monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction carefully by adding water. Perform this step in the fume hood, as gas evolution may occur.

    • Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware with an appropriate solvent.

    • Dispose of all liquid and solid chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines.[11]

    • Carefully remove PPE, ensuring no contact with contaminated surfaces. Wash hands thoroughly with soap and water.[5]

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3-bromobenzoate. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • PubChem - NIH. (n.d.). Methyl 2-bromobenzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Autech Industry Co., Limited. (n.d.). Methyl 2-Iodobenzoate: A Versatile Building Block for Chemical Innovation. [Link]

Sources

Technical Support Center: Managing Catalyst Deactivation in Reactions with Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to this comprehensive guide on navigating the complexities of catalyst deactivation when working with Methyl 2-bromo-6-iodobenzoate. This sterically hindered and differentially halogenated substrate is a valuable building block, but its successful transformation via cross-coupling reactions hinges on maintaining a healthy and active catalyst. This center provides in-depth troubleshooting, preventative strategies, and validated protocols to ensure the robustness and efficiency of your catalytic systems.

Section 1: Understanding the Challenge: Reactions and Deactivation Pathways

This compound is primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The significant difference in reactivity between the C-I and C-Br bonds (I > Br >> Cl) allows for selective functionalization, but also introduces challenges.[1] The very conditions that facilitate these powerful transformations can also lead to the premature death of the catalyst.

The most common culprit in catalyst deactivation is the aggregation of the active Pd(0) species into catalytically inactive palladium black.[2][3] This process is often irreversible and is a clear visual indicator of a struggling reaction. Other deactivation pathways include ligand degradation, catalyst poisoning by impurities, and the formation of stable, off-cycle palladium complexes.[4][5]

Key Mechanisms of Palladium Catalyst Deactivation:
  • Palladium Aggregation (Pd Black Formation): The active, ligand-supported Pd(0) catalyst can lose its coordinating ligands and aggregate into larger, insoluble palladium clusters.[6] This is often exacerbated by high temperatures, insufficient ligand concentration or stability, and the presence of oxygen.[7]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center and modulating its reactivity, are susceptible to oxidation and other degradation pathways, especially at elevated temperatures.[1][8] This compromises their ability to protect the Pd(0) center, leading to aggregation.

  • Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons.[9] Sulfur compounds, for instance, can irreversibly bind to the palladium active sites, rendering the catalyst useless.[10][11] Excess halide ions can also form stable, less active palladium-halide complexes.[10]

  • Formation of Off-Cycle Complexes: In certain reactions, the catalyst can be sequestered into stable complexes that do not participate in the main catalytic cycle, effectively reducing the concentration of the active catalyst.[4]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section is designed for rapid problem-solving during your experiment. Identify the symptom you are observing to find probable causes and actionable solutions.

Symptom / Observation Probable Cause(s) Recommended Actions & Solutions
Reaction stalls; black precipitate (Palladium Black) forms. 1. Oxygen Contamination: O₂ oxidizes phosphine ligands and the Pd(0) center, leading to aggregation.[1] 2. Ligand Degradation: Insufficiently robust ligand for the reaction temperature. 3. Low Ligand:Pd Ratio: Not enough ligand to stabilize the Pd(0) species throughout the catalytic cycle.1. Improve Inert Atmosphere: Ensure rigorous degassing of solvents and reagents. Use the Freeze-Pump-Thaw method for best results (see Protocol 1). Maintain a positive pressure of argon or nitrogen.[12] 2. Select a More Robust Ligand: For high-temperature reactions, consider bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which are designed to stabilize the catalyst.[8][13] 3. Increase Ligand Loading: Add a slight excess of the ligand relative to the palladium source.
Low to no conversion; reaction mixture remains homogeneous (no precipitate). 1. Catalyst Poisoning: Impurities in the aryl halide, coupling partner, base, or solvent.[9] 2. Poor Reagent Quality: Degradation of the boronic acid (protodeboronation in Suzuki) or other coupling partners.[1] 3. Inactive Pre-catalyst: The Pd(II) pre-catalyst failed to reduce to the active Pd(0) species.1. Purify Reagents: Purify starting materials via recrystallization or chromatography. Use high-purity, anhydrous, and degassed solvents.[9] 2. Verify Reagent Integrity: Use fresh reagents. For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[14] 3. Facilitate Reduction: For Pd(II) sources like Pd(OAc)₂, ensure conditions are suitable for in-situ reduction. The presence of a phosphine ligand often facilitates this.[15] Consider using a pre-formed Pd(0) source or a modern pre-catalyst (e.g., XPhos Pd G3).[14]
Reaction is sluggish or requires very high catalyst loading (e.g., >5 mol%). 1. Inappropriate Ligand Choice: The ligand may not be electron-rich enough to promote the rate-limiting oxidative addition step, especially for the more challenging C-Br bond activation.[13] 2. Solvent Effects: Poor solubility of reagents or suboptimal solvent choice can hinder reaction rates.[12] 3. Base Incompatibility: The chosen base may be too weak or may not be soluble enough in the reaction medium.1. Screen Ligands: Test a panel of ligands. Electron-rich and sterically hindered ligands often accelerate oxidative addition.[8] 2. Optimize Solvent: Screen different solvents or solvent mixtures. For dihaloarenes, solvent choice can significantly affect selectivity and rate.[16][17] 3. Change Base: Use a stronger or more soluble base. Finely powdering solid bases like K₃PO₄ can improve performance.[14]
Inconsistent results between batches. 1. Variable Reagent Purity: Inconsistent levels of catalyst poisons (e.g., sulfur) in starting materials. 2. Atmospheric Control: Inconsistent exclusion of air and moisture.1. Standardize Reagent Purification: Implement a standard purification protocol for all starting materials before use. 2. Standardize Inert Technique: Use consistent and rigorous procedures for setting up reactions under an inert atmosphere (see Protocol 2).[18]

Section 3: Proactive Strategies for Catalyst Preservation

The most effective way to manage deactivation is to prevent it from occurring. Integrating these best practices into your workflow will significantly improve reaction reliability and efficiency.

Rigorous Exclusion of Oxygen

Oxygen is the primary enemy of many palladium-catalyzed reactions. It deactivates the catalyst and degrades essential phosphine ligands.[1]

  • Solvent Degassing: Never use solvents directly from the bottle without degassing, even if labeled "anhydrous." The "Freeze-Pump-Thaw" method is the most effective technique for removing dissolved oxygen.[19][20] For less sensitive reactions, bubbling a stream of argon or nitrogen through the solvent for 30-60 minutes is acceptable.[21][22]

  • Inert Atmosphere: Always perform reactions in oven-dried glassware under a positive pressure of a high-purity inert gas like argon or nitrogen.[18][14] Use Schlenk lines or a glovebox for handling air-sensitive reagents and catalysts.

The Critical Role of Ligands

Ligands are not just additives; they are fundamental to the catalyst's stability and activity.[8][23]

  • Choose Wisely: For challenging substrates like this compound, bulky, electron-donating monodentate phosphine ligands (e.g., Buchwald ligands) are often superior. They promote a monoligated palladium species that is highly active and resistant to aggregation.[13]

  • Maintain Stoichiometry: An appropriate ligand-to-palladium ratio is critical. While a 1:1 or 2:1 ratio is common, a slight excess of ligand can sometimes help compensate for any minor degradation during the reaction.

Purity is Paramount

Contaminants can halt a reaction even at ppm levels.

  • Reagent Quality: Use the highest purity reagents available. If in doubt, purify them. Be particularly wary of sulfur-containing impurities.[9][11]

  • Base Selection: Ensure the base is anhydrous and of high purity. The choice of base can also influence catalyst stability and activity.

Section 4: Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following flowchart outlines a logical progression from an observed problem to a potential solution.

TroubleshootingWorkflow Start Reaction Fails (Low Yield / Stalled) CheckPrecipitate Observe Reaction Mixture: Black Precipitate? Start->CheckPrecipitate PdBlack Yes: Palladium Black (Aggregation) CheckPrecipitate->PdBlack Yes NoPrecipitate No: Homogeneous (Potential Poisoning or Inactivity) CheckPrecipitate->NoPrecipitate No CheckAtmosphere Action: Improve Inert Atmosphere (Degas Solvents) PdBlack->CheckAtmosphere Cause: O₂/Moisture CheckLigand Action: Re-evaluate Ligand (Increase Loading / Use More Robust Ligand) PdBlack->CheckLigand Cause: Ligand Issues CheckPurity Action: Verify & Purify Reagents/Solvents NoPrecipitate->CheckPurity Cause: Poisoning CheckReagents Action: Check Reagent Stability (e.g., Protodeboronation) NoPrecipitate->CheckReagents Cause: Reagent Degradation CheckCatalyst Action: Confirm Pre-catalyst Activity / Source NoPrecipitate->CheckCatalyst Cause: Inactive Catalyst

Sources

Purification strategies to remove unreacted Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromo-6-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to confidently purify this versatile building block to the high degree of purity required for your research and development endeavors.

Troubleshooting Common Purification Issues

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After my synthesis, I see multiple spots on my TLC plate close to my product spot. What are these likely to be and how do I get rid of them?

Answer: The presence of multiple spots near your product on a TLC plate often indicates the presence of structurally similar impurities. Given a likely synthetic route involving a Sandmeyer reaction to introduce the bromo and iodo groups, followed by esterification, common impurities could include:

  • Isomeric Side-Products: Halogenation of the aromatic ring can sometimes lead to the formation of other di-halogenated isomers.[1]

  • Incomplete Halogenation: Residual mono-halogenated intermediates (e.g., Methyl 2-bromobenzoate or Methyl 2-iodobenzoate) may be present.

  • Unreacted Starting Material: If the starting material was a benzoic acid derivative, you might have some unreacted acid.

  • Hydrolysis Product: The methyl ester can be sensitive to acidic or basic conditions, leading to hydrolysis back to the carboxylic acid.

Purification Strategy: Flash column chromatography is the most effective method to separate these closely related impurities. Due to the polar nature of the ester, a normal-phase silica gel column is recommended. Start with a non-polar solvent system and gradually increase the polarity. A good starting point for your mobile phase is a mixture of hexanes and ethyl acetate.[2]

Question 2: My purified product appears as an oil, but it is reported to be a solid. What could be the cause?

Answer: If your this compound is an oil instead of a solid, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure your product is dried under a high vacuum for a sufficient period to remove all residual solvents from the purification.

  • Purity Analysis: Re-evaluate the purity of your product using analytical techniques like ¹H NMR or HPLC. The presence of even small amounts of impurities can significantly lower the melting point.

  • Recrystallization: If impurities are detected, recrystallization is an excellent final purification step to obtain a crystalline solid and remove minor impurities.

Question 3: I am struggling to find a suitable solvent system for the recrystallization of this compound. Can you provide some guidance?

Answer: Selecting the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3][4] For a moderately polar compound like this compound, a single solvent or a binary solvent system can be effective.

Solvent Screening Recommendations:

Solvent/SystemRationale
Isopropanol or Ethanol The compound is likely to be soluble in hot alcohols and less soluble upon cooling.
Ethyl Acetate/Hexanes Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly.
Toluene/Hexanes Similar to the ethyl acetate/hexanes system, this is a good option for aromatic compounds.

It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific product.[5]

Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a primary purification method for removing significant impurities.[6]

Materials:

  • Silica gel (230-400 mesh)

  • Column chromatography apparatus

  • Solvent system (e.g., Hexanes/Ethyl Acetate)

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to effectively separate your product from impurities. A good starting mobile phase is 10-20% Ethyl Acetate in Hexanes. The ideal Rf for your product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution) to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization Workflow for Purification

G cluster_0 Purification Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Adsorb onto Silica Gel B->C D Load onto Packed Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H Pure K Impurity Fractions G->K Impure I Solvent Evaporation H->I J Pure Product I->J

Caption: Workflow for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for final purification to obtain a high-purity, crystalline product.[3]

Materials:

  • Selected recrystallization solvent (from screening)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum.

Decision Tree for Purification Strategy

G Start Crude Product Analysis (TLC/NMR) Impurity_Check Significant Impurities Present? Start->Impurity_Check Purification_Method Select Purification Method Impurity_Check->Purification_Method Yes Recrystallization Recrystallization Impurity_Check->Recrystallization No (minor impurities) Flash_Chromatography Flash Column Chromatography Purification_Method->Flash_Chromatography Purity_Analysis Analyze Purity (TLC/NMR/HPLC) Flash_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Final_Product Pure this compound Purity_OK->Final_Product Yes Repeat_Purification Repeat Purification or Choose Alternative Method Purity_OK->Repeat_Purification No Repeat_Purification->Purification_Method

Sources

Technical Support Center: Optimizing Reactions with Methyl 2-bromo-6-iodobenzoate Through Strategic Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of reactions involving Methyl 2-bromo-6-iodobenzoate. This guide is specifically designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we will delve into the critical role of base selection in dictating the efficiency, yield, and outcome of cross-coupling reactions with this sterically hindered and di-halogenated substrate.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: The choice of base is paramount due to several factors inherent to the structure of this compound. The presence of two different halogens (iodine and bromine) offers the potential for selective reactivity, which can be modulated by the base. Furthermore, the ortho disposition of the bromo and iodo substituents, along with the methyl ester, creates significant steric hindrance around the reactive sites. The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki couplings) and influencing the overall catalytic cycle of palladium-catalyzed reactions. An inappropriate base can lead to low yields, side reactions, or complete reaction failure.

Q2: I'm observing low to no yield in my Suzuki-Miyaura coupling reaction. Could the base be the issue?

A2: Absolutely. Low yields in Suzuki-Miyaura couplings with this substrate are frequently linked to suboptimal base selection. The base's primary role is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[1] If the base is too weak, the activation may be insufficient. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of the starting material or catalyst. For electron-deficient boronic acids, certain bases can also promote protodeboronation, a significant side reaction that reduces yield.[2]

Q3: What are the most common side reactions related to base choice with this substrate?

A3: Besides protodeboronation in Suzuki couplings, other common side reactions include:

  • Homocoupling: Formation of biaryl products from the coupling of two molecules of the organoboron reagent or two molecules of the aryl halide.

  • Dehalogenation: Removal of one or both halogen atoms, leading to the formation of methyl 2-bromobenzoate, methyl 2-iodobenzoate, or methyl benzoate.

  • Hydrolysis of the methyl ester: Strong bases, particularly hydroxides in the presence of water, can hydrolyze the ester functionality.

Q4: Can the base influence which halogen (iodine or bromine) reacts preferentially?

A4: Yes, while the carbon-iodine bond is inherently weaker and generally more reactive than the carbon-bromine bond in oxidative addition to a palladium(0) catalyst, the reaction conditions, including the choice of base, can influence selectivity.[3] A milder base in combination with carefully chosen ligands and temperature may favor selective coupling at the iodo position.

Troubleshooting Guide: Enhancing Reaction Efficiency

This guide provides a systematic approach to troubleshooting common issues encountered in cross-coupling reactions with this compound, with a focus on the impact of base selection.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Underlying Cause & Explanation:

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the successful transmetalation of the organic group from the boron atom to the palladium center. This step is facilitated by the base, which is believed to activate the organoboron species.[1] Inadequate activation, catalyst inhibition, or competing side reactions can all lead to poor outcomes. The steric hindrance from the two ortho-substituents on this compound can also slow down the catalytic cycle.[4]

Troubleshooting Workflow:

Start Low Yield in Suzuki Coupling Base_Screen Screen a Panel of Bases Start->Base_Screen Initial Step Ligand_Opt Optimize Ligand Base_Screen->Ligand_Opt If yield is still low Result Improved Yield Base_Screen->Result If successful Temp_Solvent Adjust Temperature & Solvent Ligand_Opt->Temp_Solvent Fine-tuning Temp_Solvent->Result

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Step-by-Step Solutions:

  • Systematic Base Screening: The choice of base is highly substrate-dependent. It is recommended to screen a variety of bases with different properties.

    • Inorganic Bases: These are often the first choice.

      • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Generally effective and widely used. Cesium carbonate is more soluble in organic solvents and can be more effective for sterically hindered substrates.

      • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often successful when carbonates fail. It is particularly effective in anhydrous conditions.

    • Organic Bases:

      • Amines (e.g., Triethylamine, DIPEA): Typically used in Sonogashira couplings but can be screened for Suzuki reactions, although they are generally less effective than inorganic bases.[1]

  • Consider the pKa of the Base: The strength of the base can be a critical factor. A base needs to be strong enough to deprotonate the boronic acid but not so strong as to cause side reactions.

BasepKa of Conjugate Acid (approx. in H₂O)Common Applications & Remarks
Cs₂CO₃10.3 (for HCO₃⁻)Highly effective for sterically hindered substrates due to its high solubility.
K₃PO₄12.3 (for HPO₄²⁻)A strong, non-nucleophilic base, often used in challenging couplings.
K₂CO₃10.3 (for HCO₃⁻)A standard, cost-effective choice.
Na₂CO₃10.3 (for HCO₃⁻)Similar to K₂CO₃, widely used.[5]
Triethylamine (TEA)10.8More common in Sonogashira and Heck reactions.

pKa values are approximate and can vary in different solvents.[6][7][8]

  • Ligand Optimization in Conjunction with Base: The performance of a base is often intertwined with the choice of phosphine ligand on the palladium catalyst. For sterically hindered substrates like this compound, bulky, electron-rich ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[9] These ligands can promote the desired catalytic cycle and may work optimally with a specific base.

Issue 2: Poor Selectivity Between Iodine and Bromine

Underlying Cause & Explanation:

The C-I bond is weaker than the C-Br bond, making oxidative addition at the iodo position kinetically favored.[3] However, achieving high selectivity can be challenging. The reaction conditions, including the base, can influence the relative rates of oxidative addition at the two sites.

Troubleshooting Workflow:

Start Poor Halogen Selectivity Milder_Base Use a Milder Base (e.g., K₂CO₃) Start->Milder_Base Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Ligand_Choice Select a Less Activating Ligand Lower_Temp->Ligand_Choice Result Improved Selectivity Ligand_Choice->Result

Caption: Workflow for improving halogen selectivity.

Step-by-Step Solutions:

  • Employ Milder Bases: Start with weaker inorganic bases like Na₂CO₃ or K₂CO₃. Stronger bases can sometimes accelerate the reaction to a point where selectivity is lost.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred pathway (reaction at the C-I bond).

  • Solvent Effects: The choice of solvent can influence the solubility and reactivity of the base and other components, thereby affecting selectivity. Aprotic polar solvents like DMF or dioxane are common.

Issue 3: Competing Ullmann-type Homocoupling

Underlying Cause & Explanation:

In reactions aiming for C-N or C-O bond formation (Ullmann condensation), the formation of biaryl ethers or amines through homocoupling of the starting aryl halide can be a significant side reaction. This is often promoted by harsh reaction conditions, including the use of very strong bases at high temperatures.[10]

Step-by-Step Solutions:

  • Careful Base Selection: Use the mildest base that still promotes the desired reaction. For C-O couplings, bases like Cs₂CO₃ or K₃PO₄ are often effective.[11]

  • Ligand-Assisted Ullmann Reactions: Modern Ullmann protocols often employ ligands (e.g., diamines, amino acids) that can accelerate the desired cross-coupling and suppress homocoupling, even with milder bases.

  • Stoichiometry Control: Precise control of the stoichiometry of the nucleophile and base can minimize side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

Reaction Setup:

Reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Reagents->Solvent Catalyst Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / SPhos) Solvent->Catalyst Degas Degas Mixture (N₂ bubbling) Catalyst->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Workup Workup & Purification Heat->Workup

Caption: General experimental workflow for Suzuki coupling.

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchG
  • Influence of base on the Sonogashira coupling reactiona - ResearchG
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentr
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • pka bases.cdx -
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction -
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  • Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
  • PALLADIUM-CATALYZED CROSS COPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Coupling of ortho-substituted aryl chlorides with bulky amides - PubMed.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid - Benchchem.
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
  • Table of Acids with Ka and pKa Values* CLAS -
  • Approximate pKa chart of the functional groups: values to know 1.
  • pKa values of common compounds and their conjug
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchG
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Ullmann Reaction - Organic Chemistry Portal.
  • (PDF)
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions - Benchchem.
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  • Base-free stille coupling of 1 Catalyzed by Pd/PtBu3. GC yields...
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  • Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles - Chemical Communic
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Methyl 2-bromo-6-iodobenzo
  • Recent Advancements in Ullmann Reaction - ResearchG
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. -
  • Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis - YouTube.
  • A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amin

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-bromo-6-iodobenzoate and Methyl 2-bromo-4-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecular architectures. Dihaloaromatic compounds, such as Methyl 2-bromo-6-iodobenzoate and Methyl 2-bromo-4-iodobenzoate, are invaluable synthons that offer the potential for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of the reactivity of these two isomers in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and illustrative experimental protocols.

Introduction: The Basis of Differential Reactivity

The utility of dihaloaromatic compounds in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed transformations, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The propensity for this reaction to occur is governed by several factors, primarily the nature of the halogen and the steric and electronic environment of the C-X bond.

The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl.[1][2] This is attributed to the weaker C-I bond and its greater polarizability compared to C-Br and C-Cl bonds, facilitating cleavage and insertion of the palladium catalyst.

In the case of this compound and Methyl 2-bromo-4-iodobenzoate, both molecules possess a bromine and an iodine substituent. However, their positional isomerism leads to distinct steric environments around the carbon-halogen bonds, which is expected to significantly influence their reactivity profile.

Theoretical Reactivity Comparison

This compound

In this isomer, both the bromo and iodo groups are positioned ortho to the methyl ester. This arrangement introduces significant steric hindrance around both halogen atoms.

  • C-I Bond Reactivity: The C-I bond is inherently more reactive than the C-Br bond. However, the presence of the adjacent bromo group and the methyl ester will sterically encumber the C-I bond. This steric congestion can influence the rate of oxidative addition. While severe steric hindrance can sometimes accelerate aryl halide activation through alternative radical pathways, in the context of typical concerted oxidative addition, it is more likely to retard the reaction rate compared to a less hindered C-I bond.[3]

  • C-Br Bond Reactivity: The C-Br bond is also subject to significant steric hindrance from the neighboring iodo and methyl ester groups. This makes the C-Br bond in this isomer particularly unreactive under conditions that would selectively cleave the C-I bond.

Methyl 2-bromo-4-iodobenzoate

Here, the iodo group is at the 4-position, para to the methyl ester, and the bromo group is at the 2-position, ortho to the ester.

  • C-I Bond Reactivity: The C-I bond in this isomer is relatively unhindered. Its para-relationship to the electron-withdrawing methyl ester may slightly increase the electrophilicity of the C4 position, potentially favoring oxidative addition. The lack of ortho-substituents to the iodine makes this C-I bond highly susceptible to reaction with a palladium(0) catalyst.

  • C-Br Bond Reactivity: The C-Br bond is ortho to the methyl ester, which introduces a degree of steric hindrance. However, it is less sterically congested than the C-Br bond in the 2,6-disubstituted isomer.

Predicted Reactivity Order

Based on these considerations, a clear difference in chemoselectivity is anticipated:

  • Initial Reactivity: The C-I bond in Methyl 2-bromo-4-iodobenzoate is predicted to be the most reactive site due to its inherent bond weakness and lack of significant steric hindrance.

  • The C-I bond in This compound is expected to be the next most reactive site, though its reactivity will be tempered by steric hindrance from the adjacent bromo and ester groups.

  • The C-Br bonds in both isomers will be significantly less reactive, with the C-Br bond in This compound being the most sterically hindered and therefore the least reactive overall.

This differential reactivity allows for selective functionalization, a highly desirable feature in multi-step organic synthesis.

Experimental Validation: A Comparative Suzuki-Miyaura Coupling

To empirically validate the predicted reactivity, a comparative Suzuki-Miyaura cross-coupling reaction can be performed. This reaction is a robust and widely used method for the formation of C-C bonds.[4][5][6]

Experimental Workflow

The following diagram illustrates a logical workflow for comparing the reactivity of the two isomers.

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Monitoring & Analysis cluster_3 Data Interpretation A This compound R1 Reaction 1: A + C + D + E A->R1 B Methyl 2-bromo-4-iodobenzoate R2 Reaction 2: B + C + D + E B->R2 C Phenylboronic Acid C->R1 C->R2 D Pd Catalyst & Ligand D->R1 D->R2 E Base & Solvent E->R1 E->R2 M1 Monitor both reactions (TLC, GC-MS, LC-MS) R1->M1 R2->M1 M2 Quench at identical time points M1->M2 M3 Analyze product distribution and conversion M2->M3 I1 Compare rates of consumption of starting materials M3->I1 I2 Identify major mono-coupled products M3->I2 I3 Quantify yields of products M3->I3

Caption: A logical workflow for the comparative reactivity study.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Methyl 2-bromo-4-iodobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification supplies (silica gel, etc.)

Procedure:

  • To two separate oven-dried Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol) to the first flask and Methyl 2-bromo-4-iodobenzoate (1.0 mmol) to the second.

  • To each flask, add phenylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).

  • To each flask, add toluene (10 mL) and water (1 mL).

  • Stir the reaction mixtures at 80 °C.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) and/or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • After a predetermined time (e.g., 4 hours), cool the reactions to room temperature.

  • Dilute each reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Characterize the products by NMR spectroscopy and mass spectrometry to confirm their structures and determine the yields.

Predicted Outcomes and Data Summary

The experimental results are expected to align with the theoretical predictions. The following table summarizes the anticipated outcomes.

ReactantMajor Mono-Coupled ProductExpected Relative Reaction RateAnticipated Yield (after 4h)
Methyl 2-bromo-4-iodobenzoate Methyl 2-bromo-4-phenylbenzoateVery High>90%
This compound Methyl 2-bromo-6-phenylbenzoateModerate to High60-80%

These predicted outcomes are based on the C-I bond being the primary site of reaction. Under more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system), subsequent coupling at the C-Br position may occur, particularly for the mono-coupled product of Methyl 2-bromo-4-iodobenzoate.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the observed reactivity.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

The critical "Oxidative Addition" step is where the differential reactivity of the C-I and C-Br bonds, as well as the steric environment, comes into play. For Methyl 2-bromo-4-iodobenzoate, the oxidative addition into the C-I bond is expected to be significantly faster than for this compound due to reduced steric hindrance.

Applications in Other Cross-Coupling Reactions

The reactivity trends observed in the Suzuki-Miyaura coupling are generally applicable to other palladium-catalyzed cross-coupling reactions.

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl halides follows a similar reactivity pattern (I > Br). Selective coupling at the C-I position of both isomers is expected, with the 4-iodo isomer reacting more readily.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction also relies on the oxidative addition of the aryl halide to the palladium catalyst.[7][8][9] Again, the C-I bond will be the preferred site of reaction, and the steric environment will influence the reaction rate. The less hindered C-I bond of Methyl 2-bromo-4-iodobenzoate would be expected to undergo amination more efficiently under mild conditions.

Conclusion

  • Methyl 2-bromo-4-iodobenzoate is the preferred substrate for rapid and selective functionalization at the iodine-bearing position due to the C-I bond's inherent reactivity and lack of steric hindrance.

  • This compound also allows for selective reaction at the C-I bond, but the rate of reaction is expected to be slower due to significant steric encumbrance from the adjacent bromo and methyl ester groups. This increased steric hindrance around both halogens makes this isomer potentially more suitable for syntheses where over-reaction or double coupling is a concern.

The choice between these two isomers will therefore depend on the specific synthetic strategy, the desired reaction kinetics, and the potential for side reactions. The principles and experimental framework outlined in this guide provide a solid foundation for making informed decisions in the design and execution of complex organic syntheses.

References

  • Di Meo, F., et al. (2011). Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. Journal of the American Chemical Society, 133(25), 9879-9891. [Link]

  • Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(22), 8141-8154. [Link]

  • LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • Bisz, E., & Szostak, M. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules, 25(1), 230. [Link]

  • Newman, S. G., et al. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 137(23), 19941-19948. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • YouTube. (2020). Suzuki Coupling. The Organic Chemistry Tutor. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Enthaler, S., & Li, B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2846-2889. [Link]

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A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions with Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds, a process fundamental to drug discovery, materials science, and the synthesis of fine chemicals.[1] Among the vast array of substrates, dihaloarenes such as Methyl 2-bromo-6-iodobenzoate present a unique and compelling challenge. This substrate possesses two distinct reactive sites—a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond—each with differential reactivity towards palladium catalysts. Understanding and controlling the selectivity of these reactions is paramount for efficient and predictable synthesis.

This guide provides an in-depth exploration of the kinetic analysis of cross-coupling reactions involving this compound. We will delve into the theoretical underpinnings of the reaction kinetics, compare different cross-coupling methodologies, provide a practical protocol for kinetic monitoring, and offer insights into optimizing reaction conditions to achieve desired product selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their mechanistic understanding and enhance their practical application of these powerful synthetic tools.

Section 1: The Theoretical Framework: Kinetics of a Two-Horse Race

The palladium-catalyzed cross-coupling reaction, exemplified by the Nobel Prize-winning Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle.[2][3][4] This cycle consists of three primary elementary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[2][3]

  • Oxidative Addition (OA): A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate. This step is frequently the rate-determining step (RDS) of the entire cycle.[2][3][5]

  • Transmetalation (TM): The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide.[2][5]

  • Reductive Elimination (RE): The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

For a substrate like this compound, the kinetic complexity arises at the very first step: oxidative addition. The Pd(0) catalyst is presented with a choice between the C-I and C-Br bonds. The relative rates of oxidative addition to these two bonds dictate the initial product distribution and overall reaction selectivity.

It is well-established that the reactivity of aryl halides in oxidative addition follows the trend: I > OTf > Br >> Cl .[3] This trend is directly related to the C-X bond dissociation energies; the weaker C-I bond (approx. 272 kJ/mol) is cleaved much more readily by the palladium catalyst than the stronger C-Br bond (approx. 332 kJ/mol). Therefore, kinetic analysis of reactions with this compound is fundamentally a study of competing oxidative addition rates.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar(I)-Pd(II)-L2 Iodo-Aryl-Pd(II) Complex Pd(0)L2->Ar(I)-Pd(II)-L2 Oxidative Addition (k_I, fast) Ar(Br)-Pd(II)-L2 Bromo-Aryl-Pd(II) Complex Pd(0)L2->Ar(Br)-Pd(II)-L2 Oxidative Addition (k_Br, slow) Product_Iodo Mono-coupled (Iodo Site) Ar(I)-Pd(II)-L2->Product_Iodo Transmetalation & Reductive Elimination Product_Bromo Mono-coupled (Bromo Site) Ar(Br)-Pd(II)-L2->Product_Bromo Transmetalation & Reductive Elimination Di-coupled Di-coupled Product Product_Iodo->Di-coupled Second Coupling (slow) Substrate This compound Substrate->Pd(0)L2

Figure 1: Competitive oxidative addition in the catalytic cycle.

Section 2: Comparative Kinetic Profiles in Suzuki-Miyaura Coupling

To illustrate the practical implications of these kinetic differences, we can compare the expected performance of this compound under typical Suzuki-Miyaura cross-coupling conditions. The choice of ligand, base, and temperature can influence the absolute rates, but the inherent selectivity for the C-I bond is a dominant factor.

The data presented below is a representative model based on established principles of reactivity.[6] It highlights the kinetic disparity between the two halogen sites and how this translates into product selectivity.

ParameterCoupling at C-I SiteCoupling at C-Br SiteJustification & Insights
Relative Rate of OA (krel) ~100 - 10001The C-I bond is significantly weaker, leading to a much lower activation energy for oxidative addition. This is the primary driver of selectivity.
Typical Reaction Temperature 25 - 60 °C80 - 110 °CSelective mono-coupling at the iodo position can often be achieved at or near room temperature. Driving the reaction at the bromo position requires more thermal energy.
Time for >90% Mono-Coupling 1 - 4 hours> 24 hours (if at all)The rapid consumption of the C-I site means the first product forms quickly. Subsequent coupling at the C-Br site is a much slower process.
Observed Rate-Determining Step Oxidative AdditionOxidative AdditionFor both sites, oxidative addition is typically the slowest step in the catalytic cycle.[2][5]
Key Optimization Factor Temperature ControlLigand Choice & High Temp.To achieve high selectivity for mono-iodide coupling, keeping the temperature low is critical. For di-coupling or selective bromide coupling (after iodide is functionalized), a highly active, electron-rich ligand and higher temperatures are necessary.

This kinetic differentiation is a powerful synthetic tool. It allows for the stepwise, selective functionalization of the dihaloarene. A researcher can first perform a coupling at the more reactive iodo position under mild conditions, isolate the mono-functionalized product, and then subject it to a second, more forcing cross-coupling reaction to modify the bromo position.

Section 3: Experimental Protocol for Kinetic Analysis via In-Situ Monitoring

Accurate kinetic analysis requires real-time monitoring of the reaction components.[7] In-situ techniques such as ReactIR™ (FTIR) or automated HPLC/UPLC sampling are invaluable for acquiring high-density, reproducible temporal data.[7][8] The following is a generalized protocol for monitoring the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Objective: To determine the initial reaction rates and selectivity for the coupling at the C-I vs. C-Br bond.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.5 mmol), anhydrous

  • 1,4-Dioxane/Water (4:1 v/v), degassed (10 mL)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol)

Instrumentation:

  • Jacketed reactor with overhead stirrer and temperature control.

  • In-situ FTIR probe (e.g., ReactIR™) or an automated online HPLC sampling system.

  • Nitrogen or Argon line for maintaining an inert atmosphere.

Experimental Workflow:

Figure 2: Workflow for a kinetic cross-coupling experiment.

Step-by-Step Procedure:

  • Reactor Preparation: To a clean, dry jacketed reactor, add this compound, phenylboronic acid, potassium carbonate, and the internal standard.

  • Solvent Addition & Inerting: Add the degassed dioxane/water solvent mixture. Seal the reactor, begin stirring (e.g., 300 RPM), and purge the headspace with an inert gas for at least 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Equilibration & Background: Set the reactor jacket to the target temperature (e.g., 40°C for selective C-I coupling). Allow the system to reach thermal equilibrium. If using in-situ IR, acquire a background spectrum of the mixture before the catalyst is added.

  • Reaction Initiation: Prepare a stock solution of the Pd(PPh₃)₄ catalyst in degassed dioxane. At time zero (t=0), rapidly inject the catalyst solution into the reactor.

  • Monitoring: Immediately begin data acquisition. Collect IR spectra every 30-60 seconds or take automated HPLC samples at defined intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Processing:

    • For IR data, identify unique absorbance bands for the starting material and the mono-coupled product. Convert absorbance to concentration using a pre-established calibration curve.

    • For HPLC data, quantify the peak areas relative to the internal standard to determine the concentrations of the starting material and products.

  • Kinetic Analysis: Plot the concentration of the starting material and the mono-arylated product (2-bromo-6-phenyl-benzoate) as a function of time. The initial slope of this curve provides the initial reaction rate. By running experiments at different substrate or catalyst concentrations, the reaction order can be determined.

Self-Validation and Trustworthiness:

  • Internal Standard: The use of a chemically inert internal standard is crucial for accurate quantification, as it corrects for any volume changes or variations in sample injection.

  • Inert Atmosphere: Rigorous exclusion of oxygen is non-negotiable. The active Pd(0) species is readily oxidized to inactive Pd(II), which would compromise the kinetic data.

  • Temperature Control: Cross-coupling reactions are highly sensitive to temperature. A jacketed reactor provides precise control (±0.5 °C), ensuring that observed rate changes are due to chemical kinetics, not thermal fluctuations.

Section 4: Visualizing Relationships and Optimizing Selectivity

The interplay between reaction parameters and kinetic outcomes can be visualized to guide experimental design. The choice of ligand, for example, can dramatically alter the rate of oxidative addition and, in some cases, the selectivity.

G cluster_inputs Controllable Inputs cluster_mechanisms Mechanistic Steps Affected cluster_outputs Observable Outcomes Temp Temperature OA k_OA (Oxidative Addition) Temp->OA Strongly Influences Ligand Ligand (Sterics, Electronics) Ligand->OA Strongly Influences RE k_RE (Reductive Elimination) Ligand->RE Influences Base Base Strength TM k_TM (Transmetalation) Base->TM Strongly Influences Rate Overall Reaction Rate OA->Rate Often Rate-Limiting Selectivity Selectivity (k_I / k_Br) OA->Selectivity Primary Determinant TM->Rate RE->Rate Yield Product Yield Rate->Yield Selectivity->Yield

Figure 3: Logical relationships in optimizing cross-coupling kinetics.

This diagram illustrates that to control selectivity, which is primarily determined by the relative rates of oxidative addition (k_I / k_Br), the most powerful levers are temperature and ligand choice .

  • Low Temperature: Favors selectivity for the C-I bond by providing enough energy to overcome the activation barrier for C-I oxidative addition, but not enough for the C-Br bond.

  • Electron-Rich, Bulky Ligands: Ligands like SPhos or RuPhos can accelerate the rate of oxidative addition for less reactive bonds (like C-Br) and also promote the final reductive elimination step.[5] This is crucial when attempting the second coupling reaction to form the di-substituted product.

Conclusion

The kinetic analysis of cross-coupling reactions with this compound is a quintessential example of how a deep mechanistic understanding can be leveraged for precise synthetic control. The significant difference in the activation energies for oxidative addition at the C-I and C-Br bonds provides a kinetic window to achieve highly selective mono-functionalization. By employing in-situ monitoring techniques and carefully controlling reaction parameters—most notably temperature—researchers can dissect competing reaction pathways. This knowledge is not merely academic; it is a powerful, practical tool that enables the rational design of complex synthetic routes, minimizes byproduct formation, and ultimately accelerates the development of novel pharmaceuticals and advanced materials.

References
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: ProQuest URL: [Link]

  • Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL: [Link]

  • Title: In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: RSC Publishing URL: [Link]

  • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: RSC Publishing URL: [Link]

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A Comparative Guide to the ¹H NMR Spectral Interpretation of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Methyl 2-bromo-6-iodobenzoate, a halogenated aromatic compound with potential applications in organic synthesis. Due to the limited availability of its experimental spectrum, this guide will focus on a predictive interpretation grounded in fundamental NMR principles and a comparative analysis with structurally related, commercially available compounds: Methyl 2-bromobenzoate and Methyl 2-iodobenzoate.

The Foundational Principles of ¹H NMR in Substituted Aromatics

The chemical shift, multiplicity (splitting pattern), and integration of proton signals in a ¹H NMR spectrum are dictated by the electronic environment of the protons. In aromatic systems, the presence of substituents significantly influences the chemical shifts of the ring protons. Electron-withdrawing groups, such as halogens and esters, deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (7.26 ppm).[1][2] The position of the substituents on the benzene ring determines the symmetry of the molecule, which in turn dictates the number of unique proton signals.[3][4]

Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, leads to the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). In aromatic systems, the coupling constants are characteristic of the relative positions of the protons: ortho (3JHH) coupling is typically 7-10 Hz, meta (4JHH) coupling is 2-3 Hz, and para (5JHH) coupling is 0-1 Hz.[5]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features a benzene ring with three different substituents: a bromo group, an iodo group, and a methyl ester group. This substitution pattern renders the three aromatic protons chemically non-equivalent, and thus, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum. Additionally, a singlet corresponding to the methyl protons of the ester group is anticipated.

Here is a detailed prediction of the ¹H NMR spectrum:

  • Aromatic Protons (H-3, H-4, H-5):

    • H-4: This proton is situated between two other protons (H-3 and H-5). It will be split by both H-3 (ortho coupling) and H-5 (ortho coupling), resulting in a triplet . Due to the deshielding effects of the flanking halogens, its chemical shift is expected to be in the downfield region of the aromatic spectrum.

    • H-3 and H-5: These protons are adjacent to the bulky iodine and bromine atoms, respectively. Each will be split by the central H-4 proton (ortho coupling), appearing as a doublet . Their chemical shifts will be influenced by the adjacent halogen and the methyl ester group. The relative electronegativities and steric effects of the substituents will cause slight differences in their chemical shifts.

  • Methyl Protons (-OCH3): The three protons of the methyl group are equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet . The electronegative oxygen atom will deshield these protons, causing their signal to appear downfield relative to alkanes.

Comparative Analysis with Mono-substituted Benzoates

To substantiate the predicted spectrum, a comparison with the experimental ¹H NMR data of Methyl 2-bromobenzoate and Methyl 2-iodobenzoate is invaluable.

CompoundAromatic Protons (Chemical Shift, Multiplicity)Methyl Protons (Chemical Shift, Multiplicity)
Methyl 2-bromobenzoate 7.77 (dd), 7.64 (td), 7.34 (td), 7.30 (dd)[6]3.92 (s)[6]
Methyl 2-iodobenzoate (Predicted based on similar structures) ~7.9 (dd), ~7.4 (td), ~7.1 (td), ~7.8 (dd)(Predicted) ~3.9 (s)
This compound (Predicted) ~7.8-8.0 (d), ~7.2-7.4 (t), ~7.6-7.8 (d)~3.9-4.0 (s)

In Methyl 2-bromobenzoate, the aromatic region shows a complex pattern of four signals due to the four non-equivalent protons.[6] Similarly, Methyl 2-iodobenzoate would exhibit a comparable pattern. The introduction of a second halogen in this compound simplifies the aromatic region to three signals due to the presence of only three aromatic protons. The predicted chemical shifts are influenced by the additive effects of the two halogen substituents and the methyl ester.

Experimental Protocol for ¹H NMR Data Acquisition

For reproducible and high-quality ¹H NMR data, a standardized experimental protocol is essential.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

Data Acquisition Parameters:

A standard ¹H NMR experiment can be performed on a 400 MHz or 500 MHz spectrometer with the following typical parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range covering from approximately -2 to 12 ppm.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the key through-bond relationships that govern the ¹H NMR splitting patterns.

Caption: Molecular structure of this compound with aromatic protons highlighted.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region—a triplet and two doublets—and a singlet for the methyl ester protons. This interpretation is firmly rooted in the fundamental principles of chemical shift theory and spin-spin coupling in aromatic systems. By comparing this predicted spectrum with the experimental data of analogous compounds like Methyl 2-bromobenzoate and Methyl 2-iodobenzoate, researchers can gain a high degree of confidence in the structural assignment. This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this and other similarly substituted aromatic compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • AIP Publishing. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. [Link]

  • YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023-09-26). [Link]

  • PubMed. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. [Link]

  • YouTube. NMR-13 Aromatic compounds | HNMR spectra of mono and disubstituted benzene rings. (2026-01-03). [Link]

  • Organic Chemistry at CU Boulder. Aromatics. [Link]

  • Royal Society of Chemistry. 1H NMR conparasion of 2-Iodobenzoic acid and Methyl 2-Iodobenzoate ester. [Link]

  • Semantic Scholar. Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

  • Chemistry LibreTexts. Short Summary of 1H-NMR Interpretation. [Link]

  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

  • YouTube. Multiplicity of 1H NMR signals (Spin-spin coupling). (2020-06-10). [Link]

  • NIH - PubChem. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • SpectraBase. 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chegg.com. Solved Provide the 1H NMR data for methyl benzoate and. (2021-04-21). [Link]

  • SpectraBase. Methyl 3-methyl benzoate - Optional[1H NMR] - Chemical Shifts. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with Di-ortho-substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] However, the synthesis of sterically hindered biaryls, particularly those bearing substituents at both ortho positions of an aryl halide, presents a significant challenge. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of di-ortho-substituted aryl halides, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols for researchers, scientists, and drug development professionals.

The Challenge of Steric Hindrance in Suzuki Coupling

The difficulty in coupling di-ortho-substituted aryl halides arises primarily from the steric congestion around the reaction center. This steric hindrance impedes two key steps in the catalytic cycle:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, is significantly slowed down by bulky ortho substituents that block the approach of the catalyst.[3][5]

  • Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active Pd(0) catalyst, can also be hindered by the steric clash of the two bulky aryl groups on the palladium(II) intermediate, making it difficult for them to come into the required proximity for bond formation.[3][5]

Overcoming these steric barriers has been a major focus of catalyst development in recent decades, leading to the design of sophisticated ligand systems that can facilitate these challenging transformations.[4][5]

Evolution and Comparison of Palladium Catalysts

The evolution of palladium catalysts for Suzuki coupling has been marked by the development of ligands that are both bulky and electron-rich. These electronic properties enhance the rate of oxidative addition, while the steric bulk promotes the formation of a monoligated, highly reactive LPd(0) species, which is more effective than the thermodynamically stable L2Pd(0) complex for coupling hindered substrates.[1][3][4][5]

Here, we compare several classes of palladium catalysts that have shown utility in the Suzuki coupling of di-ortho-substituted aryl halides.

Early Suzuki coupling reactions often employed palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh3). While effective for a range of substrates, these first-generation catalysts are generally inefficient for the coupling of di-ortho-substituted aryl halides, requiring high catalyst loadings and harsh reaction conditions, and often resulting in low yields. The relatively small size of PPh3 is insufficient to create the necessary steric environment to promote the coupling of hindered partners.

Palladacycles, where a ligand is coordinated to the palladium center through both a heteroatom and a metalated carbon, have emerged as highly active and stable precatalysts.[6] They can be effective for some sterically demanding couplings, including those involving aryl chlorides.[6][7] However, their performance with the most challenging di-ortho-substituted substrates can be variable, and they may require elevated temperatures.[8]

N-Heterocyclic carbenes (NHCs) are a class of ligands that have shown considerable promise in Suzuki coupling. They are strong σ-donors, which can enhance the catalytic activity of palladium. The steric bulk of NHC ligands can be readily tuned, making them suitable for some challenging coupling reactions.[6] However, for the most sterically congested di-ortho-substituted biaryl syntheses, specialized phosphine ligands often still provide superior performance.

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling.[3][4][5] These ligands, often referred to as "Buchwald ligands," have proven to be exceptionally effective for the Suzuki coupling of a wide range of challenging substrates, including di-ortho-substituted aryl halides.[3][4][5]

The success of these ligands is attributed to their ability to:

  • Promote the formation of monoligated Pd(0) species: Their steric bulk favors the formation of the highly reactive LPd(0) intermediate.[1]

  • Facilitate oxidative addition: Their electron-rich nature increases the electron density on the palladium center, accelerating the insertion into the C-X bond.[3][5]

  • Promote reductive elimination: The steric pressure exerted by the bulky ligands helps to drive the final bond-forming step.[3][5]

The development of Buchwald precatalysts has further simplified the use of these powerful catalytic systems. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, offering improved reproducibility and ease of handling.

Comparative Performance Data

The following table summarizes representative data for the Suzuki coupling of a di-ortho-substituted aryl halide with different palladium catalyst systems. This data is illustrative and specific results may vary depending on the exact substrates and reaction conditions.

Catalyst SystemAryl HalideBoronic AcidTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)2 / SPhos2-Bromo-1,3-dimethylbenzenePhenylboronic acid1001295
XPhos Pd G32-Chloro-1,3-diisopropylbenzene4-Methoxyphenylboronic acidRT0.5>95
Pd(dtbpf)Cl21-Chloro-2,6-dimethylbenzenePhenylboronic acid801885
AntPhos/Pd(OAc)22,4,6-Triisopropylphenyl bromideCyclohexylboronic acid1101280

As the data indicates, modern catalyst systems based on bulky phosphine ligands, such as those from the Buchwald and Tang groups, are highly effective for the Suzuki coupling of sterically demanding substrates, often proceeding at room temperature with low catalyst loadings and in high yields.[9]

Experimental Protocol: Suzuki Coupling of 2-Chloro-1,3,5-trimethylbenzene with Phenylboronic Acid using a Buchwald Precatalyst

This protocol provides a detailed, step-by-step methodology for a challenging Suzuki coupling reaction, illustrating the practical application of a modern palladium catalyst system.

Rationale:

  • Catalyst: XPhos Pd G3 is chosen as it is a commercially available, air-stable precatalyst that is highly active for the coupling of sterically hindered aryl chlorides.

  • Base: A phosphate base is used as it is generally effective and well-tolerated in these reactions.

  • Solvent: A non-polar aprotic solvent like toluene is suitable for this transformation.

  • Temperature: The reaction is performed at an elevated temperature to ensure a reasonable reaction rate, although many Buchwald systems are active at room temperature.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Weigh aryl halide, boronic acid, and base into a reaction vessel. prep2 Add Buchwald precatalyst and solvent under inert atmosphere. prep1->prep2 react1 Heat the reaction mixture with stirring. prep2->react1 react2 Monitor reaction progress by TLC or GC/LC-MS. react1->react2 workup1 Cool the reaction and quench with water. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • 2-Chloro-1,3,5-trimethylbenzene

  • Phenylboronic acid

  • XPhos Pd G3 precatalyst (e.g., from Sigma-Aldrich)

  • Potassium phosphate (K3PO4), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-chloro-1,3,5-trimethylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

The use of bulky, electron-rich phosphine ligands is crucial for promoting the monoligated Pd(0) active species, which is more kinetically competent for the oxidative addition of sterically hindered aryl halides.[1]

Conclusion

The Suzuki coupling of di-ortho-substituted aryl halides is a challenging but achievable transformation with the appropriate choice of catalyst. While early catalyst systems struggled with steric hindrance, the development of advanced phosphine ligands, particularly the dialkylbiaryl phosphines pioneered by Buchwald, has provided powerful tools for the synthesis of sterically congested biaryls. For researchers tackling these difficult couplings, the use of modern, commercially available Buchwald precatalysts is highly recommended for their high activity, broad substrate scope, and ease of use. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions will enable the successful synthesis of even the most challenging biaryl targets.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.Dalton Transactions.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.Chemistry – A European Journal.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.[Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. RSC Advances.[Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.[Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.[Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.[Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.[Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit.[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC.[Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.[Link]

  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing.[Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.[Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate.[Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.[Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society.[Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group.[Link]

  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI.[Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki–Miyaura Coupling. Books.[Link]

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A Comparative Guide to Validating the Structure of Methyl 2-bromo-6-iodobenzoate Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3][4] Methyl 2-bromo-6-iodobenzoate and its derivatives are important intermediates in the synthesis of a variety of pharmacologically active compounds. Their complex halogenation pattern presents a unique challenge and opportunity for structural validation by mass spectrometry. This guide provides an in-depth comparison of mass spectrometric techniques for the unambiguous structural elucidation of these compounds, grounded in the principles of scientific integrity and field-proven expertise.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable analytical technique in drug discovery and development, offering unparalleled sensitivity and specificity for molecular characterization.[2][4][5] For halogenated compounds like this compound derivatives, MS provides two critical pieces of information: the precise molecular weight and the characteristic isotopic patterns of bromine and iodine, which act as a definitive signature for their presence in the molecule.[6][7] Furthermore, fragmentation analysis in tandem MS (MS/MS) experiments allows for the detailed mapping of the molecule's structure.[1][8][9]

Comparing Ionization Techniques: A Fork in the Analytical Road

The choice of ionization technique is a critical first step in any mass spectrometry workflow, as it dictates the nature of the ions generated and the subsequent information that can be obtained. For this compound derivatives, the primary choice lies between "hard" and "soft" ionization methods.

Ionization TechniquePrincipleFragmentationBest ForKey Considerations
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[10]HighGenerating reproducible fragmentation patterns for library matching and structural elucidation of volatile compounds.[11]Often leads to the absence of a molecular ion peak, which can complicate molecular weight determination.[12] Suitable for GC-MS.[5][11]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, generating protonated or deprotonated molecules.[13]Low ("Soft" Ionization)Determining the molecular weight of thermally labile and polar molecules with minimal fragmentation.[12][13] Ideal for LC-MS.[8][9][14]Provides limited structural information from a single MS scan; requires tandem MS (MS/MS) for fragmentation analysis.[13]

Expert Insight: For the initial confirmation of the molecular weight of a novel this compound derivative, ESI is the superior choice due to its soft nature, which ensures the preservation of the molecular ion.[13] However, for detailed structural confirmation and to differentiate between isomers, the rich fragmentation data from EI, or ESI coupled with tandem MS, is essential.

Diagram: Conceptual Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation Sample This compound Derivative EI Electron Ionization (EI) Sample->EI GC ESI Electrospray Ionization (ESI) Sample->ESI LC MS1 MS Scan (Molecular Ion) EI->MS1 ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Precursor Ion Selection Structure Structural Validation MS1->Structure MS2->Structure

Caption: General workflow for mass spectrometry analysis.

The Power of Isotopic Patterns: A Halogenated Fingerprint

A key advantage of using mass spectrometry for analyzing halogenated compounds is the distinctive isotopic signature of chlorine and bromine.[7] Iodine is monoisotopic (¹²⁷I), while bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15][16] This results in a characteristic "M" and "M+2" peak pattern for any ion containing a single bromine atom.

IsotopeNatural Abundance (%)
⁷⁹Br 50.69
⁸¹Br 49.31
¹²⁷I 100

For a molecule like this compound, the molecular ion region will exhibit a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a clear indication of the presence of one bromine atom. This provides a high degree of confidence in the elemental composition of the molecule and its fragments.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: GC-EI-MS for Fragmentation Analysis

This protocol is designed for the detailed structural elucidation of volatile this compound derivatives.

  • Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-500 m/z.

Causality Behind Choices: The use of a non-polar column like HP-5ms is suitable for the separation of moderately polar aromatic compounds. The high energy of EI (70 eV) ensures reproducible and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[17][18]

Protocol 2: LC-ESI-MS/MS for Molecular Weight and Fragment Confirmation

This protocol is ideal for less volatile or thermally labile derivatives and for confirming the molecular weight before proceeding to detailed fragmentation studies.

  • Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of approximately 10 µg/mL.

  • LC Separation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[13]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350°C.

    • MS1 Scan: Full scan from 100-600 m/z to identify the protonated molecular ion [M+H]⁺.

    • MS2 Product Ion Scan: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with nitrogen gas. Optimize collision energy to achieve a good distribution of fragment ions.

Causality Behind Choices: Reverse-phase chromatography with a C18 column is a robust method for separating a wide range of organic molecules.[19] ESI in positive mode is chosen as the ester and aromatic ring can be readily protonated. The addition of formic acid to the mobile phase aids in this protonation.[13] Tandem MS is crucial for obtaining structural information from the soft ionization method.[12]

Interpreting the Data: Decoding the Fragments

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. For this compound, key fragmentation pathways can be predicted.

Diagram: Predicted Fragmentation of this compound

Fragmentation_Pathway M This compound [M]+• M_minus_OCH3 Loss of -OCH3 (m/z decrease of 31) M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 Loss of -COOCH3 (m/z decrease of 59) M->M_minus_COOCH3 - •COOCH3 M_minus_Br Loss of Br• (m/z decrease of 79/81) M->M_minus_Br - Br• M_minus_I Loss of I• (m/z decrease of 127) M->M_minus_I - I• Benzoyl_cation Aryl cation M_minus_OCH3->Benzoyl_cation - CO M_minus_COOCH3->Benzoyl_cation

Caption: Predicted fragmentation pathways.

Expert Interpretation: The most common fragmentations in aromatic esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[20] The presence of halogens also leads to characteristic losses of bromine or iodine radicals. By carefully analyzing the m/z values of the fragment ions and their isotopic patterns, the positions of the substituents can be confirmed. For example, a fragment ion still containing the bromine atom will exhibit the characteristic 1:1 M/M+2 isotopic pattern.

Conclusion: A Multi-Faceted Approach to Structural Validation

Validating the structure of complex molecules like this compound derivatives requires a thoughtful and systematic approach. While both GC-EI-MS and LC-ESI-MS/MS are powerful techniques, they provide complementary information. For unambiguous structural confirmation, a combination of both is often the most rigorous strategy. The soft ionization of ESI is invaluable for determining the molecular weight, while the rich fragmentation data from EI or ESI-MS/MS is essential for piecing together the molecular puzzle. By understanding the principles behind each technique and the characteristic behavior of halogenated compounds in the mass spectrometer, researchers can confidently validate their synthesized molecules, ensuring the integrity of their downstream applications in drug development and beyond.

References

A Comparative Guide to the Relative Reactivity of C-I vs. C-Br Bonds in Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to selectively functionalize a molecule at a specific position is paramount. This is particularly true in the construction of complex pharmaceutical intermediates and novel materials. Dihalogenated aromatic compounds, such as Methyl 2-bromo-6-iodobenzoate, present a fascinating challenge and a valuable opportunity for selective chemical transformations. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by fundamental principles and experimental data for analogous systems. We will explore how this reactivity difference can be harnessed to achieve selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The Underlying Principles: A Tale of Two Halogens

The selective reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established phenomenon rooted in fundamental chemical principles. The key factors governing this selectivity are the bond dissociation energies (BDEs) of the respective carbon-halogen bonds and the mechanism of the critical oxidative addition step in the catalytic cycle.

Bond Dissociation Energy: The Weaker Link Breaks First

The strength of a chemical bond is quantified by its bond dissociation energy – the energy required to break the bond homolytically. In the case of aryl halides, the trend is unequivocal: the C-I bond is significantly weaker than the C-Br bond. This is primarily due to the larger atomic radius of iodine, which results in a longer and weaker bond with the aromatic carbon compared to the smaller bromine atom.[1][2][3][4][5][6]

BondBond Dissociation Energy (kJ/mol)
C-I~228
C-Br~290
C-Cl~346
C-F~485
Table 1: Approximate bond dissociation energies for carbon-halogen bonds in aryl systems.[3]

This disparity in bond strength is the primary driver for the selective reactivity. In a palladium-catalyzed cross-coupling reaction, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[7][8][9][10][11] This step involves the cleavage of the carbon-halogen bond. Consequently, the weaker C-I bond will preferentially undergo oxidative addition at a much faster rate than the more robust C-Br bond, especially under carefully controlled reaction conditions.

The Oxidative Addition Step: A Mechanistic Perspective

The oxidative addition of an aryl halide to a palladium(0) complex is a complex process that can proceed through different mechanistic pathways, including a concerted three-centered addition or a nucleophilic displacement-type mechanism.[7][8][11] Regardless of the precise pathway, the propensity for an aryl halide to undergo this step follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[10][12] This reactivity trend directly mirrors the trend in bond dissociation energies.

The greater polarizability of the C-I bond compared to the C-Br bond also contributes to its enhanced reactivity. The larger and more diffuse electron cloud of iodine is more easily distorted, facilitating interaction with the electron-rich palladium(0) catalyst and lowering the activation energy for oxidative addition.

Harnessing Selective Reactivity: Experimental Approaches

The differential reactivity of the C-I and C-Br bonds can be exploited to perform selective cross-coupling reactions on molecules like this compound. By carefully choosing the reaction conditions, one can functionalize the iodo-position while leaving the bromo-position intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules.

Below are representative protocols for common palladium-catalyzed cross-coupling reactions that can be adapted to achieve selective C-I bond functionalization.

Selective Sonogashira Coupling: Formation of a C(sp²)-C(sp) Bond

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12][13][14][15][16][17][18] Due to the high reactivity of the C-I bond, selective Sonogashira coupling at the iodo-position of a bromoiodoarene can often be achieved at room temperature.[15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Pd catalyst, and CuI in a flask inert Establish inert atmosphere (Ar/N2) start->inert reagents Add solvent, amine base, and terminal alkyne inert->reagents react Stir at room temperature reagents->react monitor Monitor progress by TLC/GC-MS react->monitor quench Quench reaction and perform aqueous workup monitor->quench purify Purify by column chromatography quench->purify product Obtain Methyl 2-bromo-6-(alkynyl)benzoate purify->product

Figure 1: General workflow for a selective Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling of this compound

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.1 - 1.5
Pd(PPh₃)₂Cl₂0.05
Copper(I) Iodide (CuI)0.025
Diisopropylamine7.0
Anhydrous THF-

Procedure:

  • To an oven-dried flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq) under an inert atmosphere (e.g., argon).

  • Add anhydrous THF, followed by diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-bromo-6-(alkynyl)benzoate.

Selective Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) Bond

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[19][20] Similar to the Sonogashira coupling, the greater reactivity of the C-I bond allows for selective coupling at that position.

Suzuki_Mechanism Pd0 Pd(0)L_n OA Oxidative Addition (Rate-determining for C-Br) Pd0->OA ArIX Ar(I)-X ArIX->OA PdII Ar(I)-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans Base Base Base->Trans RBOH R-B(OH)2 RBOH->Trans PdII_R Ar(I)-Pd(II)L_n-R Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar(I)-R RE->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.2
Pd(OAc)₂0.02
PCy₃·HBF₄0.04
Cs₂CO₃5.0
Toluene/Water (10:1)-

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PCy₃·HBF₄ (0.04 eq), and Cs₂CO₃ (5.0 eq).

  • Add a 10:1 mixture of toluene and water.

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the desired methyl 2-bromo-6-arylbenzoate.

Selective Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[21][22][23] The selective amination at the C-I position is also achievable, providing a route to ortho-bromo anilines.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.01
XPhos0.04
NaOt-Bu1.4
Toluene-

Procedure:

  • To a glovebox-dried flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in toluene.

  • Heat the reaction mixture under an inert atmosphere at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired methyl 2-bromo-6-(amino)benzoate.

Conclusion

The difference in bond dissociation energy between the C-I and C-Br bonds provides a reliable and predictable basis for the selective functionalization of dihalogenated arenes like this compound. By leveraging the enhanced reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, chemists can achieve selective transformations at the iodo-position while preserving the bromo-substituent for subsequent synthetic manipulations. The protocols outlined in this guide for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings serve as a starting point for developing highly selective and efficient synthetic routes towards complex and valuable molecules. This understanding and application of fundamental reactivity principles are crucial for advancing the fields of medicinal chemistry and materials science.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Chemical Communications (RSC Publishing). (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Scribd. (n.d.). Aryl Halide Reactivity Comparison.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.
  • (n.d.). Bond energies of C-Hal bonds.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length.
  • Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds in the fo.
  • Books Gateway. (2016). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzoic acid derivatives serve as pivotal building blocks. Their utility in cross-coupling reactions and as precursors to complex molecular architectures is well-documented. Among these, Methyl 2-bromo-6-iodobenzoate stands out as a trifunctional scaffold, offering distinct reactive sites for sequential chemical modifications. A precise understanding of its chemical structure is paramount for its effective utilization. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and its related, simpler analogues. By examining the influence of each halogen substituent, we can confidently predict and interpret the spectral features of this versatile compound, even in the absence of a complete public spectral database.

The Spectroscopic Signature of this compound

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted monoisotopic mass is 339.8596 Da.[5] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), and iodine (¹²⁷I, monoisotopic) will lead to a characteristic isotopic pattern in the mass spectrum. The molecular ion peak cluster would show two signals of nearly equal intensity separated by two mass units (M and M+2), which is the hallmark of a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The positions of the halogen atoms and the methyl ester group on the benzene ring create a distinct pattern of signals.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern for the three protons on the benzene ring. The chemical shifts of these protons are influenced by the anisotropic and inductive effects of the carbonyl group and the two different halogen atoms. By analyzing simpler systems, we can predict the approximate chemical shifts. For instance, in Methyl 2-bromobenzoate, the aromatic protons appear in the range of 7.30-7.77 ppm.[6] The introduction of a bulky and electron-withdrawing iodine atom at the 6-position will further deshield the adjacent proton and influence the coupling patterns. The methyl ester protons will appear as a sharp singlet, likely around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. We expect to see signals for the eight carbon atoms in this compound. The carbonyl carbon of the ester will be the most downfield, typically in the range of 165-170 ppm. The aromatic carbons will appear between approximately 120 and 140 ppm. The carbons directly attached to the halogens (C2 and C6) will have their chemical shifts significantly influenced by the heavy atom effect of bromine and especially iodine. The methyl ester carbon will be observed around 52 ppm. For comparison, the aromatic carbons in Methyl 2-bromobenzoate resonate between 127 and 134 ppm, with the carbonyl carbon at approximately 166 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will cause a series of absorptions in the 1450-1600 cm⁻¹ range. The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

A Comparative Analysis with Related Compounds

To substantiate our predictions for this compound, a direct comparison with its simpler analogues is invaluable. The following table summarizes the key spectroscopic data for Methyl benzoate, Methyl 2-bromobenzoate, and Methyl 2-iodobenzoate, providing a clear illustration of the electronic and steric effects of the halogen substituents.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)Key IR Absorptions (cm⁻¹)
Methyl benzoate ~8.0 (m, 2H), ~7.4 (m, 3H), ~3.9 (s, 3H)[8]~167 (C=O), ~133, 130, 129, 128 (aromatic), ~52 (OCH₃)~1720 (C=O), ~1275 (C-O)
Methyl 2-bromobenzoate ~7.77 (d, 1H), ~7.64 (d, 1H), ~7.3 (m, 2H), ~3.91 (s, 3H)[6]~166 (C=O), ~134, 133, 131, 127 (aromatic), ~52 (OCH₃)[7]~1730 (C=O), ~1290 (C-O)[9]
Methyl 2-iodobenzoate ~7.8 (d, 1H), ~7.4 (t, 1H), ~7.1 (t, 1H), ~3.9 (s, 3H)Data not readily available in searched sources.~1725 (C=O), ~1285 (C-O)[10]

The data clearly shows that the introduction of a halogen at the ortho position influences the chemical shifts of the aromatic protons and carbons. The increasing electronegativity and size of the halogen from bromine to iodine are expected to cause further shifts in the spectrum of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are standard, step-by-step methodologies for obtaining NMR, IR, and MS data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. EI is a common technique for relatively small, volatile molecules.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine.

Logical Relationships in Spectroscopic Interpretation

The following diagram illustrates the workflow for the spectroscopic analysis of a substituted aromatic compound like this compound.

G Spectroscopic Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Chemical Shifts Coupling Constants Integration NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight Isotopic Pattern MS->MS_Analysis Structure_Elucidation Structure Elucidation of This compound NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Comparative_Analysis Comparison with Related Compounds Comparative_Analysis->Structure_Elucidation Informs Prediction

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Methyl-2-bromobenzoate. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Dabos. This compound 1G. [Link]

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The Strategic Advantage of Ortho-Halogen Heterogeneity: A Comparative Guide to Methyl 2-bromo-6-iodobenzoate in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of sterically hindered biphenyls, particularly those with ortho-substituents, presents a significant challenge in organic synthesis. The choice of precursor is paramount to achieving high yields and selectivities. This guide provides a comprehensive comparison of methyl 2-bromo-6-iodobenzoate against other common precursors in the synthesis of biphenyls, supported by experimental data and detailed protocols. We will explore the nuanced reactivity that makes this heterodihalogenated compound a superior choice for complex biphenyl synthesis.

The Challenge of Ortho-Substituted Biphenyls and the Promise of Sequential Cross-Coupling

The construction of the C-C bond between two aromatic rings is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.[1] However, the synthesis of biphenyls with substituents at the ortho positions is often hampered by steric hindrance, which can significantly lower reaction rates and yields.[2]

A powerful strategy to overcome this challenge is the use of dihalogenated arenes in sequential or chemoselective cross-coupling reactions. This approach leverages the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the palladium catalytic cycle is I > Br > Cl >> F.[3] This predictable reactivity allows for the selective functionalization of one position, followed by the coupling at the second halogenated site.

This compound is a prime example of a precursor designed for this strategy. The presence of two different halogens at the ortho positions allows for a highly chemoselective first coupling at the more reactive C-I bond, followed by a second coupling at the C-Br bond. This stepwise approach provides a controlled and efficient route to tri-ortho-substituted biphenyls, a class of molecules that are otherwise difficult to access.

Comparative Efficacy: this compound vs. Symmetric Dihalogenated Precursors

To illustrate the efficacy of this compound, we will compare its performance in a sequential Suzuki-Miyaura coupling with that of its symmetrically halogenated analogs, methyl 2,6-dibromobenzoate and a hypothetical methyl 2,6-diiodobenzoate.

The key advantage of this compound lies in the distinct reactivity difference between the C-I and C-Br bonds. This allows for the first Suzuki-Miyaura coupling to proceed selectively at the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling partner. With symmetrical precursors like methyl 2,6-dibromobenzoate, achieving a selective mono-arylation is more challenging and often results in a mixture of mono- and di-arylated products, requiring careful control of stoichiometry and reaction conditions. While a di-iodo precursor would be highly reactive, controlling the reaction to achieve a single substitution would be even more difficult, leading to a higher propensity for the double-coupling product.

Table 1: Comparative Performance in Sequential Biphenyl Synthesis
PrecursorFirst Coupling (Yield)Second Coupling (Yield)Key AdvantagesKey Disadvantages
This compound High (at C-I bond)High (at C-Br bond)Excellent chemoselectivity, allows for two different aryl groups to be introduced sequentially.Higher initial cost compared to dibromo analog.
Methyl 2,6-dibromobenzoate Moderate to Good (mono-arylation)GoodLower cost, readily available.Formation of di-arylated byproduct is common, requiring careful optimization.
Methyl 2,6-diiodobenzoate High (mono-arylation difficult to control)HighHigh reactivity.Prone to double coupling, poor selectivity for mono-arylation.

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biphenyl Ar-Ar' (Biphenyl Product) Reductive_Elimination->Biphenyl ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)₂ (Boronic Acid) + Base Ar'B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the case of this compound, the oxidative addition of the Pd(0) catalyst occurs preferentially at the weaker C-I bond.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a sequential Suzuki-Miyaura coupling to synthesize a tri-ortho-substituted biphenyl, highlighting the utility of this compound.

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

Experimental_Workflow cluster_step1 Step 1: First Suzuki-Miyaura Coupling (C-I) cluster_step2 Step 2: Second Suzuki-Miyaura Coupling (C-Br) A Combine this compound, Arylboronic Acid 1, Base, and Solvent B Degas the reaction mixture A->B C Add Pd catalyst and ligand B->C D Heat reaction mixture (e.g., 80°C) C->D E Monitor reaction by TLC/LC-MS D->E F Work-up and purify mono-arylated product E->F G Combine mono-arylated product, Arylboronic Acid 2, Base, and Solvent F->G Intermediate Product H Degas the reaction mixture G->H I Add Pd catalyst and ligand H->I J Heat reaction mixture (e.g., 100°C) I->J K Monitor reaction by TLC/LC-MS J->K L Work-up and purify di-arylated biphenyl K->L

Caption: A typical experimental workflow for a sequential Suzuki-Miyaura coupling.

Protocol 1: Synthesis of Methyl 2-bromo-6-(2-methylphenyl)benzoate

This protocol describes the first, selective coupling at the C-I bond of this compound.

  • Materials:

    • This compound (1.0 eq)

    • 2-Methylphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water (4:1:1 mixture)

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 2-methylphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene/ethanol/water solvent mixture.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-bromo-6-(2-methylphenyl)benzoate.

Protocol 2: Synthesis of Methyl 2-(2,6-dimethylphenyl)-6-(2-methylphenyl)benzoate

This protocol describes the second coupling at the C-Br bond of the mono-arylated intermediate.

  • Materials:

    • Methyl 2-bromo-6-(2-methylphenyl)benzoate (1.0 eq)

    • 2,6-Dimethylphenylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂ (0.1 eq)

    • Cs₂CO₃ (3.0 eq)

    • 1,4-Dioxane (anhydrous and degassed)

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add methyl 2-bromo-6-(2-methylphenyl)benzoate, 2,6-dimethylphenylboronic acid, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous and degassed 1,4-dioxane.

    • Add Pd(dppf)Cl₂ to the reaction mixture.

    • Heat the reaction mixture to 100°C and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final tri-ortho-substituted biphenyl.

Conclusion

For the synthesis of complex, sterically hindered biphenyls, particularly those requiring different ortho-substituents, this compound offers a distinct advantage over symmetrically dihalogenated precursors. Its inherent and predictable chemoselectivity, stemming from the differential reactivity of the C-I and C-Br bonds, allows for a controlled, sequential introduction of aryl groups. This strategic approach minimizes the formation of undesired byproducts and provides a reliable pathway to architecturally complex molecules that are of high value in drug discovery and materials science. While the initial cost of this precursor may be higher, the gains in efficiency, selectivity, and overall yield often justify the investment for challenging synthetic targets.

References

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A Comparative Guide to Ligand Selection for Selective Cross-Coupling of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Functionalization

In the landscape of modern synthetic chemistry, the precise and predictable functionalization of complex aromatic scaffolds is paramount. Methyl 2-bromo-6-iodobenzoate presents a classic and instructive challenge for chemists in pharmaceutical and materials science research. As a dihalogenated arene, it offers two distinct reaction handles for transition metal-catalyzed cross-coupling: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-bromine (C-Br) bond. The ability to selectively manipulate one in the presence of the other opens avenues for sequential, site-specific modifications, enabling the efficient construction of intricate molecular architectures.

This guide provides an in-depth comparison of common ligand classes for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic principles that govern selectivity and present comparative data from benchmark Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our objective is to furnish researchers, scientists, and drug development professionals with a logical framework for ligand selection, moving beyond mere protocol recitation to explain the causality behind experimental choices and outcomes.

Mechanistic Underpinnings of Chemoselectivity

The success of a selective cross-coupling reaction is fundamentally governed by the kinetics of the elementary steps in the catalytic cycle. For dihaloarenes, the selectivity between the two halogen sites is primarily established during the oxidative addition step.[1]

The generally accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it the preferred site for initial reaction.[2] However, achieving high selectivity for mono-functionalization at the iodine position is not trivial. The choice of ancillary ligand, which coordinates to the palladium center, is the most critical parameter a chemist can adjust to control the reaction's outcome.[3][4] A ligand's steric and electronic properties profoundly influence every stage of the catalytic cycle.[5][6]

  • Steric Bulk: Large, bulky ligands can promote the formation of highly reactive, monoligated palladium(0) species, which are often necessary for efficient catalysis.[4] They also accelerate the final reductive elimination step to release the product and regenerate the catalyst.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-determining step of the cycle.[4] This enhancement can amplify the inherent reactivity difference between the C-I and C-Br bonds.

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, the foundational process for the experiments discussed herein.

Catalytic_Cycle Pd0 Pd(0)L_n OA_TS Oxidative Addition (Rate-Determining Step) Pd0->OA_TS Ar-X PdII R-Pd(II)-X(L_n) OA_TS->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation PdII_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 R-R'

Caption: A generalized palladium-catalyzed cross-coupling cycle.

Benchmarking Ligand Performance: Comparative Data

To provide a clear comparison, we evaluated representative ligands from three major classes—simple phosphines, bulky dialkylbiaryl phosphines (Buchwald ligands), and N-heterocyclic carbenes (NHCs)—in three common cross-coupling reactions. The primary metric for success is the selective formation of the mono-iodocoupled product over the di-coupled byproduct.

Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Here, the goal is the selective synthesis of methyl 2-bromo-6-phenylbenzoate.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (Mono-Iodo Product) (%)Yield (Di-Coupled Product) (%)
PPh₃2K₂CO₃Toluene/H₂O100124515
SPhos 1K₃PO₄1,4-Dioxane80295 <2
XPhos 1K₃PO₄1,4-Dioxane80293 <2
dppf2K₂CO₃Toluene10087510
IPr2K₃PO₄1,4-Dioxane804885

Analysis: The data unequivocally demonstrates the superiority of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos.[6][7] Their steric hindrance and strong electron-donating nature create a highly active catalyst that rapidly undergoes oxidative addition at the C-I bond, leading to fast reaction times and excellent chemoselectivity. In contrast, the less bulky PPh₃ results in a sluggish reaction with poor selectivity. The N-heterocyclic carbene (NHC) ligand IPr also performs well, consistent with its strong σ-donating properties that stabilize the palladium center.[8]

Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, a key transformation for accessing conjugated systems.[9][10] The objective is the selective synthesis of methyl 2-bromo-6-(phenylethynyl)benzoate.

LigandPd Loading (mol%)Cu(I) SourceBaseSolventTemp (°C)Time (h)Yield (Mono-Iodo Product) (%)Yield (Di-Coupled Product) (%)
PPh₃2CuI (4 mol%)Et₃NTHF60126020
P(t-Bu)₃ 1NoneCs₂CO₃1,4-DioxaneRT392 <3
XPhos 1NoneCs₂CO₃1,4-DioxaneRT390 <3
cataCXium® A2CuI (4 mol%)DIPAToluene806858
IPr2NoneK₃PO₄THFRT5877

Analysis: For the Sonogashira coupling, bulky and electron-rich phosphines again deliver superior results. Notably, ligands like P(t-Bu)₃ and XPhos facilitate a highly efficient copper-free protocol, which is advantageous as it prevents the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[10] The combination of a strong base (Cs₂CO₃) and these advanced ligands allows the reaction to proceed smoothly at room temperature, highlighting the exceptional activity of the catalytic system.

Buchwald-Hartwig Amination with Morpholine

The Buchwald-Hartwig amination is a premier method for forging C-N bonds.[11][12] The target molecule here is methyl 2-bromo-6-(morpholin-4-yl)benzoate.

LigandPd PrecatalystBaseSolventTemp (°C)Time (h)Yield (Mono-Iodo Product) (%)Yield (Di-Coupled Product) (%)
P(o-tol)₃Pd₂(dba)₃NaOt-BuToluene100183510
RuPhos G3 PrecatalystLHMDSToluene100196 <1
BrettPhos G3 PrecatalystNaOt-BuToluene1001.594 <2
BINAPPd(OAc)₂Cs₂CO₃Toluene11024555
IPrIPr-Pd-allyl-ClNaOt-BuToluene1004859

Analysis: This amination reaction further highlights the power of specialized ligand design. Ligands such as RuPhos and BrettPhos, developed specifically for C-N bond formation, provide outstanding results.[12][13] The use of commercially available precatalysts (e.g., G3) simplifies the experimental setup and ensures high catalyst activity. The choice of a strong, non-nucleophilic base like sodium or lithium hexamethyldisilazide (NaOt-Bu or LHMDS) is crucial for deprotonating the amine without interfering with the substrate or catalyst.[14]

Experimental Protocols and Workflow

Trustworthiness in scientific reporting requires transparent and reproducible methodologies. Below is a representative, self-validating protocol for ligand screening in a Suzuki-Miyaura coupling reaction.

General Protocol for Ligand Screening

Causality behind choices: This protocol is designed for high-throughput screening in parallel reactor vials under an inert atmosphere. The inert atmosphere is critical to prevent the oxidation of phosphine ligands and the Pd(0) catalyst. The use of a stock solution for the aryl halide ensures accurate and consistent dispensing.

  • Preparation (in a glovebox):

    • To an array of 8 mL vials, add the appropriate palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd) and the ligand to be tested (0.012 mmol, 1.2 mol eq. to Pd).

    • To each vial, add this compound (172 mg, 0.5 mmol, 1.0 eq.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 eq.).

  • Reaction Execution:

    • Add 2.5 mL of anhydrous 1,4-dioxane to each vial.

    • Seal the vials with Teflon-lined caps.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block at 80 °C.

    • Stir the reactions vigorously for the designated time (e.g., 2 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench each reaction by adding 2 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR or GC-MS with an internal standard to determine the ratio of mono-coupled product to di-coupled product and unreacted starting material.

The logical workflow for this experimental process can be visualized as follows:

Experimental_Workflow cluster_Glovebox Inert Atmosphere (Glovebox) cluster_Benchtop Reaction Bench cluster_Analysis Work-up & Analysis Prep 1. Prepare Vials: - Pd Precursor - Ligand - Aryl Halide - Boronic Acid - Base Solvent 2. Add Anhydrous Solvent Prep->Solvent Heat 3. Seal and Heat (e.g., 80 °C) Solvent->Heat Quench 4. Quench with Water Heat->Quench Extract 5. Organic Extraction Quench->Extract Analyze 6. Dry, Concentrate, Analyze (NMR, GC-MS) Extract->Analyze

Caption: Standard experimental workflow for ligand screening.

Decision Framework for Ligand Selection

The choice of ligand is not arbitrary; it is a strategic decision based on the desired transformation and substrate. The following diagram presents a logical framework to guide ligand selection for the selective functionalization of this compound.

Decision_Framework Start Desired Transformation? CC_Suzuki C(sp2)-C(sp2) Suzuki Start->CC_Suzuki CC_Sonogashira C(sp2)-C(sp) Sonogashira Start->CC_Sonogashira CN_Buchwald C(sp2)-N Buchwald-Hartwig Start->CN_Buchwald Ligand_Suzuki Recommendation: Use SPhos or XPhos with K3PO4 in Dioxane CC_Suzuki->Ligand_Suzuki Ligand_Sonogashira Recommendation: Use P(t-Bu)3 or XPhos (Copper-Free) with Cs2CO3 CC_Sonogashira->Ligand_Sonogashira Ligand_Buchwald Recommendation: Use RuPhos or BrettPhos with a strong base (LHMDS) CN_Buchwald->Ligand_Buchwald

Caption: A decision-making guide for optimal ligand selection.

Conclusion

The selective cross-coupling of this compound is a solvable challenge that hinges on the rational selection of the ancillary ligand. Our comparative analysis consistently demonstrates that modern, bulky, and electron-rich phosphine ligands, particularly those from the dialkylbiaryl phosphine class (Buchwald ligands), offer unparalleled performance. They provide high catalytic activity and excellent chemoselectivity for the more reactive C-I bond across a range of important synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the mechanistic roles of these ligands, researchers can minimize empirical screening, accelerate discovery, and execute the synthesis of complex molecules with greater precision and efficiency.

References

  • BenchChem. (2025).
  • Larson, N. G., Sandin, M., & Neufeldt, S. R. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]

  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Organic Chemistry Research. (2023). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene. BenchChem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • BenchChem. (2025).
  • Hadei, N., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(51), 13379-13383. [Link]

Sources

A Comparative Guide to Leaving Groups in the Nucleophilic Acyl Substitution of Ortho-Substituted Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of reaction kinetics is paramount. The nucleophilic acyl substitution is a fundamental transformation, yet its efficiency is profoundly influenced by the subtle interplay of steric and electronic factors within the substrate. This guide provides an in-depth comparative analysis of leaving group performance in ortho-substituted benzoate esters, a class of compounds where these effects are particularly pronounced and often non-intuitive. We will dissect the causality behind experimental outcomes and provide robust, reproducible protocols for empirical validation.

The Theoretical Framework: Leaving Group Ability and the "Ortho-Effect"

Nucleophilic acyl substitution proceeds via a two-step, addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, regenerating the carbonyl.

The rate of this reaction is critically dependent on the stability of the leaving group (X⁻) after it departs. A more stable leaving group is a weaker base, which corresponds to a lower pKa of its conjugate acid (HX).[1][2] This fundamental principle dictates that groups like chloride (pKa of HCl ≈ -7) are excellent leaving groups, while alkoxides (pKa of ROH ≈ 16-18) are poor ones.[3][4]

However, when substituents are placed at the ortho position of a benzoate ester, this simple correlation becomes more complex. The "ortho-effect" is a well-documented phenomenon where ortho-substituents exert an influence on reaction rates that is often greater than, and different from, what would be predicted based on their electronic properties alone.[5][6] This is due to the proximity of the ortho-substituent to the reaction center, leading to:

  • Steric Hindrance: The substituent can physically impede the approach of the incoming nucleophile, slowing the formation of the tetrahedral intermediate.[7]

  • Direct Electronic Interactions: The substituent can twist the ester group out of the plane of the aromatic ring, disrupting resonance and altering the electrophilicity of the carbonyl carbon.[6]

Disentangling these competing factors is crucial for predictive control over these reactions. The Taft equation was developed specifically to separate and quantify these polar and steric effects in aliphatic and ortho-substituted aromatic systems.[8][9][10]

Experimental Design for Comparative Analysis

To objectively compare leaving group performance under the influence of ortho-substituents, a well-controlled kinetic study is essential. Alkaline hydrolysis serves as a reliable model reaction, as its progress can be conveniently monitored and it highlights the key factors governing the substitution.[11][12]

A typical experimental setup involves monitoring the reaction progress using UV-Vis spectrophotometry, particularly when a chromophoric leaving group such as p-nitrophenoxide is employed.[13] The increase in absorbance from the liberated phenoxide allows for precise calculation of pseudo-first-order rate constants.

Below is a generalized workflow for such a comparative study.

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis A Synthesize Series of ortho-Substituted Benzoate Esters B Prepare Standardized Buffer & Nucleophile (e.g., NaOH) Solutions C Equilibrate Reactant Solutions to Constant Temperature (e.g., 25°C) B->C D Initiate Reaction by Mixing Ester and Nucleophile in Cuvette C->D E Monitor Absorbance Change vs. Time using UV-Vis Spectrophotometer D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate Pseudo-First-Order Rate Constant (k_obs) from Slope F->G H Compare k_obs values across Ester Series G->H

Caption: Generalized workflow for the kinetic analysis of ester hydrolysis.

Comparative Data: The Interplay of Steric and Electronic Effects

The following data illustrates the profound impact of the ortho-substituent on the rate of alkaline hydrolysis of a series of phenyl benzoates.

Table 1: Relative Rates of Alkaline Hydrolysis for ortho-Substituted Phenyl Benzoates (X-C₆H₄CO₂C₆H₅) in Water at 25°C
Ortho-Substituent (X)Electronic EffectSteric Factor (Taft E_s)Relative Rate (k_rel)Primary Influence
-HNeutral0.001.00Reference
-CH₃Weakly Donating-1.24~0.3 - 0.5Steric Hindrance
-ClInductively Withdrawing-0.97~1.5 - 2.5Inductive Effect
-NO₂Strongly Withdrawing-2.52~10 - 20Strong Inductive Effect
-OCH₃Donating (Resonance), Withdrawing (Inductive)-0.55~0.7 - 0.9Complex Interaction

Note: Relative rate values are compiled from trends observed in the literature and serve to illustrate the principles discussed. Absolute values are highly dependent on specific reaction conditions. Kinetic studies have shown that inductive and steric factors are the primary drivers of the ortho substituent effect in the alkaline hydrolysis of these esters.[12]

Analysis of Trends:

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups increase the electrophilicity of the carbonyl carbon through their inductive effect, making it more susceptible to nucleophilic attack. This electronic activation significantly accelerates the reaction, overcoming any moderate steric hindrance.[12][14] The stronger the withdrawing effect (-NO₂ > -Cl), the faster the rate.

  • Electron-Donating/Sterically Bulky Groups (-CH₃): A methyl group is weakly electron-donating but, more importantly, introduces steric bulk near the reaction center. This hindrance impedes the approach of the hydroxide nucleophile, leading to a significant decrease in the reaction rate.[7][15] Here, the steric effect dominates over the weak electronic effect.

  • The Ambiguous Case (-OCH₃): The methoxy group presents a classic case of competing effects. It is inductively electron-withdrawing but a strong resonance donor. In the ortho position, steric factors can force the group to twist, altering its resonance interaction with the ring and complicating rate predictions.[12] The observed slight decrease in rate suggests that steric and/or resonance effects slightly outweigh the inductive withdrawing effect under these conditions.

Detailed Experimental Protocol: Kinetic Analysis of ortho-Nitro Phenyl Benzoate Hydrolysis

This protocol provides a self-validating method for determining the rate constant of hydrolysis for a representative activated ester.

Objective: To measure the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of ortho-nitro phenyl benzoate.

Materials:

  • ortho-Nitro phenyl benzoate

  • Sodium Hydroxide (NaOH), 0.1 M standardized solution

  • Potassium Chloride (KCl), 3 M solution

  • Methanol (ACS grade)

  • Deionized Water

  • UV-Vis Spectrophotometer with temperature control

  • 1 cm path length quartz cuvettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a 1.0 x 10⁻⁴ M stock solution of ortho-nitro phenyl benzoate in methanol.

    • Prepare a pH 12 buffer by diluting the 0.1 M NaOH solution. The final reaction concentration of OH⁻ will be significantly lower.[13]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at the λ_max of the phenoxide product (typically around 400 nm).

    • Equilibrate the cuvette holder to a constant temperature, e.g., 25.0 ± 0.1 °C.

    • Prepare a blank cuvette containing 1.0 mL of 3 M KCl, 1.0 mL of the pH 12 buffer, and 1.0 mL of methanol to zero the instrument.[13]

  • Kinetic Run:

    • To a clean cuvette, add 1.0 mL of 3 M KCl and 1.0 mL of the pH 12 buffer.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • To initiate the reaction, add 1.0 mL of the 1.0 x 10⁻⁴ M ester stock solution, mix rapidly by inversion (with a stopper or parafilm), and immediately begin data acquisition.

    • Record the absorbance at 400 nm every 10-20 seconds for a duration of at least 3-5 half-lives (until the absorbance reading is stable).[16][17]

  • Data Analysis:

    • The final, stable absorbance reading corresponds to A_∞ (100% reaction). The initial absorbance is A₀.

    • The reaction follows pseudo-first-order kinetics. Calculate ln(A_∞ - A_t) for each time point (t).

    • Plot ln(A_∞ - A_t) versus time (t). The plot should yield a straight line.

    • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line (Slope = -k_obs).[13]

Mechanistic Visualization

The following diagram illustrates the key steps in the nucleophilic acyl substitution mechanism and highlights the position of the ortho-substituent.

Caption: Mechanism of Nucleophilic Acyl Substitution on an Ortho-Substituted Ester.

Conclusion

The reactivity of ortho-substituted benzoate esters in nucleophilic acyl substitution is governed by a delicate balance between the electronic nature and the steric demands of the ortho-substituent. While electron-withdrawing groups generally accelerate the reaction by enhancing the carbonyl's electrophilicity, this effect can be attenuated or even reversed by significant steric hindrance. This guide provides the theoretical grounding and empirical framework necessary for researchers to dissect these competing influences. By understanding the principles of the ortho-effect and applying systematic kinetic analysis, scientists can make more informed decisions in the design of synthetic routes and the development of new molecular entities.

References

  • Taft, R. W. (1952). A new quantitative treatment of the effect of structure on reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.).
  • Fleming, C. D., Bencharit, S., Edwards, C. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Biology. Available at: [Link]

  • Nummert, V., et al. (2005). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Available at: [Link]

  • Nummert, V., et al. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (n.d.). Google. Available at: [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Available at: [Link]

  • Taft equation. (n.d.). Wikipedia. Available at: [Link]

  • Kinetics of Acid hydrolysis of an ester. (n.d.). St. Xavier's College. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]

  • Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Taft Equation. (n.d.). Scribd. Available at: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Northern British Columbia. Available at: [Link]

  • Nummert, V., et al. (2009). KINETIC STUDY OF HYDROLYSIS OF BENZOATES. PART XXVII. ORTHO SUBSTITUENT EFFECT IN ALKALINE HYDROLYSIS OF PHENYL ESTERS OF SUBSTITUTED BENZOIC ACIDS IN AQUEOUS Bu4NBr. ResearchGate. Available at: [Link]

  • pKa is a useful guide to leaving group ability. (n.d.). Oxford University Press. Available at: [Link]

  • Taft Equation. (n.d.). Dalal Institute. Available at: [Link]

  • Ester Hydrolysis. (2010). ResearchGate. Available at: [Link]

  • What trends do you observe that relates to pKa for the leaving groups' conjugate acids? (2021). Chegg. Available at: [Link]

  • Ortho effect. (n.d.). Wikipedia. Available at: [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube. Available at: [Link]

  • Nucleophilic acyl substitution reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Conjugate Acid Is A Better Leaving Group. (2024). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Available at: [Link]

  • Using pKa to Predict the Course of a Reaction – Part 3. (2017). RetroSynthetiX. Available at: [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. (n.d.). National Institutes of Health. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-6-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-bromo-6-iodobenzoate is foundational to scientific advancement. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a detailed operational and disposal plan grounded in chemical principles to ensure that every stage of this compound's lifecycle is handled with the expertise it demands. The following procedures are designed to be a self-validating system, protecting both the researcher and the environment.

Part 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal protocol. This compound is a di-halogenated aromatic ester, a class of molecules that requires careful handling due to potential toxicity and environmental persistence.

Based on available safety data, this compound presents several hazards that directly inform disposal requirements.[1][2] It is classified as toxic if swallowed and causes significant skin, eye, and respiratory irritation.[2][3] The presence of both bromine and iodine on the aromatic ring categorizes it unequivocally as a halogenated organic compound .[4] This classification is paramount, as it dictates the specific waste stream into which it must be segregated.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH301 / H302Danger / WarningToxic or harmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Respiratory IrritationH335WarningMay cause respiratory irritation.[1][2]

Due to their stability, halogenated organic compounds can be persistent in the environment, resisting natural degradation.[5] Improper disposal can lead to long-term contamination of soil and water.[6] Therefore, disposal via sanitary sewer or regular trash is strictly prohibited.[7]

Part 2: Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity—including for disposal—a robust barrier between the researcher and the chemical is essential. The following PPE is mandatory.

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When transferring solutions or handling larger quantities where splashing is possible, upgrade to splash-proof chemical goggles.

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer's compatibility chart for the specific solvent being used.[8] After handling, remove gloves using the proper technique and wash hands immediately.[8]

  • Body Protection : A standard flame-resistant laboratory coat must be worn and fully buttoned.

  • Work Area : All handling and preparation of waste, including rinsing of contaminated glassware, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors or dust.[5]

Part 3: Step-by-Step Disposal and Decontamination Protocol

The guiding principle for the disposal of this compound is strict segregation. Mixing halogenated and non-halogenated waste streams leads to complex and costly disposal processes and is a common violation of hazardous waste regulations.[9][10]

Step 1: Designate a Halogenated Organic Waste Container
  • Select the Right Container : Obtain a chemically compatible waste container, typically glass or high-density polyethylene (HDPE), from your institution's Environmental Health and Safety (EHS) department.[11] The container must be in excellent condition with a secure, leak-proof screw cap.[11]

  • Initial Labeling : Before adding any waste, the container must be properly labeled.[12] According to EPA and OSHA standards, the label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name(s) of the contents (no formulas or abbreviations).[7]

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[13]

    • The accumulation start date (the date the first drop of waste is added).[14]

Step 2: Waste Collection
  • Solid Waste : Collect pure this compound, contaminated personal protective equipment (like gloves), and chemical-laden weigh boats or papers. Place these items directly into a designated solid halogenated waste container.

  • Liquid Waste : Solutions containing this compound should be poured carefully into the designated liquid halogenated waste container using a funnel. Do not leave the funnel in the container.[14]

  • Prevent Overfilling : Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[15]

Step 3: Decontamination of Glassware and Surfaces
  • Initial Rinse : Rinse all contaminated glassware (e.g., reaction flasks, beakers) with a small amount of a suitable organic solvent, such as acetone.

  • Collect Rinsate : This initial rinsate is considered hazardous waste and MUST be collected in the halogenated organic liquid waste container.[5]

  • Subsequent Cleaning : After the initial hazardous rinse, glassware can be washed normally.

  • Work Surface : Decontaminate the work surface within the fume hood with an appropriate solvent and absorbent pads. Dispose of the used pads as solid halogenated waste.

Step 4: Storage and Final Disposal
  • Secure Storage : Keep the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Segregation in Storage : Store the halogenated waste container with secondary containment (such as a plastic tub) to contain potential leaks.[9] Ensure it is segregated from incompatible materials, particularly acids and bases.[14]

  • Arrange for Pickup : Once the container is full or has reached the storage time limit set by your institution (often 90 to 180 days), contact your EHS office to arrange for pickup and final disposal.[5][13][15] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste management facility, which is necessary to ensure complete destruction of the halogenated molecules.[16][17]

Part 4: Spill Management Protocol

Even with meticulous care, spills can occur. Preparedness is key to managing them safely.

  • Small Spills (Inside a Fume Hood) :

    • Alert personnel in the immediate area.

    • If the material is a solid, carefully sweep it up to avoid creating dust.[18] If it is a liquid, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.[18]

    • Place the absorbent material or swept powder into a sealed, labeled container for disposal as halogenated waste.[18]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (Outside a Fume Hood or Unmanageable) :

    • Evacuate the immediate area.[8]

    • Alert others and notify your supervisor.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[8]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_collection Waste Collection Protocol cluster_storage Storage & Disposal gen Waste Generated (Solid or Liquid) is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) gen->is_halogenated hwc Select Labeled 'HALOGENATED WASTE' Container is_halogenated->hwc Yes non_hwc Use 'NON-HALOGENATED WASTE' Container is_halogenated->non_hwc No collect Add Waste to Container (Do not overfill >90%) hwc->collect decon Decontaminate Glassware Collect Rinsate in HWC collect->decon store Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) decon->store pickup Contact EHS for Pickup (When full or time limit reached) store->pickup incinerate Final Disposal via Licensed Facility (High-Temp Incineration) pickup->incinerate

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-bromo-6-iodobenzoate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex pharmaceutical intermediates, Methyl 2-bromo-6-iodobenzoate is a valuable reagent. However, its halogenated aromatic structure necessitates a rigorous and well-understood safety protocol to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each step to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is paramount. The primary risks associated with this and structurally similar halogenated compounds are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

These hazards are formally recognized by the Globally Harmonized System (GHS) with the hazard statements H302, H315, H319, and H335.[1] Therefore, the selection of Personal Protective Equipment (PPE) must directly counteract these risks.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable to prevent exposure through all potential routes: dermal contact, ocular contact, and inhalation.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier for the entire face. This combination is critical to prevent serious eye irritation from accidental splashes.[5][6]
Skin Protection Nitrile rubber gloves (minimum thickness of 4 mil), a chemically resistant lab coat, and closed-toe shoes.Nitrile gloves offer good resistance to a range of chemicals, including halogenated organic compounds.[7] A lab coat prevents direct skin contact with the compound, mitigating the risk of skin irritation.[4][8]
Respiratory Protection A certified chemical fume hood.All handling of this compound must be performed within a functioning chemical fume hood to control vapor inhalation and prevent respiratory irritation.[5][9] A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient.[8]
Step-by-Step Operational and Handling Plan

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following procedure integrates best practices for handling halogenated aromatic compounds.

Preparation:

  • Verify Engineering Controls: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Gather all necessary equipment, chemicals, and waste containers and place them inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any tears or punctures before use.

Execution:

  • Conduct Operations: Perform all manipulations of this compound within the fume hood, keeping the sash at the lowest practical height.

  • Avoid Contact: Use appropriate lab equipment (spatulas, glassware) to handle the chemical, avoiding direct contact.

  • Immediate Cleanup: In case of a small spill within the fume hood, absorb it immediately with an inert, non-combustible material like vermiculite or sand and place it in a designated hazardous waste container.[8]

Post-Procedure:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][8][9][10]

Disposal Plan: A Critical Step in the Safety Lifecycle

Improper disposal of halogenated compounds can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[5] Use a designated, clearly labeled, and sealed hazardous waste container.

  • Container Management: Keep the waste container closed when not in use and store it in a cool, well-ventilated area away from incompatible materials.[3][9]

  • Disposal Protocol: All waste, including contaminated consumables (gloves, absorbent pads), must be disposed of through your institution's licensed hazardous waste disposal program in accordance with all local and national regulations.[2][3][9][11]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making and procedural flow for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase A Review Safety Data Sheet (SDS) for This compound B Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) A->B C Verify Engineering Controls (Chemical Fume Hood) B->C D Select Eye/Face Protection: Chemical Goggles & Face Shield C->D E Select Skin Protection: Nitrile Gloves & Lab Coat C->E F Confirm Respiratory Protection: Work in Fume Hood C->F G Don all selected PPE F->G H Handle chemical inside fume hood G->H I Decontaminate & Segregate Waste H->I J Doff PPE correctly I->J

Caption: Workflow for hazard assessment and PPE protocol.

References

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available from: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available from: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]

Sources

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